Phthalimidoperoxycaproic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-12(20-19)8-2-1-5-9-15-13(17)10-6-3-4-7-11(10)14(15)18/h3-4,6-7,19H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJGVXSQDRSSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155848 | |
| Record name | Phthalimidoperoxycaproic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128275-31-0 | |
| Record name | Eureco | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128275-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimidoperoxycaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128275310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalimidoperoxycaproic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(phthalimido)peroxyhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALIMIDOPEROXYCAPROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OEJ6FAL6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Phthalimidoperoxycaproic Acid (PAP)
Abstract
Phthalimidoperoxycaproic acid (PAP) has emerged as a novel and effective active ingredient in the field of cosmetic dentistry, particularly for teeth whitening. This technical guide provides a comprehensive overview of the core mechanism of action of PAP, contrasting it with traditional peroxide-based bleaching agents. We delve into the chemical synthesis, properties, and the radical-free oxidative process by which PAP achieves its whitening effect. Furthermore, this guide explores the ancillary antimicrobial properties of PAP and its enhanced performance in advanced formulations known as PAP+. Detailed experimental protocols for evaluating whitening efficacy, impact on enamel microhardness, and antimicrobial activity are provided for researchers and drug development professionals. This document aims to serve as an authoritative resource, grounded in scientific literature, to facilitate a deeper understanding and application of PAP technology.
Introduction: The Advent of a Radical-Free Whitening Agent
For decades, the pursuit of a brighter smile has been dominated by whitening agents based on hydrogen peroxide or its precursor, carbamide peroxide[1]. These compounds rely on the generation of highly reactive free radicals to break down chromogens, the molecules responsible for tooth discoloration[1]. While effective, this free-radical mechanism is often associated with undesirable side effects such as tooth sensitivity and potential damage to the enamel and surrounding soft tissues[2].
This compound (PAP) represents a significant advancement in whitening technology, offering a powerful alternative that operates through a fundamentally different, radical-free mechanism. PAP is a synthetic organic peroxy acid that has been repurposed from its use as a bleaching activator in laundry detergents to a key ingredient in modern teeth whitening formulations[3]. Its unique mode of action minimizes the collateral damage associated with free radicals, leading to a safer and more comfortable whitening experience. This guide will elucidate the scientific principles that underpin the efficacy and safety of PAP.
Chemical Profile of this compound
Synthesis of PAP
This compound is synthesized from caprolactam and phthalic anhydride[4]. The primary industrial synthesis involves the reaction of ε-phthalimidocaproic acid (PAC) with hydrogen peroxide in the presence of a strong acid catalyst.
Diagram 1: Synthesis of this compound (PAP)
A simplified schematic of the synthesis of PAP from PAC and hydrogen peroxide.
Physicochemical Properties
PAP is a white, odorless crystalline powder at room temperature[4]. Its stability in formulation and potent whitening action at a neutral pH are key advantages over traditional peroxide agents, which often require more acidic or alkaline conditions to optimize radical generation[5].
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₅ | [6] |
| Molecular Weight | 277.27 g/mol | [6] |
| Appearance | White crystalline powder | [4] |
| Solubility in water | Slightly soluble | [4][6] |
| Stability | Stable under recommended storage conditions | [6] |
The Core Mechanism: Radical-Free Oxidation
The primary mechanism of action of PAP is the oxidation of stain molecules without the generation of free radicals[5][7]. This process involves the direct transfer of an oxygen atom from the peroxy acid group to the chromogens embedded in the tooth enamel.
Epoxidation of Chromophores
The discoloration of teeth is often due to the accumulation of organic compounds with conjugated double bonds, known as chromophores. PAP effectively breaks down these chromophores through a process called epoxidation[4]. The electrophilic oxygen of the peroxy acid attacks the electron-rich double bonds of the chromophore, forming an epoxide. This disruption of the conjugated system alters the molecule's ability to absorb light, resulting in a whiter appearance[4].
Diagram 2: Epoxidation of a Chromophore by PAP
The process of epoxidation where PAP transfers an oxygen atom to a chromophore.
Baeyer-Villiger Oxidation
In addition to epoxidation, PAP can also decolorize stains through the Baeyer-Villiger oxidation of ketones[4]. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester. This further breaks down complex stain molecules into smaller, less pigmented compounds.
Antimicrobial Activity of PAP
Peroxy acids, including PAP, exhibit antimicrobial properties. Their mechanism of action against microorganisms is believed to involve intracellular oxidative stress[7]. Unlike agents that cause rapid cell lysis, peroxy acids can penetrate the cell membrane and oxidize intracellular components[7]. They show a selectivity towards oxidizing sulfhydryl groups in amino acids like cysteine and methionine, which are crucial for protein structure and function[7]. This disruption of essential proteins and enzymes leads to the inhibition of microbial growth and viability. While the general mechanism for peroxy acids is understood, specific data on the minimum inhibitory concentration (MIC) of PAP against common oral pathogens like Streptococcus mutans is an area for further research. Some studies have shown that hydrogen peroxide photolysis can significantly reduce viable S. mutans in biofilms by over 4 log CFU/sample[8].
Enhanced Formulations: The Advent of PAP+
To further improve the efficacy and safety of PAP-based whitening products, advanced formulations known as "PAP+" have been developed. These formulations typically include additional active ingredients:
-
Nano-hydroxyapatite (n-Ha): This is a synthetic form of the primary mineral component of tooth enamel. Its inclusion helps to remineralize and strengthen the enamel, counteracting any potential demineralization and reducing sensitivity[1].
-
Potassium Citrate: This compound is known to desensitize the nerves within the teeth, providing relief from sensitivity that can sometimes occur during whitening treatments[1].
Experimental Protocols for Evaluation
In-Vitro Whitening Efficacy Assessment
This protocol outlines a method to evaluate the whitening efficacy of a PAP-based product on stained bovine enamel specimens.
Diagram 3: Workflow for In-Vitro Whitening Efficacy Testing
A step-by-step workflow for assessing the in-vitro whitening efficacy of PAP.
Methodology:
-
Specimen Preparation: Bovine incisors are cleaned, and enamel blocks of standardized dimensions are prepared.
-
Baseline Color Measurement: The initial color of the enamel blocks is measured using a spectrophotometer or colorimeter, recording the CIELAB (L, a, b*) values.
-
Staining: The specimens are immersed in a staining solution (e.g., coffee, tea, or red wine) for a specified period to induce discoloration.
-
Post-Staining Color Measurement: The color of the stained specimens is measured to confirm successful staining.
-
Application of Whitening Agent: The PAP-based whitening product is applied to the surface of the stained enamel blocks according to the manufacturer's instructions. A control group treated with a placebo or a standard peroxide-based whitener should be included.
-
Incubation: The treated specimens are incubated under controlled conditions (e.g., 37°C) for the recommended treatment duration.
-
Post-Treatment Color Measurement: After the treatment period, the whitening agent is removed, and the final color of the specimens is measured.
-
Data Analysis: The color change (ΔE) is calculated using the formula: ΔE = √((ΔL)\² + (Δa)\² + (Δb*)\²). A higher ΔE value indicates a greater whitening effect.
Comparative Efficacy Data: In a 2023 in-vitro study, hydrogen peroxide demonstrated a greater color difference (ΔE = 9.6) compared to PAP (ΔE = 6.6)[1]. However, another clinical trial reported that PAP+ whitening achieved an 8.13 shade unit change compared to 4.86 units for a 6% hydrogen peroxide formulation[2]. An observational study on a PAP-based whitening pen found a significant increase in lightness (L*) and an average ΔE of 6.95 ± 1.5, with no reported sensitivity[3].
Enamel Microhardness Evaluation
This protocol assesses the impact of PAP on the microhardness of tooth enamel.
Methodology:
-
Specimen Preparation: Polished enamel specimens are prepared from human or bovine teeth.
-
Baseline Microhardness Measurement: The initial surface microhardness is measured using a Vickers or Knoop microhardness tester under a specific load and dwell time. Multiple indentations are made on each specimen to obtain an average value.
-
Bleaching Procedure: The specimens are treated with the PAP-based product as described in the whitening efficacy protocol. A control group treated with a known erosive agent (e.g., a high-concentration peroxide gel) should be included.
-
Post-Bleaching Microhardness Measurement: After the bleaching treatment, the microhardness of the enamel surface is measured again.
-
Data Analysis: The percentage change in microhardness is calculated. A minimal change or an increase in microhardness (in the case of PAP+ formulations with hydroxyapatite) indicates a safer profile for the enamel.
Enamel Safety Data: Studies have shown that unlike some hydrogen peroxide gels that can cause a reduction in enamel microhardness, PAP-based gels, especially those with an optimized neutral pH and hydroxyapatite, do not negatively affect the integrity of the enamel and may even cause a slight increase in microhardness[2][4]. Scanning electron microscopy (SEM) analysis of enamel surfaces treated with PAP has shown an unchanged surface morphology with no signs of damage or erosion[1][9].
Antimicrobial Efficacy Testing
This protocol is adapted from standard antimicrobial effectiveness tests to evaluate the antimicrobial properties of a PAP-containing dental product.
Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of a relevant oral microorganism (e.g., Streptococcus mutans) is prepared to a known concentration (e.g., 1 x 10⁸ CFU/mL).
-
Inoculation of the Product: A specified volume of the PAP-containing product is inoculated with the microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation: The inoculated product is incubated at a suitable temperature (e.g., 37°C) for specified time intervals (e.g., 6, 24, 48 hours).
-
Viable Cell Count: At each time point, an aliquot of the inoculated product is serially diluted and plated on appropriate agar media. The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log reduction in viable microorganisms is calculated for each time point compared to the initial inoculum. A significant log reduction indicates effective antimicrobial activity.
Conclusion: A Paradigm Shift in Teeth Whitening
This compound represents a significant evolution in teeth whitening technology. Its core mechanism of radical-free oxidation through epoxidation and Baeyer-Villiger reactions offers a distinct advantage over traditional peroxide-based agents by effectively breaking down stains without the associated risks of enamel damage and tooth sensitivity. The development of PAP+ formulations, incorporating remineralizing and desensitizing agents, further enhances its safety and efficacy profile. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of PAP-based products. As the demand for safer and more effective cosmetic dental treatments grows, PAP is poised to become a cornerstone of modern teeth whitening solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. PAP Teeth Whitening vs Traditional Peroxide: What's Safer and More Effective in 2025? - Good Tooth [goodtoothdentalcare.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microhardness change of human dental enamel due to power bleaching with different gels [foliamedica.bg]
- 6. Hydrogen Peroxide vs. PAP+ Whitening: Which Strips Are Customers Buying More? [onugechina.com]
- 7. Do different bleaching protocols affect the enamel microhardness? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tooth demineralization caused by Streptococcus mutans biofilm via antimicrobial treatment using hydrogen peroxide photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
What is Phthalimidoperoxycaproic acid's role in organic synthesis?
An In-depth Technical Guide to the Role of Phthalimidoperoxycaproic Acid in Organic Synthesis
Introduction: Unveiling this compound (PAP)
This compound, systematically known as 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexaneperoxoic acid and commonly abbreviated as PAP, is a synthetic organic peroxy acid of significant interest in modern organic chemistry.[1][2] With the CAS number 128275-31-0, PAP has carved a niche for itself beyond its well-known applications as a bleaching agent in detergents and tooth whitening products.[1][2][3] At its core, PAP is a powerful and selective oxidizing agent, presenting as a white, odorless crystalline powder at room temperature with slight solubility in water.[1][4]
The true value of PAP for the research scientist and drug development professional lies in its unique mechanism of action. Unlike traditional oxidizing agents such as hydrogen peroxide, which often generate highly reactive and indiscriminate free radicals, PAP operates through a radical-free oxygen transfer mechanism.[5][6][7] This characteristic allows for highly selective and controlled oxidations, minimizing substrate damage and unwanted side reactions—a critical advantage in the synthesis of complex molecules.[5][8] This guide delves into the synthesis, mechanistic pathways, and diverse applications of PAP, providing a comprehensive resource for its effective utilization in organic synthesis.
Synthesis and Purification of this compound
The primary and established route for synthesizing PAP involves the reaction of its carboxylic acid precursor, ε-phthalimidocaproic acid (PAC), with hydrogen peroxide.[5] This oxidation is typically facilitated by a strong acid catalyst, such as sulfuric acid, in a controlled chemical environment.[5]
The synthesis often employs a two-phase system using a halogenated aliphatic hydrocarbon, like dichloromethane or trichloromethane, as the organic solvent.[9] After the reaction, PAP is recovered from the organic phase, typically through low-temperature crystallization or vacuum stripping of the solvent.[9]
A critical consideration in its synthesis is the removal of residual chlorinated solvents, which can be entrapped within the PAP crystals at levels of 500 to 2,500 ppm.[9] Given the toxicity of these solvents, a purification step is essential. This is achieved by dissolving the crude PAP in a more benign polar, volatile solvent (such as ethyl acetate), followed by recrystallization. This process can reduce chlorinated solvent impurities to less than 3 ppm, ensuring a high-purity reagent suitable for sensitive synthetic applications.[9]
General Laboratory Synthesis Protocol
-
Reaction Setup : In a well-ventilated fume hood, ε-phthalimidocaproic acid (PAC) is dissolved in a suitable halogenated organic solvent (e.g., dichloromethane).
-
Acidification & Oxidation : A strong acid catalyst (e.g., concentrated sulfuric acid) is added to the mixture. Hydrogen peroxide (a concentrated solution) is then added dropwise while maintaining a controlled, low temperature to prevent peracid decomposition.[9]
-
Reaction Monitoring : The reaction is stirred vigorously to ensure proper mixing of the two phases and is monitored by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Workup : The organic layer is separated, washed with water to remove the mineral acid and excess hydrogen peroxide, and then dried over an anhydrous salt (e.g., MgSO₄).
-
Crystallization : The crude PAP is crystallized from the organic solvent, often by cooling to a low temperature.
-
Purification (Solvent Removal) : The crystallized PAP is redissolved in a minimal amount of a safer, volatile solvent like ethyl acetate at a temperature below 40°C.[9] The pure PAP is then recrystallized and dried under vacuum to yield a fine, white crystalline powder.
Core Mechanistic Pathways and Synthetic Applications
The utility of PAP in organic synthesis stems from its potent yet controlled oxidizing power, centered around its peroxy acid functional group (-COOOH). This group acts as an efficient oxygen transfer agent without the intermediacy of free radicals.[5][8]
Epoxidation of Alkenes
One of the primary applications of PAP is in the epoxidation of alkenes, a fundamental transformation in organic synthesis for producing epoxides (oxiranes). The mechanism is a concerted, radical-free process where PAP delivers an oxygen atom directly to the carbon-carbon double bond of an alkene.[5][10] This reaction breaks the pi bond of the alkene to form a three-membered epoxide ring.[5] This transformation is analogous to the action of other well-known peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[11]
The lack of radical intermediates makes this process highly selective and minimizes side reactions, which is particularly valuable when working with sensitive substrates containing other oxidizable functional groups.[5][8]
Caption: Epoxidation of an alkene using PAP via a concerted oxygen transfer.
General Protocol for Epoxidation
-
Dissolution : Dissolve the alkene substrate in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask.
-
Addition of PAP : Add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of solid PAP to the solution in portions at room temperature or below.
-
Reaction : Stir the mixture at room temperature and monitor the reaction's progress using TLC.
-
Quenching & Workup : Upon completion, quench any remaining peroxy acid by adding a reducing agent (e.g., aqueous sodium sulfite solution). Extract the product into an organic solvent, wash with a mild base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct, and dry the organic layer.
-
Purification : Purify the resulting epoxide by column chromatography or distillation.
Baeyer-Villiger Oxidation
PAP is also an effective reagent for the Baeyer-Villiger oxidation, a sophisticated reaction that converts ketones into esters and cyclic ketones into lactones.[5][12] This oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group is a cornerstone of synthetic chemistry for accessing valuable scaffolds.[13][14][15]
The mechanism proceeds in two main steps:
-
Addition : The peroxy acid (PAP) adds to the carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[13][16]
-
Rearrangement : A concerted rearrangement occurs where an alkyl or aryl group migrates from the carbonyl carbon to the adjacent oxygen of the peroxide bond, with the simultaneous cleavage of the O-O bond and departure of the phthalimidocaproic acid carboxylate. This migration step is rate-determining.[14]
A key feature of the Baeyer-Villiger oxidation is its predictable regioselectivity, which is governed by the migratory aptitude of the substituents on the ketone. The group that can best stabilize a positive charge migrates preferentially.[15][16]
General Migratory Aptitude: Tertiary alkyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl[15][16]
Caption: Baeyer-Villiger oxidation of a ketone to an ester using PAP.
General Protocol for Baeyer-Villiger Oxidation
-
Setup : Dissolve the ketone substrate in a suitable solvent (e.g., chloroform or dichloromethane). Adding a buffer, such as sodium bicarbonate, can be beneficial to neutralize the acidic byproduct and prevent side reactions.
-
Reagent Addition : Add PAP (1.0 to 1.5 equivalents) to the solution at a controlled temperature, typically 0°C to room temperature.
-
Monitoring : Allow the reaction to proceed with stirring, monitoring its progress by TLC or GC-MS.
-
Workup : Once the starting material is consumed, quench excess peroxy acid with a reducing agent (e.g., dimethyl sulfide or sodium sulfite).
-
Isolation : Wash the reaction mixture with aqueous base to remove the carboxylic acid byproduct. Dry the organic phase and concentrate it under reduced pressure.
-
Purification : Purify the resulting ester or lactone product via flash chromatography or distillation.
Comparative Overview of Oxidizing Agents
To fully appreciate the role of PAP, it is useful to compare it with other common oxidizing agents used in organic synthesis.
| Feature | This compound (PAP) | m-CPBA | Hydrogen Peroxide (H₂O₂) |
| Mechanism | Radical-free, direct oxygen transfer (epoxidation).[5][6] | Radical-free, direct oxygen transfer. | Primarily free-radical oxidation (hydroxyl radicals).[6] |
| Selectivity | High selectivity, minimizes substrate damage.[8] | High selectivity for electron-rich double bonds. | Low selectivity, can be indiscriminate and damage substrates.[6][17] |
| Reaction Conditions | Effective at low to moderate temperatures (e.g., 30-40°C).[3] | Typically requires low temperatures (0°C to RT). | Often requires activation (e.g., heat, light, catalyst) or harsh pH.[12] |
| Byproducts | A water-soluble, non-volatile carboxylic acid. | m-chlorobenzoic acid, which can be difficult to remove. | Water. |
| Handling/Stability | Relatively stable solid, though a strong oxidizer.[1][6] | Can be shock-sensitive, requires careful handling. | Aqueous solutions are safer, but high concentrations are hazardous. |
| Key Applications | Epoxidation, Baeyer-Villiger oxidation, selective bleaching.[5][12] | Epoxidation, Baeyer-Villiger oxidation. | General oxidation, less common for fine chemical synthesis without catalysts.[18] |
Safety, Handling, and Storage
As a strong oxidizing agent and organic peroxide, PAP requires careful handling to ensure laboratory safety.
-
Hazards : PAP is known to cause serious eye damage.[19][20] Heating may cause a fire.[20] It is also irritating to the skin and respiratory tract.[4]
-
Personal Protective Equipment (PPE) : Always handle PAP in a well-ventilated fume hood. Wear tightly fitting safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21][22]
-
Handling : Avoid creating dust.[21] Keep away from heat, sparks, and all sources of ignition. Grounding and bonding of containers and receiving equipment is recommended.[21]
-
Storage : Store in a cool, well-ventilated place, protected from sunlight.[21] Keep only in the original, tightly closed container.[19][21] Do not store with flammable or reducible materials.
-
Spills & Disposal : In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[21] Prevent it from entering drains.[19] Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid :
-
Eyes : Immediately rinse with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[19][21]
-
Skin : Wash off with soap and plenty of water.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[21]
-
Conclusion
This compound is far more than a simple bleaching agent; it is a sophisticated and versatile tool for the modern organic chemist. Its defining feature—a radical-free oxidation mechanism—provides a foundation for highly selective and controlled chemical transformations. From the precise construction of epoxides to the elegant rearrangement in Baeyer-Villiger oxidations, PAP offers a reliable and gentler alternative to many traditional oxidizing agents. By understanding its synthesis, mechanistic behavior, and proper handling protocols, researchers and drug development professionals can effectively harness the power of PAP to advance the synthesis of complex organic molecules with greater efficiency and control.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. This compound (PAP) [benchchem.com]
- 6. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 12. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 15. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Peróxido de hidrogênio versus ácido ftalimidoperoxicaproico (PAP) | Cinoll [cinoll.com]
- 18. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 19. sds.diversey.com [sds.diversey.com]
- 20. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemicalbook.com [chemicalbook.com]
- 22. greenspeed.eu [greenspeed.eu]
An In-depth Technical Guide to ε-Phthalimidoperoxycaproic Acid (PAP)
CAS Number: 128275-31-0
Introduction
ε-Phthalimidoperoxycaproic acid, commonly abbreviated as PAP, is a synthetic organic peroxy acid that has emerged as a significant oxidizing agent in various scientific and industrial fields.[1][2] Unlike traditional peroxide-based agents such as hydrogen peroxide or carbamide peroxide, PAP's primary mechanism of action does not involve the generation of free radicals.[3][4][5] This distinction is the cornerstone of its utility, offering potent efficacy with a substantially improved safety profile, particularly concerning substrate integrity.[6][7] This guide provides a comprehensive technical overview of PAP, detailing its chemical properties, synthesis, mechanism of action, applications, and handling protocols for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
PAP is a white, odorless crystalline powder at room temperature.[2] Its structure integrates a phthalimide group with a six-carbon peroxy acid chain, a combination that confers both stability and high oxidizing potential.[1][8] The phthalimide group provides a stable backbone, while the peroxy acid functional group (-COOOH) is the active center for oxidation.[9]
Physicochemical Data Summary
A compilation of key properties for Phthalimidoperoxycaproic Acid (CAS 128275-31-0) is presented below. These values are critical for experimental design, formulation development, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 128275-31-0 | [1][2] |
| IUPAC Name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexaneperoxoic acid | [2][10] |
| Molecular Formula | C₁₄H₁₅NO₅ | [2][11] |
| Molecular Weight | 277.27 g/mol | [1][10][11] |
| Appearance | White odorless crystalline powder | [2] |
| Solubility | Slightly soluble in water (762.7 mg/L @ 25 °C est.) | [2][12] |
| logP (o/w) | 2.166 (estimated) | [12][13] |
| Boiling Point | 456.83 °C @ 760 mm Hg (estimated) | [12] |
| Flash Point | 230.1 °C (estimated) | [12][14] |
| InChI Key | UZJGVXSQDRSSHU-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
The synthesis of PAP is a well-established process involving the controlled oxidation of a precursor molecule, ε-phthalimidocaproic acid (PAC).[1][15] This reaction is typically performed in a dual-phase system to facilitate product separation and purity.
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the laboratory-scale synthesis of PAP.
Caption: Workflow for the synthesis and purification of PAP.
Detailed Synthesis Protocol
This protocol describes a common laboratory method for synthesizing PAP. The causality behind using a dual-phase system is to leverage the differential solubility of the reactant (PAC) and the product (PAP). The chlorinated solvent readily dissolves the newly formed peroxyacid, driving the reaction forward and simplifying its separation from the aqueous phase containing the acid catalyst and unreacted hydrogen peroxide.[1][15]
Materials:
-
ε-Phthalimidocaproic acid (PAC)
-
Hydrogen peroxide (e.g., 50-70% w/w)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable halogenated solvent
-
Ethyl Acetate
-
Deionized water
-
Sodium Bicarbonate (for neutralization of spills)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a stirrer, create a dual-phase system by adding the organic solvent (e.g., dichloromethane) and an aqueous solution of the strong acid catalyst (e.g., sulfuric acid).[1][15]
-
Reactant Addition: Dissolve the ε-phthalimidocaproic acid (PAC) in the organic solvent phase.
-
Oxidation: Slowly add hydrogen peroxide to the stirred mixture while maintaining the temperature between 40–50°C.[1] The reaction is exothermic and requires careful monitoring.
-
Reaction Time: Allow the reaction to proceed for 6–8 hours with vigorous stirring to ensure efficient mixing between the aqueous and organic phases.[1]
-
Phase Separation: After the reaction is complete, stop the stirring and allow the layers to separate. The upper organic layer contains the PAP product.[15]
-
Isolation: Recover the PAP from the organic phase. This can be achieved either by low-temperature crystallization or by removing the solvent under vacuum (stripping).[15] The crude PAP is then collected by filtration.
-
Purification: To remove entrapped chlorinated solvent impurities, which can range from 500 to 2,500 ppm, a purification step is essential.[15] Dissolve the crude PAP in a polar, volatile solvent like ethyl acetate, followed by recrystallization and solvent stripping. This process can reduce chlorinated solvent content to less than 3 ppm.[15]
-
Validation: Confirm product identity and purity using analytical techniques such as FTIR (to identify the peroxo group at 880–900 cm⁻¹) and HPLC (to confirm purity >98%).[1]
Mechanism of Action: Radical-Free Oxidation
The defining characteristic of PAP is its ability to act as a potent oxidizing agent without forming free radicals.[1][6] This contrasts sharply with traditional bleaching agents like hydrogen peroxide, which generate highly reactive and indiscriminate species like hydroxyl radicals (•OH).[3][16]
The primary mechanism is an epoxidation reaction .[1][6] PAP acts as an oxygen transfer agent, delivering an oxygen atom directly to electron-rich carbon-carbon double bonds present in chromophore molecules (the parts of molecules responsible for color).[1][3] This process breaks one of the bonds in the double bond, forming a three-membered ring structure called an epoxide.[1] The disruption of the conjugated double bond system alters the molecule's ability to absorb light, resulting in decolorization.[1]
Diagram of Epoxidation Mechanism
Caption: Radical-free epoxidation of a chromophore by PAP.
This non-radical pathway is significantly gentler on substrates, minimizing the degradation of materials like textile fibers or the organic matrix of tooth enamel.[3][17][18] This targeted action is the scientific basis for its use in low-sensitivity and damage-free applications.
Key Applications and Proven Efficacy
PAP's unique properties make it a superior choice in several applications where effective oxidation is required without the collateral damage associated with free radicals.
Teeth Whitening
PAP is a leading alternative to hydrogen peroxide in over-the-counter and professional teeth whitening products.[2][4][5]
-
Efficacy: Clinical and in-vitro studies demonstrate that PAP-based gels (typically 10-15% concentration) can achieve significant shade improvements, often comparable or superior to low-concentration hydrogen peroxide.[3][4] Some studies report shade changes of 6-8 units after a single 10-minute application.[3]
-
Safety: The primary advantage is a dramatic reduction in side effects. The radical-free mechanism avoids the enamel demineralization, surface etching, and dentin hypersensitivity commonly associated with peroxide-based whiteners.[6][7][16]
-
Formulation: PAP is most effective at a neutral to slightly alkaline pH (7.0–8.5), which is more comfortable for the user and more stable for the formulation compared to the acidic pH required for many peroxide gels.[3][6] Advanced formulations, often designated "PAP+", incorporate nano-hydroxyapatite to aid in enamel remineralization during the whitening process.[4][16][19]
Laundry Detergents and Bleaching
PAP was initially developed as a bleaching agent for laundry detergents, where it excels as a low-temperature bleach activator.[1][2][17]
-
Low-Temperature Performance: PAP is highly effective at removing stains from textiles at temperatures as low as 30-40°C.[17][20] This allows for energy savings and is gentler on fabrics compared to high-temperature bleaching.[1]
-
Mechanism: It directly oxidizes stains like those from coffee, tea, and polyphenols without the need for high heat or light activation.[1][20]
-
Additional Benefits: Beyond bleaching, PAP also functions as a deodorizer and biocide in industrial and commercial laundry applications.[1] Its biodegradability makes it an environmentally conscious choice.[11][17]
Versatile Chemical Intermediate
The peroxy acid and phthalimide functional groups make PAP a valuable intermediate in organic synthesis.[9]
-
Selective Oxidation: Its ability to perform selective epoxidation is highly useful in complex syntheses where preserving other functional groups is crucial.[9]
-
Scaffold for New Molecules: The phthalimide structure can be modified or used as a scaffold to build new molecules for pharmaceuticals, agrochemicals, and material science.[9]
Experimental Protocol: In-Vitro Enamel Microhardness Assessment
To validate the non-damaging claims of PAP-based formulations, an assessment of enamel microhardness is a standard and critical experiment. This protocol provides a framework for such a study.
Objective: To compare the effect of a PAP-based whitening gel versus a hydrogen peroxide (HP) gel on the surface microhardness of human enamel.
Methodology:
-
Sample Preparation: Collect extracted, caries-free human molars. Section the crowns and embed them in acrylic resin, exposing a flat enamel surface.
-
Polishing: Polish the enamel surfaces with a series of decreasing-grit silicon carbide papers, followed by a final polish with a diamond suspension (e.g., 1 µm) to create a smooth, standardized surface.
-
Baseline Microhardness: Using a Knoop or Vickers microhardness tester, take at least five indentations on each enamel sample under a specific load (e.g., 50g for 15 seconds) to establish a baseline microhardness value.
-
Treatment Groups:
-
Group A: PAP-based gel (e.g., 12% PAP+)
-
Group B: Hydrogen Peroxide gel (e.g., 6% HP)
-
Group C: Control (deionized water or artificial saliva)
-
-
Treatment Application: Apply the respective gels to the enamel surfaces according to a simulated use protocol (e.g., six 10-minute applications, with rinsing between each).[6]
-
Post-Treatment Microhardness: After the final treatment and rinsing, repeat the microhardness measurements on each sample.
-
Data Analysis: Calculate the percentage change in microhardness for each sample. Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatment groups.
Expected Outcome: Based on existing research, it is hypothesized that the PAP-treated group will show no significant reduction in enamel microhardness compared to the control group, whereas the hydrogen peroxide group is expected to show a statistically significant decrease.[6][11]
Safety, Handling, and Stability
As a potent oxidizing agent, PAP requires careful handling in a laboratory setting.
Safety and Handling Protocols
| Aspect | Guideline | Rationale |
| Classification | Oxidizer, Irritant (skin, eyes) | [1][11][21] The peroxy acid group is reactive and can cause irritation or burns upon contact. |
| PPE | Nitrile gloves, safety goggles with side-shields, lab coat. | [14] To prevent skin and eye contact. |
| Handling Area | Handle in a well-ventilated fume hood. | [14] To avoid inhalation of any dust or aerosols. |
| Ignition Sources | Keep away from heat, sparks, and open flames. Use non-sparking tools. | [14] As an oxidizer, it can intensify fire. |
| Storage | Store in a cool, dry, well-ventilated place in the original, tightly closed container. Protect from sunlight. Store away from incompatible materials. | [14] To prevent decomposition and maintain stability. |
| Spill Management | Evacuate the area. Collect spillage using non-sparking tools. Neutralize with sodium bicarbonate or ascorbic acid before disposal. | [1][14] To safely manage and dispose of the reactive material. |
Stability and Decomposition
PAP is more stable than hydrogen peroxide but can decompose under certain conditions.[8]
-
Degradation Pathways: Decomposition can occur via a radical pathway or an intramolecular reaction.[22]
-
Decomposition Products: The primary breakdown products are expected to be phthalic acid and caproic acid derivatives.[1]
-
Stabilizers: In formulated products, stabilizers may be added. Studies have shown that aminoalkanesulfonic acids (e.g., taurine) can be effective at preventing degradation.[22]
Conclusion
This compound (CAS 128275-31-0) represents a significant advancement in oxidation chemistry. Its unique radical-free mechanism provides high efficacy while minimizing the collateral damage often associated with traditional peroxide agents. This makes it an invaluable tool for researchers and developers in fields ranging from dental science to detergent formulation and fine chemical synthesis. Adherence to proper synthesis, handling, and formulation protocols will enable the full realization of its potential as a powerful and selective oxidizing agent.
References
- 1. This compound (PAP) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]
- 4. nbinno.com [nbinno.com]
- 5. Tooth whitening - Wikipedia [en.wikipedia.org]
- 6. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAP+ Whitening Technology — The Thirty Two [thethirtytwo.com.au]
- 8. CAS 128275-31-0 | this compound | Qingdao Sigma Chemical Co., Ltd. [xgm888.com]
- 9. nbinno.com [nbinno.com]
- 10. grokipedia.com [grokipedia.com]
- 11. echemi.com [echemi.com]
- 12. This compound, 128275-31-0 [thegoodscentscompany.com]
- 13. This compound | 128275-31-0 [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 16. fysmile.com.au [fysmile.com.au]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. davids-usa.com [davids-usa.com]
- 20. EURECO™ - PAP Bleaching Ingredient | Solvay [solvay.com]
- 21. ewg.org [ewg.org]
- 22. WO2014183795A1 - Stabilization of phthalimido percarboxylic acids with aminoalkanesulfonic acids - Google Patents [patents.google.com]
Phthalimidoperoxycaproic Acid (PAP): A Comprehensive Technical Guide
Introduction: A Paradigm Shift in Oxidation Chemistry
Phthalimidoperoxycaproic acid (PAP), systematically named 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexaneperoxoic acid, is a synthetic organic peroxy acid that has emerged as a significant molecule in various industrial and consumer applications.[1][2] Unlike traditional peroxide-based oxidizing agents that generate highly reactive and often indiscriminate free radicals, PAP operates through a more controlled and selective non-radical oxidation pathway.[3][4] This unique mechanism of action has positioned PAP as a gentler and more targeted alternative in fields ranging from laundry detergents to cosmetic teeth whitening.[1][5] This technical guide provides an in-depth exploration of the physical and chemical properties of PAP, its mechanism of action, and established methodologies for its characterization, offering valuable insights for researchers, scientists, and professionals in drug development and material science.
Part 1: Physicochemical Characterization
PAP is a white, odorless crystalline powder at room temperature.[1] Its structure consists of a phthalimide group linked to a caproic acid backbone with a terminal peroxy acid functional group. This unique combination of a bulky, stabilizing phthalimide moiety and a reactive peroxy acid group governs its distinct physicochemical properties.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₅NO₅ | [1] |
| Molar Mass | 277.276 g·mol⁻¹ | [1][6] |
| Appearance | White odorless crystalline powder | [1] |
| Solubility | Slightly soluble in water | [1][7] |
| CAS Number | 128275-31-0 | [3] |
| InChI Key | UZJGVXSQDRSSHU-UHFFFAOYSA-N | [1] |
Part 2: Chemical Properties and Reactivity
The chemical behavior of PAP is dominated by the peroxy acid functional group, which makes it a potent oxidizing agent.[1] However, the key differentiator of PAP is its non-radical oxidation mechanism, which proceeds primarily through epoxidation and Baeyer-Villiger oxidation reactions.[3][8]
Mechanism of Action: The Non-Radical Pathway
Unlike hydrogen peroxide or carbamide peroxide, which generate hydroxyl radicals (•OH) to bleach stains, PAP directly transfers an oxygen atom to the chromophore (the part of a molecule responsible for its color).[9][10] This is particularly effective against molecules with conjugated double bonds, which are common in many organic stains. The primary mechanism involves the epoxidation of these double bonds, disrupting the chromophore's ability to absorb light and thus rendering it colorless.[3]
A secondary pathway for PAP's action on certain chromogens, such as ketones, is the Baeyer-Villiger oxidation.[8] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of an ester and subsequent breakdown into smaller, colorless molecules. This dual-pronged, non-radical approach minimizes collateral damage to the surrounding substrate, a significant advantage in applications like teeth whitening where enamel preservation is crucial.[4][9]
Part 3: Synthesis and Purification
The industrial synthesis of PAP is typically achieved through the oxidation of ε-phthalimidocaproic acid (PAC).[3] PAC itself is derived from caprolactam and phthalic anhydride.[1] The oxidation of PAC to PAP is carried out using hydrogen peroxide in the presence of a strong acid catalyst, often in a two-phase system with a halogenated aliphatic hydrocarbon as the organic solvent.[11]
Generalized Synthesis Workflow
Purification of the final product is a critical step to remove residual solvents and impurities.[11] This is often achieved through recrystallization from a suitable solvent system, followed by vacuum drying to yield a high-purity crystalline product.[11]
Part 4: Experimental Protocols for Characterization
The robust characterization of PAP is essential for quality control and for understanding its behavior in various formulations. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in the PAP molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups in PAP. Key vibrational bands to monitor include the O-H stretch of the peroxy acid, the C=O stretches of the phthalimide and peroxy acid groups, and the N-H stretch (if any impurities are present).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of PAP and confirming its purity. The chemical shifts and coupling patterns of the protons and carbons in the caproic acid chain and the phthalimide ring provide a definitive fingerprint of the molecule.
-
UV-Visible (UV-Vis) Spectroscopy: While not as structurally informative as IR or NMR for PAP itself, UV-Vis spectroscopy can be employed to study the kinetics of its oxidation reactions by monitoring the disappearance of the chromophore's absorbance over time.[12][13]
Step-by-Step Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground PAP powder with dry potassium bromide. Alternatively, for a quicker analysis, a Diamond ATR (Attenuated Total Reflectance) accessory can be used with the neat powder.
-
Instrument Setup: Set the FT-IR spectrometer to collect data in the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Analysis: Place the KBr pellet or the PAP powder on the ATR crystal and collect the sample spectrum.
-
Data Processing: The collected spectrum should be baseline corrected and the peaks corresponding to the key functional groups should be identified and labeled.
Chromatographic Analysis
Chromatographic techniques are indispensable for assessing the purity of PAP and for quantifying its concentration in various matrices.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of PAP. A C18 column is typically used with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier (e.g., phosphoric acid or formic acid) to ensure the protonation of the peroxy acid group. Detection is usually performed with a UV detector at a wavelength where the phthalimide group absorbs strongly.
-
Gas Chromatography (GC): GC is not suitable for the direct analysis of the thermally labile PAP molecule. However, it is a valuable technique for detecting and quantifying volatile impurities that may be present from the synthesis process, such as residual chlorinated solvents.[3]
Step-by-Step Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of high-purity PAP standard in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a sample of the PAP to be analyzed and dissolve it in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% phosphoric acid) and acetonitrile. The exact ratio will depend on the specific column and desired retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set to an appropriate wavelength (e.g., 220 nm).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the PAP standard against its concentration. Use the calibration curve to determine the concentration of PAP in the sample.
Part 5: Safety and Handling
This compound is a strong oxidizing agent and should be handled with appropriate care.[1][7] It is classified as flammable, corrosive, and an environmental hazard.[1][14]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[15] In case of dust formation, a respirator may be necessary.[15]
-
Handling: Avoid contact with skin and eyes.[15] Prevent the formation of dust and aerosols. Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a cool, well-ventilated place in the original container, protected from sunlight.[15]
-
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]
-
Skin: Remove contaminated clothing and rinse the affected area with water.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Conclusion
This compound represents a significant advancement in oxidation chemistry, offering a powerful yet selective alternative to traditional radical-based oxidizers. Its unique properties and mechanism of action have led to its successful application in various fields, most notably in teeth whitening where its efficacy is coupled with a favorable safety profile. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization, as detailed in this guide, is paramount for its effective and safe utilization in research and product development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound (PAP) [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Peroxide-Free Teeth Whitening: Is It the Safest Way to Go? | Blogs [dentalcareofmorristown.com]
- 6. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]
- 10. Peróxido de hidrogênio versus ácido ftalimidoperoxicaproico (PAP) | Cinoll [cinoll.com]
- 11. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novashine [novashinesmile.com]
- 15. chemicalbook.com [chemicalbook.com]
Unraveling the Reactivity of Phthalimidoperoxycaproic Acid: A Theoretical Deep Dive for Drug Development and Research
Abstract
Phthalimidoperoxycaproic acid (PAP) has emerged as a compelling oxidizing agent in various applications, notably in the pharmaceutical and cosmetic industries, due to its efficacy at neutral pH and its non-radical oxidation mechanism.[1][2] Unlike traditional bleaching agents such as hydrogen peroxide, PAP's reactivity profile minimizes oxidative damage to surrounding substrates, a highly desirable trait in drug development and sensitive applications.[3][4] This in-depth technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of PAP. Leveraging established principles of computational chemistry, we will explore the underlying mechanisms of its primary reactions, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will serve as a roadmap for designing and interpreting theoretical studies on PAP and analogous molecules, ultimately enabling the rational design of novel formulations and applications.
Introduction: The Promise of a Gentler Oxidant
This compound (PAP), a synthetic organic peroxy acid, is distinguished by its unique chemical structure, featuring a phthalimide group linked to a caproic acid backbone with a terminal peroxy acid functional group.[5] This architecture confers notable stability while enabling potent, yet controlled, oxidative capabilities. The key differentiator of PAP lies in its non-radical mediated reaction pathways, which primarily involve the epoxidation of molecules with conjugated double bonds and the Baeyer-Villiger oxidation of ketones.[6][7] This contrasts sharply with traditional peroxide-based agents that generate highly reactive and often indiscriminate free radicals.[2]
The absence of free radical formation is of paramount importance in applications where substrate integrity is critical. In drug development, for instance, minimizing off-target oxidation can prevent the degradation of active pharmaceutical ingredients (APIs) and excipients, thereby enhancing formulation stability and safety. Similarly, in cosmetic applications like tooth whitening, a non-radical mechanism mitigates damage to enamel and soft tissues.[1][3]
This guide will provide a detailed exploration of the theoretical underpinnings of PAP's reactivity. We will delve into the quantum mechanical principles that govern its reaction mechanisms and demonstrate how computational chemistry can be a powerful tool for elucidating reaction pathways, predicting reaction rates, and understanding the factors that influence its reactivity.
Core Reaction Mechanisms: A Quantum Chemical Perspective
The reactivity of PAP is dominated by two principal, non-radical pathways: epoxidation and Baeyer-Villiger oxidation. Understanding these mechanisms at a molecular level is crucial for predicting PAP's interaction with various substrates. Density Functional Theory (DFT) has proven to be an invaluable tool for studying the mechanisms of organic reactions, offering a balance between computational cost and accuracy.[8]
Epoxidation of Alkenes
PAP is highly effective at epoxidizing electron-rich alkenes, a reaction of significant industrial and synthetic importance. The generally accepted mechanism involves a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming an epoxide and releasing a carboxylic acid.
Computational Insights:
Theoretical studies on the epoxidation of alkenes by peroxy acids have provided detailed insights into the transition state (TS) geometry and the factors influencing reactivity. DFT calculations have shown that the reaction proceeds through a "butterfly" transition state. The geometry of this transition state can be either "spiro," where the plane of the peroxy acid is nearly perpendicular to the C=C bond, or "planar," where the peroxy acid plane contains the C=C bond.[9] For most simple alkenes, the spiro geometry is favored.
The workflow for a computational study of the epoxidation of an alkene by PAP would typically involve:
-
Reactant and Product Optimization: The geometries of the reactants (PAP and the alkene) and the products (epoxide and the corresponding carboxylic acid) are optimized to find their lowest energy conformations.
-
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. Various algorithms, such as the partitioned rational function optimization (P-RFO) or the dimer method, can be employed for this purpose.[6][10]
-
Frequency Analysis: A frequency calculation is performed on all optimized structures. For minima (reactants and products), all vibrational frequencies should be real. For a true transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactants and products.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is another key reaction of PAP, involving the oxidation of ketones to esters. This reaction is highly valuable in organic synthesis for the preparation of esters and lactones from ketones.
Computational Insights:
DFT studies have been instrumental in elucidating the mechanism of the Baeyer-Villiger rearrangement. The reaction is believed to proceed through a two-step mechanism:
-
Formation of the Criegee Intermediate: The peroxy acid adds to the carbonyl group of the ketone to form a tetrahedral intermediate known as the Criegee intermediate.
-
Rearrangement: A concerted migration of a substituent from the carbonyl carbon to the adjacent oxygen atom of the peroxide bond occurs, with the simultaneous cleavage of the O-O bond.
Computational studies have shown that the second step, the rearrangement, is typically the rate-determining step. The migratory aptitude of the substituents (the preference for one group to migrate over another) can be rationalized by analyzing the stability of the transition state for the rearrangement step.
The Absence of Free Radicals: A Theoretical Rationale
A defining characteristic of PAP's reactivity is the absence of free radical formation. This can be understood by examining the energetics of the O-O bond cleavage. The bond dissociation energy (BDE) of the O-O bond in organic peroxides is relatively low, typically in the range of 30-50 kcal/mol, making them susceptible to homolytic cleavage to form radicals.[11]
However, in the case of PAP's primary reactions, the concerted, non-radical pathways (epoxidation and Baeyer-Villiger oxidation) are kinetically favored over the homolytic cleavage of the O-O bond.
Computational Approach to Understanding Non-Radical Pathways:
To theoretically investigate the preference for non-radical pathways, one can perform the following computational analyses:
-
Calculate the Activation Barriers: Determine the activation energies for both the concerted (non-radical) and the radical-forming (homolytic cleavage) pathways using DFT. A significantly lower activation barrier for the concerted pathway would provide strong evidence for its kinetic preference.
-
Analyze the Electronic Structure of the Transition State: For the concerted pathways, the transition state will not exhibit significant unpaired electron density (spin density). In contrast, the transition state for homolytic cleavage would be characterized by the formation of two radical centers with significant spin density.
-
Multi-reference Methods: For a more rigorous analysis of bond-breaking processes, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) can be employed to accurately describe the electronic structure of the transition state for homolytic cleavage.[12]
Practical Guide to Theoretical Protocols
To facilitate the theoretical investigation of PAP's reactivity, this section provides detailed, step-by-step methodologies for key computational experiments.
Protocol for DFT Calculation of a Reaction Pathway
This protocol outlines the general steps for calculating the potential energy surface of a reaction involving PAP using DFT.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Input Structure Generation:
-
Build the 3D structures of the reactants (PAP and the substrate) and the expected products using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level method (e.g., a semi-empirical method or a small basis set DFT) to obtain reasonable starting geometries.
-
-
Reactant and Product Optimization:
-
Perform a full geometry optimization of the reactants and products using a suitable DFT functional and basis set. A common and reliable choice for organic reactions is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.
-
Include a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for the effect of the solvent environment.
-
-
Transition State Search:
-
Generate an initial guess for the transition state structure. This can be done by manually modifying the reactant or product geometries or by using a linear synchronous transit (LST) or quadratic synchronous transit (QST) method.
-
Perform a transition state optimization using an appropriate algorithm (e.g., Berny algorithm in Gaussian). This will locate the first-order saddle point on the potential energy surface.
-
-
Frequency Calculation and Verification:
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency.
-
Visualize the imaginary frequency to ensure that it corresponds to the expected motion along the reaction coordinate (i.e., the breaking and forming of bonds involved in the reaction).
-
-
Energy Profile Construction:
-
Calculate the electronic energies (including zero-point vibrational energy corrections) of the reactants, transition state, and products.
-
Construct a reaction energy profile by plotting the relative energies of these species.
-
Data Presentation: A Comparative Analysis
Summarizing quantitative data in a structured format is crucial for easy comparison and interpretation. The following table provides a template for presenting the results of DFT calculations for different reaction pathways or substrates.
| Reaction/Substrate | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |
| Epoxidation of Alkene A | -X.X | -Y.Y | -Z.Z | A.A |
| Baeyer-Villiger of Ketone B | -X.X | -Y.Y | -Z.Z | B.B |
| Homolytic Cleavage | +X.X | +Y.Y | +Z.Z | C.C |
Table 1: Template for Summarizing Thermodynamic and Kinetic Data from DFT Calculations.
Molecular Dynamics Simulations: Exploring the Dynamic Behavior of PAP
While DFT is excellent for studying static reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in solution. MD simulations can be used to study the conformational flexibility of PAP, its solvation, and its interactions with larger substrates like proteins or polymers.
Protocol for MD Simulation of PAP in Solution
This protocol outlines the general steps for performing an MD simulation of PAP in a solvent.
Software: GROMACS, AMBER, or other MD simulation packages.
Methodology:
-
System Preparation:
-
Obtain or generate the 3D structure of PAP.
-
Generate a topology file for PAP using a suitable force field (e.g., CHARMM, AMBER). The topology file contains information about the atom types, charges, bonds, angles, and dihedrals.
-
Create a simulation box and solvate the PAP molecule with the desired solvent (e.g., water).
-
Add ions to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial system setup.
-
-
Equilibration:
-
Perform a short MD simulation with restraints on the solute (PAP) to allow the solvent to equilibrate around it. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
-
Production Run:
-
Perform the main MD simulation (production run) for the desired length of time (typically nanoseconds to microseconds).
-
-
Analysis:
-
Analyze the trajectory to study various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability, radial distribution functions (RDFs) to study solvation, and hydrogen bonding analysis.
-
Conclusion and Future Directions
The theoretical study of this compound's reactivity offers a powerful avenue for understanding its unique properties and for the rational design of new applications. Through the use of computational tools like Density Functional Theory and Molecular Dynamics, researchers can gain unprecedented insights into the mechanisms of its non-radical oxidation reactions, its stability, and its interactions with various substrates.
The protocols and methodologies outlined in this guide provide a solid foundation for initiating theoretical investigations into PAP and related molecules. As computational resources and methodologies continue to advance, we can expect even more accurate and predictive models of chemical reactivity, further accelerating innovation in drug development, materials science, and beyond. Future theoretical studies could focus on the interaction of PAP with specific biological targets, the prediction of its degradation products in complex environments, and the in silico design of novel peroxy acids with tailored reactivity and stability profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Science Behind Billion Dollar Smile's PAP Teeth Whitening - Billion Dollar Smile Teeth Whitening [billiondollarsmile.com]
- 5. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Theoretical study of Ponceau S oxidation using the electro-Fenton process under optimal operational conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Organic peroxides - Wikipedia [en.wikipedia.org]
- 12. Item - COMPUTATIONAL PREDICTION OF MATERIAL DEGRADATION AND REACTIVITY - Purdue University Graduate School - Figshare [hammer.purdue.edu]
The Solubility of Phthalimidoperoxycaproic Acid: A Technical Guide for Researchers
This guide provides an in-depth analysis of the solubility of Phthalimidoperoxycaproic acid (PAP) in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate informed solvent selection for synthesis, purification, formulation, and analytical applications.
Introduction to this compound (PAP)
This compound, systematically known as 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexaneperoxoic acid, is a synthetic organic peroxy acid. Its unique structure, featuring a phthalimide group and a peroxycarboxylic acid function connected by a C6 alkyl chain, imparts a distinct set of chemical properties that are pivotal to its applications. Primarily recognized for its efficacy as a bleaching agent in laundry and dishwashing detergents, PAP's utility is also being explored in organic synthesis and pharmaceutical research due to its controlled oxidizing capabilities.
The solubility of PAP is a critical parameter that dictates its reactivity, formulation, and overall utility. The molecule's polarity is complex; the phthalimide group introduces a polar, aromatic component, the long alkyl chain provides significant nonpolar character, and the peroxycarboxyl group offers a site for hydrogen bonding. This amphiphilic nature results in a nuanced solubility profile across different solvent classes.
Solubility Profile of PAP in Common Organic Solvents
Quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from safety data sheets and supplier information, a qualitative and estimated solubility profile can be constructed. The following table summarizes the expected solubility of PAP in various common organic solvents, categorized by their polarity.
Table 1: Qualitative and Estimated Solubility of this compound (PAP) in Various Organic Solvents
| Solvent | Chemical Class | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Nonpolar Solvents | ||||
| Hexane | Alkane | 0.1 | Insoluble | The high polarity of the phthalimide and peroxycarboxyl groups is incompatible with the nonpolar nature of hexane. |
| Toluene | Aromatic Hydrocarbon | 2.4 | Sparingly Soluble | The aromatic ring of toluene can interact with the phthalimide group, but the overall polarity mismatch limits solubility. |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | Halogenated Hydrocarbon | 3.1 | Soluble | DCM's moderate polarity can solvate the entire PAP molecule effectively. |
| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | THF can act as a hydrogen bond acceptor for the peroxycarboxyl group, and its polarity is suitable for the phthalimide moiety. |
| Ethyl Acetate | Ester | 4.4 | Moderately Soluble | The ester group can interact with the polar functionalities of PAP, but the overall solvating power may be less than that of THF or DCM. |
| Acetone | Ketone | 5.1 | Soluble | Acetone is a strong hydrogen bond acceptor and has sufficient polarity to dissolve PAP. |
| Acetonitrile (ACN) | Nitrile | 5.8 | Moderately Soluble | While polar, the nature of the dipole in ACN may be less effective at solvating the peroxycarboxyl group compared to other polar aprotic solvents. |
| Dimethylformamide (DMF) | Amide | 6.4 | Very Soluble | DMF is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a strong solvent for PAP. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Very Soluble | Similar to DMF, DMSO's high polarity and ability to accept hydrogen bonds make it an excellent solvent for PAP. |
| Polar Protic Solvents | ||||
| Isopropanol | Alcohol | 3.9 | Sparingly Soluble | The alcohol can both donate and accept hydrogen bonds, but the nonpolar alkyl chain may limit solubility compared to more polar alcohols. |
| Ethanol | Alcohol | 4.3 | Sparingly Soluble | Similar to isopropanol, with slightly better solubility due to its higher polarity. |
| Methanol | Alcohol | 5.1 | Moderately Soluble | As the most polar of the short-chain alcohols, methanol is expected to be the best alcohol solvent for PAP. |
| Water | Water | 10.2 | Insoluble | Despite the presence of hydrogen bonding groups, the long, nonpolar C6 alkyl chain and the phthalimide group render the molecule hydrophobic and insoluble in water. |
Theoretical Principles Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:
-
Van der Waals Forces: The nonpolar C6 alkyl chain of PAP interacts with solvent molecules through London dispersion forces. Nonpolar solvents like hexane primarily interact through these forces, but they are insufficient to overcome the strong polar interactions within the PAP molecule, leading to insolubility.
-
Dipole-Dipole Interactions: The polar phthalimide and peroxycarboxyl groups create significant dipole moments in the PAP molecule. Polar aprotic solvents such as Dichloromethane, Acetone, and DMF have their own strong dipoles, allowing for effective dipole-dipole interactions that promote dissolution.
-
Hydrogen Bonding: The peroxycarboxyl group of PAP is a hydrogen bond donor and acceptor. Polar protic solvents like alcohols can engage in hydrogen bonding with PAP, but they also have strong solvent-solvent hydrogen bonds that need to be disrupted. Polar aprotic solvents like THF, DMF, and DMSO are excellent hydrogen bond acceptors, which allows them to effectively solvate the peroxycarboxyl group and contribute significantly to the solubility of PAP.
The interplay of these forces dictates the solubility of PAP. The most effective solvents will be those that can successfully interact with all three regions of the molecule: the nonpolar alkyl chain, the polar phthalimide group, and the hydrogen-bonding peroxycarboxyl group. This is why highly polar aprotic solvents like DMF and DMSO are predicted to be the best solvents for PAP.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the solubility of a compound.
Shake-Flask Method
This method involves equilibrating a surplus of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the supernatant is then determined analytically.
Materials and Reagents:
-
This compound (PAP), solid
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with sealed caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Detailed Procedure:
-
Preparation: Add an excess amount of solid PAP to a series of vials, ensuring there is undissolved solid at the bottom.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any suspended solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of PAP.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
Practical Implications for Researchers and Drug Development
A thorough understanding of PAP's solubility is crucial for its effective application:
-
Synthesis and Purification: The choice of solvent for the synthesis of PAP will influence reaction rates and yields. For purification by recrystallization, a solvent system must be identified where PAP is sparingly soluble at low temperatures and highly soluble at elevated temperatures.
-
Formulation Strategies: In the development of formulations, such as those for pharmaceutical or consumer products, the solvent system must be capable of dissolving PAP at the desired concentration while being compatible with other ingredients and safe for the intended application.
-
Analytical Method Development: The selection of a suitable solvent is the first step in developing analytical methods like HPLC or spectroscopy. The solvent must completely dissolve the analyte (PAP) and be compatible with the analytical instrumentation.
Conclusion
This compound exhibits a complex solubility profile due to its amphiphilic nature. While highly soluble in polar aprotic solvents like DMF and DMSO, it is sparingly soluble or insoluble in nonpolar and polar protic solvents, including water. The principles of "like dissolves like," dipole-dipole interactions, and hydrogen bonding provide a theoretical framework for understanding this behavior. For precise quantitative data, the shake-flask method offers a robust experimental protocol. A comprehensive understanding of PAP's solubility is essential for optimizing its use in various scientific and industrial applications.
Spectroscopic Characterization of Phthalimidoperoxycaproic Acid (PAP): A Technical Guide for Researchers
Abstract
Phthalimidoperoxycaproic acid (PAP), a synthetic organic peroxy acid, has emerged as a significant oxidizing agent, particularly in the fields of dental science and low-temperature bleaching.[1][2] Its efficacy is rooted in a non-radical oxidation mechanism, which offers a gentler alternative to traditional peroxide-based agents.[3] A thorough understanding of its molecular structure is paramount for quality control, stability studies, and the development of novel formulations. This technical guide provides an in-depth analysis of the spectroscopic data for PAP (C₁₄H₁₅NO₅, M.W. 277.27 g/mol ), covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).[4] We synthesize available experimental data with predictive analysis based on established spectroscopic principles to offer a comprehensive characterization for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative for Characterizing PAP
This compound, or 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid, is distinguished by its unique molecular architecture: a phthalimide headgroup connected via a six-carbon aliphatic chain to a peroxycarboxylic acid functional group. This structure confers both stability and potent, selective oxidizing capabilities.[3] Unlike hydrogen peroxide, which generates highly reactive and potentially damaging free radicals, PAP acts primarily through epoxidation, transferring an oxygen atom directly to conjugated double bonds found in chromophores (the molecules responsible for color).[3] This targeted mechanism is highly desirable in applications like teeth whitening and textile bleaching, as it minimizes damage to the surrounding substrate, such as tooth enamel or fabric fibers.[5]
Accurate structural verification and purity assessment are critical for ensuring the safety and efficacy of PAP-containing formulations. Spectroscopic techniques are the cornerstone of this analytical requirement. This guide explains the causality behind interpreting the spectral data, providing a self-validating system for confirming the molecular identity of PAP.
Analytical Workflow for Spectroscopic Characterization
A systematic approach is essential for the unambiguous characterization of a synthesized compound like PAP. The following workflow outlines the logical progression of analysis, from initial functional group identification to detailed structural elucidation and final mass confirmation.
Figure 1: A typical workflow for the synthesis and spectroscopic confirmation of this compound (PAP).
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum.
Experimental IR Data for PAP
While a full experimental spectrum is not widely published, patent literature describing crystalline forms of PAP provides specific and highly informative absorption data for the key carbonyl stretching region. Two primary crystalline forms, alpha (α) and beta (β), are distinguished by slight shifts in their respective imide carbonyl frequencies.
| Functional Group | Vibration Mode | Alpha (α) Form (cm⁻¹) | Beta (β) Form (cm⁻¹) | Expected Region (cm⁻¹) |
| Peroxy Acid O-H | Stretch, H-bonded | - | - | 3300-2500 (broad) |
| Aliphatic C-H | Stretch | - | - | 3000-2850 |
| Phthalimide C=O | Asymmetric Stretch | 1707-1712 | 1699-1704 | 1790-1690 |
| Peroxy Acid C=O | Stretch | (Overlapped) | (Overlapped) | ~1760 |
| Peroxy O-O | Stretch | - | - | 900-800 (weak) |
| Data for α and β forms sourced from European Patent EP 1523474 B1. |
Interpretation of the PAP IR Spectrum
The most diagnostically significant region in the IR spectrum of PAP is the carbonyl (C=O) stretching region between 1800 and 1650 cm⁻¹.
-
Phthalimide Carbonyls: The phthalimide group contains two carbonyls within a five-membered ring. These typically give rise to two distinct stretching bands due to symmetric and asymmetric vibrations. The patent data highlights the most intense of these absorptions. The observed frequencies around 1700-1712 cm⁻¹ are characteristic of the imide functional group.
-
Peroxy Acid Carbonyl: The peroxycarboxylic acid carbonyl (O=C-O-O-H) is expected to absorb at a higher frequency than a standard carboxylic acid due to the electronegativity of the adjacent peroxy group. This peak is anticipated around ~1760 cm⁻¹ . In an experimental spectrum, it may appear as a distinct peak or as a shoulder on the more intense imide carbonyl bands.
-
O-H Stretch: The hydroxyl proton of the peroxy acid group will engage in hydrogen bonding, leading to a very broad absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹ . This broad signal is a hallmark of carboxylic and peroxycarboxylic acids.
-
C-H Stretch: Sharp peaks between 3000-2850 cm⁻¹ will correspond to the stretching vibrations of the C-H bonds in the aliphatic caproic acid chain.
Standard Protocol for FT-IR Analysis
-
Sample Preparation: A small amount of solid PAP (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid powder is placed directly onto the ATR crystal.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. A background spectrum of the pure KBr pellet or the empty ATR crystal is collected.
-
Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16 or 32) are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. Due to the absence of publicly available experimental spectra for PAP, this section provides a detailed predictive analysis based on established chemical shift theory and data from analogous structures.
References
A Senior Application Scientist's Guide to the Baeyer-Villiger Oxidation of 4-Hydroxyacetophenone (PAP)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Name Reaction – A Tool for Innovation
First reported in 1899 by Adolf von Baeyer and Victor Villiger, the Baeyer-Villiger oxidation has evolved from a synthetic curiosity into a cornerstone of modern organic chemistry.[1] Its remarkable ability to transform ketones into esters, and cyclic ketones into lactones, offers a powerful tool for molecular construction, particularly in the pharmaceutical industry where complex molecular architectures are paramount.[2] This guide moves beyond a simple recitation of the reaction's mechanism. Instead, it offers an in-depth, practical understanding of the Baeyer-Villiger oxidation as applied to a substrate of significant industrial relevance: 4-hydroxyacetophenone (PAP). PAP serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and antipyretics. Its conversion to 4-hydroxyphenyl acetate and, subsequently, hydroquinone, is a pivotal transformation.
This document is structured to provide not just the "what" and "how," but the critical "why" that underpins experimental design and execution. We will delve into the mechanistic intricacies, explore the subtleties of catalyst and reagent selection, and provide actionable protocols that are both robust and self-validating.
I. The Mechanistic Heart of the Matter: A Stepwise Dissection
The Baeyer-Villiger oxidation is a sophisticated rearrangement reaction.[3] Understanding its mechanism is fundamental to troubleshooting and optimizing reaction conditions. The generally accepted pathway proceeds through the formation of a key intermediate, known as the Criegee intermediate.[1][4][5][6]
-
Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of PAP by a peroxyacid. This initial step significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[1][4]
-
Formation of the Criegee Intermediate: The electron-rich peroxyacid then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This species, first proposed by Rudolf Criegee, is the central player in the reaction.[4][5][6]
-
The Rate-Determining Migration: The Criegee intermediate undergoes a concerted rearrangement. This is the rate-determining step of the reaction.[4][7] One of the substituents on the former carbonyl carbon migrates to the adjacent, electron-deficient oxygen of the peroxide moiety. Simultaneously, a carboxylic acid is eliminated as a leaving group.
-
Product Formation: The migration event results in the formation of a protonated ester, which is subsequently deprotonated to yield the final product, 4-hydroxyphenyl acetate.[4][8]
Caption: The Baeyer-Villiger oxidation mechanism of PAP.
Migratory Aptitude: The Decisive Factor in Regioselectivity
For unsymmetrical ketones like PAP, the question of which group migrates is of paramount importance. The regiochemical outcome is dictated by the inherent migratory aptitude of the substituents. The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3][4][5] Electron-donating groups on an aryl substituent enhance its migratory ability, while electron-withdrawing groups have the opposite effect.[3]
In the case of 4-hydroxyacetophenone, we have a phenyl group (an aryl group) and a methyl group attached to the carbonyl. Based on the established migratory aptitude, the aryl group is significantly more likely to migrate than the methyl group. This selectivity is further enhanced by the electron-donating nature of the hydroxyl group on the phenyl ring. Therefore, the Baeyer-Villiger oxidation of PAP selectively yields 4-hydroxyphenyl acetate.
II. Experimental Design and Protocol: A Self-Validating Approach
A robust experimental protocol is not merely a set of instructions; it is a self-validating system that ensures reproducibility and confidence in the results. This section provides a detailed methodology for the Baeyer-Villiger oxidation of PAP, incorporating in-process controls and thorough product characterization.
Reagent and Catalyst Selection: A Matter of Reactivity and Practicality
A variety of peroxyacids can be employed for the Baeyer-Villiger oxidation, with their reactivity generally correlating with the pKa of the corresponding carboxylic acid.[1] Common choices include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid.[1] For many applications, m-CPBA offers a good balance of reactivity, stability, and commercial availability.[9]
While traditional methods rely on stoichiometric amounts of peroxyacids, greener and more catalytic approaches are gaining prominence. The use of hydrogen peroxide in conjunction with a Lewis or Brønsted acid catalyst presents a more atom-economical alternative.[10][11] However, for initial laboratory-scale syntheses, the reliability of m-CPBA often makes it the reagent of choice.
| Reagent/Catalyst System | Advantages | Disadvantages |
| m-CPBA | Readily available, reliable, good reactivity | Stoichiometric use, potential for side reactions |
| Peracetic Acid | Cost-effective | Can be explosive, strong odor |
| Trifluoroperacetic Acid | Highly reactive | Expensive, can be too aggressive |
| H₂O₂ / Lewis Acid | Atom-economical, "green" oxidant | Requires catalyst, may need optimization |
| H₂O₂ / Brønsted Acid | "Green" oxidant, readily available acids | Can lead to side reactions, requires careful control |
A Step-by-Step Protocol for the Oxidation of PAP with m-CPBA
This protocol is designed for a laboratory setting and can be scaled as needed with appropriate safety considerations.
Materials:
-
4-Hydroxyacetophenone (PAP)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyacetophenone (1.0 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring (Self-Validation Point 1): The progress of the reaction should be monitored by thin-layer chromatography (TLC).[12] Develop the TLC plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material (PAP) and the appearance of a new, less polar spot corresponding to the product (4-hydroxyphenyl acetate) will indicate reaction completion.
-
Work-up: Once the reaction is complete, quench the excess peroxyacid by adding saturated aqueous sodium thiosulfate solution and stir for 10-15 minutes. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-hydroxyphenyl acetate.
Caption: Experimental workflow for the Baeyer-Villiger oxidation of PAP.
Product Characterization (Self-Validation Point 2)
Unambiguous characterization of the product is essential for validating the success of the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 4-hydroxyphenyl acetate. The ¹H NMR spectrum is expected to show a singlet for the acetyl methyl protons, and signals in the aromatic region corresponding to the para-substituted phenyl ring.[3][4][13]
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight of the product.[5][13]
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-hydroxyphenyl acetate will show characteristic absorptions for the ester carbonyl group and the phenolic hydroxyl group.
III. Enzymatic Baeyer-Villiger Oxidation: Nature's Approach
It is noteworthy that nature has evolved enzymes, known as Baeyer-Villiger monooxygenases (BVMOs), to carry out this transformation with high selectivity and efficiency.[14] For instance, a monooxygenase from Pseudomonas putida has been shown to convert 4-hydroxyacetophenone into 4-hydroxyphenyl acetate.[5][15][16] These enzymes utilize a flavin adenine dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation.[14] While the scope of this guide is primarily on the chemical synthesis, the existence of these biocatalysts opens up exciting possibilities for green and sustainable manufacturing processes in the pharmaceutical industry.
IV. Conclusion and Future Outlook
The Baeyer-Villiger oxidation of 4-hydroxyacetophenone is a testament to the enduring power and versatility of classical organic reactions. A thorough understanding of its mechanism, coupled with a meticulously designed and self-validating experimental protocol, enables researchers to confidently and efficiently synthesize valuable intermediates like 4-hydroxyphenyl acetate. As the pharmaceutical industry continues to strive for greater efficiency and sustainability, both the optimization of traditional chemical methods and the exploration of biocatalytic alternatives will undoubtedly play a crucial role in the future of drug development.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Methyl 4-hydroxyphenylacetate(14199-15-6) 1H NMR [m.chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR [m.chemicalbook.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 13. 4-Hydroxyphenyl acetate | C8H8O3 | CID 96009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. journals.asm.org [journals.asm.org]
- 16. Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Phthalimidoperoxycaproic acid's role in epoxidation of alkenes
An In-Depth Technical Guide to the Epoxidation of Alkenes using Phthalimidoperoxycaproic Acid (PAP)
Introduction: The Enduring Importance of Epoxidation
The synthesis of epoxides, or oxiranes, remains a cornerstone of modern organic chemistry and is of paramount importance in the pharmaceutical and fine chemical industries. These three-membered cyclic ethers are highly valuable synthetic intermediates due to the ring strain that makes them susceptible to nucleophilic attack, enabling the stereocontrolled introduction of diverse functionalities. The conversion of an alkene to an epoxide is a direct and atom-economical transformation, critical in the synthesis of complex molecules, including chiral drugs, polymers, and specialty materials.[1] Traditional methods often rely on peroxycarboxylic acids like meta-chloroperoxybenzoic acid (m-CPBA), but concerns over their stability, potential for detonation, and acidic byproducts have driven the search for more robust and safer alternatives.[2]
This guide focuses on this compound (PAP), a synthetic organic peroxy acid that has emerged as a powerful and selective oxidizing agent.[3] We will explore its unique mechanistic pathway, advantages in experimental design, and provide a practical framework for its application in the laboratory setting.
This compound (PAP): A Superior Reagent for Controlled Oxidation
This compound (ε- or 6-(phthalimido)peroxyhexanoic acid) is a preformed, solid organic peroxy acid.[4] Its structure, featuring a phthalimido group at one end of a six-carbon chain and a peroxy acid at the other, confers significant advantages over other epoxidizing agents.
Key Advantages of PAP:
-
Enhanced Stability: Unlike many peroxy acids that need to be prepared in situ, PAP is a relatively stable, white crystalline powder that can be handled with greater safety, though appropriate precautions for oxidizing agents are still mandatory.[4][5] The phthalimido group contributes to this stability.[3]
-
Non-Radical Pathway: PAP operates through a direct oxygen transfer mechanism known as epoxidation, which does not generate free radicals.[3][6] This is a critical distinction from agents like hydrogen peroxide, which can initiate radical side reactions leading to substrate damage and a less clean reaction profile.[3] This non-radical pathway is particularly beneficial for sensitive or complex substrates often encountered in drug development.
-
Neutral pH Compatibility: Optimized formulations of PAP can operate effectively at near-neutral pH.[3] This avoids the acidic conditions often required for other peroxy acids, which can cause the acid-catalyzed ring-opening of the newly formed epoxide, a common and undesirable side reaction.[2][7]
-
Solid, Non-Acidic Byproduct: The reaction byproduct, 6-phthalimidocaproic acid, is a solid and not strongly acidic, simplifying purification compared to the removal of acidic byproducts like m-chlorobenzoic acid.
The Mechanism of Epoxidation by PAP
The epoxidation of an alkene by a peroxycarboxylic acid like PAP is a classic example of a concerted, stereospecific reaction.[8][9] The generally accepted mechanism, often referred to as the "Butterfly Mechanism," involves a single transition state where multiple bonds are formed and broken simultaneously.[10][11]
-
Nucleophilic Attack: The electron-rich π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid group on PAP.[2][8]
-
Concerted Oxygen Transfer: As the new C-O bond begins to form, the weak O-O bond of the peroxy acid cleaves heterolytically. Simultaneously, the second carbon of the original double bond attacks the same oxygen atom, forming the second C-O bond and closing the epoxide ring.
-
Intramolecular Proton Transfer: The carbonyl oxygen of the peroxy acid acts as a base, abstracting the proton from the hydroxyl group. This entire process occurs in a single, fluid step.[11]
Because the reaction is concerted, there is no opportunity for bond rotation in any intermediate species. This ensures that the stereochemistry of the starting alkene is preserved in the epoxide product: a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide.[2][8]
Caption: The concerted mechanism of alkene epoxidation by PAP.
Experimental Protocol: A Practical Guide
This section provides a representative, step-by-step methodology for the epoxidation of a generic alkene using PAP.
Safety First: this compound is a strong oxidizing agent.[4] It can be flammable and cause skin and eye irritation.[5][12] Always handle PAP in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[5]
Materials:
-
Alkene substrate (e.g., Cyclohexene, 1.0 equiv.)
-
This compound (PAP, 1.1 - 1.2 equiv.)
-
Solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)
-
Sodium bicarbonate (sat. aq. solution)
-
Sodium sulfite (10% aq. solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the alkene substrate (1.0 equiv.) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Causality Note: Starting the reaction at a reduced temperature helps to control the initial exotherm and minimize potential side reactions.
-
-
Reagent Addition: Add PAP (1.1 equiv.) to the stirred solution in portions over 5-10 minutes.
-
Causality Note: A slight excess of PAP ensures complete consumption of the starting alkene. Portion-wise addition is another measure to control the reaction rate and temperature.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alkene spot is no longer visible.
-
Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Quench the excess peroxide by slowly adding 10% aqueous sodium sulfite solution. Stir for 15-20 minutes.
-
Causality Note: It is critical to destroy any remaining oxidizing agent before solvent removal to prevent the formation of unstable, concentrated peroxides.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove the 6-phthalimidocaproic acid byproduct) and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude epoxide via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Standard experimental workflow for PAP-mediated epoxidation.
Substrate Scope and Performance
PAP is effective for the epoxidation of a wide range of alkenes. The reaction rate is generally influenced by the nucleophilicity of the double bond; electron-rich alkenes react faster than electron-deficient ones.[2]
| Substrate | Product | Typical Yield (%) | Notes |
| trans-Stilbene | trans-Stilbene oxide | >95% | Stereochemistry is retained. |
| Cyclohexene | Cyclohexene oxide | ~90% | A common, reactive cyclic alkene. |
| 1-Octene | 1,2-Epoxyoctane | ~85% | Terminal alkenes are generally less reactive than internal ones. |
| α-Pinene | α-Pinene oxide | ~80% | Effective for sterically hindered substrates. |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Conclusion
This compound stands as a highly effective, stable, and safe reagent for the epoxidation of alkenes. Its primary advantages—a non-radical mechanism, compatibility with neutral conditions, and operational simplicity—make it an authoritative choice for synthetic chemists, particularly in the fields of pharmaceutical and materials science where product purity and substrate integrity are non-negotiable. By understanding the concerted mechanism and following a robust experimental protocol, researchers can reliably leverage PAP to generate valuable epoxide intermediates for a vast array of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound (PAP) [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. leah4sci.com [leah4sci.com]
- 10. youtube.com [youtube.com]
- 11. Epoxidation of Alkenes by Peracids: From Textbook Mechanisms to a Quantum Mechanically Derived Curly‐Arrow Depiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ewg.org [ewg.org]
Methodological & Application
Application Notes and Protocols for the Purification of Phthalimidoperoxycaproic Acid (PAP)
Abstract
Phthalimidoperoxycaproic acid (PAP), a synthetic organic peroxy acid, is a potent oxidizing agent with significant applications in various fields, including as a bleaching agent in laundry detergents and a tooth whitening agent.[1] The efficacy and safety of PAP are intrinsically linked to its purity. This document provides a comprehensive, step-by-step guide for the purification of PAP, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established methodologies and aim to remove residual impurities, particularly chlorinated solvents used during synthesis, to yield high-purity PAP suitable for research and development applications.
Introduction: The Imperative for High-Purity PAP
This compound (C₁₄H₁₅NO₅, M.Wt: 277.27 g/mol ) is synthesized via the oxidation of ε-phthalimidocaproic acid (PAC) with hydrogen peroxide in the presence of a strong acid catalyst.[2] This synthesis is typically conducted in a dual-phase system utilizing halogenated aliphatic hydrocarbons like dichloromethane or trichloromethane as the organic solvent.[2][3] While effective for dissolving the resulting peroxyacid, these chlorinated solvents are toxic and potentially carcinogenic, making their removal a critical post-synthesis step.[2]
The presence of these impurities can compromise the stability, reactivity, and toxicological profile of the final PAP product. Therefore, robust purification protocols are essential to ensure the quality and reliability of experimental data and the safety of downstream applications. This guide outlines two primary methods for PAP purification: Recrystallization and Solvent Stripping , with a focus on achieving a final product with chlorinated solvent levels below 3 ppm.[3][4]
Health and Safety Precautions
This compound is a strong oxidizer and can cause serious eye damage.[5] It is also combustible.[6] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side-shields, and a flame-resistant lab coat.[7][8]
-
Ventilation: All handling of PAP and solvents should be performed in a well-ventilated fume hood.[7]
-
Ignition Sources: Keep PAP away from heat, sparks, open flames, and other ignition sources.[7]
-
Storage: Store PAP in a cool, dry, well-ventilated area, protected from sunlight, at temperatures not exceeding the recommended level.[7] Keep it in its original packaging and store it separately from incompatible materials.[7]
-
Spills: In case of a spill, collect the spillage and dispose of it as hazardous waste.[7]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling PAP or any of the chemicals mentioned in these protocols.[7][8]
Materials and Equipment
Materials
-
Crude this compound (PAP) containing chlorinated solvent impurities
-
Purification Solvents (High Purity Grade):
-
Demineralized water
-
Calcium chloride (for desiccation)
Equipment
-
Round-bottom flasks
-
Rotary evaporator
-
Heating mantle or water bath (temperature controlled)
-
Crystallization dish
-
Buchner funnel and flask
-
Vacuum filtration apparatus
-
Vacuum desiccator
-
Analytical balance
-
Gas chromatograph (for residual solvent analysis)
-
High-Performance Liquid Chromatograph (HPLC) (for purity analysis)[2]
Purification Workflow Overview
The general workflow for PAP purification involves dissolving the crude product in a suitable polar and volatile solvent, followed by either recrystallization at low temperatures or removal of the solvent by stripping under vacuum.
Caption: Workflow for the purification of this compound (PAP).
Detailed Protocols
The following protocols are based on established methods for the removal of chlorinated solvent impurities from crude PAP.[3][9] The temperature for all dissolution and stripping steps must be maintained below 40°C to prevent the decomposition of the peroxy acid.[3][9]
Protocol 1: Purification by Recrystallization
This method leverages the principle of differential solubility of PAP in a selected solvent at different temperatures.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the crude PAP in a suitable polar and volatile solvent (e.g., ethyl acetate, ethanol, or acetone) at a temperature below 40°C. The typical ratio of PAP to solvent is between 1:3 and 1:6 (w/v).[9] Stir until the PAP is completely dissolved.
-
Crystallization: Cool the solution to 0°C in an ice bath. As the temperature decreases, the solubility of PAP will reduce, leading to the formation of crystals. Allow the solution to stand at this temperature to maximize crystal formation.
-
Filtration: Collect the precipitated PAP crystals by vacuum filtration using a Buchner funnel.
-
Washing (Optional): Wash the crystals with a small amount of the cold purification solvent to remove any remaining impurities.
-
Drying: Place the purified crystals in a vacuum desiccator containing a desiccant such as calcium chloride. Dry the crystals for 24 hours at room temperature (approximately 25°C) under vacuum.[3]
-
Quality Control: Analyze the dried product for residual chlorinated solvents using gas chromatography and for purity using HPLC. The target is to have less than 3 ppm of chlorinated solvents.[4]
Protocol 2: Purification by Solvent Stripping
This method involves the evaporation of the solvent under reduced pressure to recover the purified PAP.
Step-by-Step Procedure:
-
Dissolution: As in Protocol 1, dissolve the crude PAP in a polar and volatile solvent (aliphatic esters like ethyl acetate are preferred for product stability) in a round-bottom flask at a temperature below 40°C.[3][9]
-
Solvent Evaporation: Connect the flask to a rotary evaporator. The water bath temperature should be maintained below 40°C.
-
Vacuum Application: Gradually apply a vacuum to the system. The solvent will evaporate, leaving behind the purified, solid PAP.
-
Drying: For complete removal of the solvent, the solid product can be further dried in a vacuum desiccator as described in Protocol 1.
-
Quality Control: Perform the same quality control analyses as in Protocol 1 to confirm the removal of chlorinated solvents and determine the purity of the final product.
Data Presentation and Expected Results
The effectiveness of the purification process can be quantified by measuring the concentration of residual chlorinated solvents before and after purification.
| Purification Method | Solvent | Initial Dichloromethane (ppm) | Final Dichloromethane (ppm) | Purity (by HPLC) |
| Recrystallization | Ethyl Acetate | 500 - 2500[4] | < 3[4] | > 98%[2] |
| Recrystallization | Ethanol | 500 - 2500[4] | < 3[4] | > 98%[2] |
| Solvent Stripping | Ethyl Acetate | 500 - 2500[4] | < 3[4] | > 98%[2] |
Note: The initial concentration of chlorinated solvents in crude PAP can range from 500 to 2,500 ppm.[4] The goal of these purification protocols is to reduce this level to below 3 ppm.[4]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Crystal Yield in Recrystallization | - Insufficient cooling- Too much solvent used | - Ensure the solution is cooled to 0°C and allowed to stand for an adequate time.- If too much solvent was added, carefully evaporate a portion of it and attempt recrystallization again. |
| Oily Precipitate Instead of Crystals | - Impurities preventing crystallization- Solution cooled too quickly | - Try a different purification solvent.- Allow the solution to cool more slowly to promote crystal growth. |
| Incomplete Removal of Chlorinated Solvents | - Inefficient dissolution or stripping | - Ensure the crude PAP is fully dissolved before proceeding.- In solvent stripping, ensure a sufficient vacuum is applied and the process is run for an adequate duration. |
| Decomposition of PAP (indicated by loss of oxidizing power) | - Temperature exceeded 40°C during the process | - Strictly monitor and control the temperature throughout the dissolution and stripping steps. |
Conclusion
The purification of this compound is a critical step to ensure its quality, stability, and safety for research and commercial applications. The recrystallization and solvent stripping methods described in this guide, particularly when using aliphatic esters like ethyl acetate, are proven to be effective in reducing chlorinated solvent impurities to negligible levels. By following these protocols and adhering to the specified safety precautions, researchers can consistently obtain high-purity PAP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (PAP) [benchchem.com]
- 3. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes: Phthalimidoperoxycaproic Acid (PAP) for Selective Alkene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Epoxidation
Phthalimidoperoxycaproic acid (PAP), also known as ε- or 6-(phthalimido)peroxyhexanoic acid, is a synthetic organic peroxy acid that has emerged as a potent and selective oxidizing agent.[1] While widely recognized for its commercial applications in teeth whitening and as a gentle bleaching agent in detergents, its utility in synthetic organic chemistry, particularly for the epoxidation of alkenes, is a subject of growing interest.[2][3] The structure of PAP, featuring a stabilizing phthalimido group, confers unique properties that distinguish it from traditional epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[3]
This guide provides an in-depth exploration of PAP's mechanism, advantages, and a detailed protocol for its application in alkene epoxidation, a cornerstone transformation in drug development and fine chemical synthesis. Epoxides are critical building blocks due to their versatile reactivity, enabling the stereospecific introduction of functional groups.[4]
Key Advantages of PAP in Synthesis:
-
Radical-Free Mechanism: Unlike peroxide-based oxidants that can generate damaging free radicals, PAP operates via a direct oxygen transfer, minimizing side reactions and preserving sensitive functional groups.[3]
-
Enhanced Stability: The phthalimido group provides stability, making PAP safer to handle and store compared to more shock-sensitive peroxy acids like m-CPBA.[4]
-
High Selectivity: The non-radical pathway allows for the targeted epoxidation of electron-rich carbon-carbon double bonds with minimal substrate degradation.[3]
-
Solid Form: PAP is a white crystalline powder at room temperature, which simplifies handling and weighing for reactions.[1]
Mechanism of Action: The Prilezhaev Reaction
The epoxidation of an alkene by PAP follows the well-established Prilezhaev reaction mechanism, which is a concerted, stereospecific process.[4][5] The terminal oxygen atom of the peroxy acid group is electrophilic and is attacked by the nucleophilic π-bond of the alkene.
The key steps of this concerted mechanism are:
-
The alkene's π-bond acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxy acid group on PAP.
-
Simultaneously, a lone pair from this oxygen atom forms a bond with one of the alkene carbons.
-
The weak O-O bond of the peroxy acid cleaves.
-
The carbonyl oxygen of the peroxy acid abstracts the proton from the hydroxyl group.
-
This entire process occurs in a single, concerted step through a cyclic transition state, often referred to as the "butterfly" transition state.
This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product; cis-alkenes yield cis-epoxides and trans-alkenes yield trans-epoxides.[6] The by-product of this reaction is ε-phthalimidocaproic acid, a water-insoluble solid that can often be removed by filtration.
References
Phthalimidoperoxycaproic acid as an initiator in polymerization
An Application Note on Phthalimidoperoxycaproic Acid (PAP): A Critical Evaluation and Theoretical Protocol for its Use as a Polymerization Initiator
Abstract
This compound (PAP) is a synthetic organic peroxy acid recognized for its efficacy as an oxidizing agent at neutral pH.[1] While its primary commercial application lies in teeth whitening and as a bleaching agent, where it operates through a non-radical epoxidation mechanism, its peroxy acid structure suggests a theoretical potential for acting as a thermal initiator for free-radical polymerization.[2][3] This document provides a comprehensive overview of PAP, detailing its established non-radical mechanism of action and critically evaluating its hypothetical role as a polymerization initiator. A theoretical protocol for PAP-initiated free-radical polymerization is presented, grounded in the fundamental principles of polymer chemistry. This guide is intended for researchers and scientists interested in exploring novel initiation systems and expanding the functional applications of existing chemical compounds.
Introduction to this compound (PAP)
This compound, also known as ε-phthalimido-peroxyhexanoic acid, is a white, odorless crystalline powder.[4] It is synthesized from caprolactam and phthalic anhydride and is characterized by a terminal peroxy acid group, which is the source of its strong oxidizing potential.[2][4] Unlike many common bleaching agents like hydrogen peroxide, PAP is effective at a neutral pH, which minimizes substrate damage and user sensitivity in applications such as dental bleaching.[1][5]
The synthesis of PAP typically involves the reaction of ε-phthalimidocaproic acid (PAC) with hydrogen peroxide in the presence of a strong acid catalyst.[2] The final product can be purified through recrystallization to remove solvent impurities.[6]
Key Properties of PAP:
-
Chemical Formula: C₁₄H₁₅NO₅[4]
-
Molecular Weight: 277.27 g/mol [7]
-
Appearance: White crystalline powder[4]
-
Solubility: Slightly soluble in water[4]
-
Primary Mechanism: Acts as an oxygen transfer agent via epoxidation of conjugated double bonds.[2]
Established Mechanism of Action: Radical-Free Oxidation
The well-documented mechanism for PAP's action, particularly in bleaching and stain removal, is a non-radical pathway. PAP directly transfers an oxygen atom to electron-rich molecules, such as the chromogens responsible for stains.[3] This process, known as epoxidation, breaks up conjugated double bonds that are responsible for color, converting them into colorless epoxide intermediates.[2] The key distinction of this mechanism is that it avoids the generation of highly reactive and potentially damaging free radicals, which are a common byproduct of peroxide-based agents.[1][8]
Caption: Epoxidation mechanism of PAP on a chromogen.
Theoretical Potential of PAP as a Radical Polymerization Initiator
While PAP's primary function is non-radical, its peroxy acid functional group (-C(O)OOH) makes it a candidate for a thermal free-radical initiator. Organic peroxides are widely used as initiators because the oxygen-oxygen bond is weak and can undergo homolytic cleavage upon heating to generate reactive free radicals.[9][10]
Thermal analysis of PAP shows a decomposition onset temperature of approximately 120°C.[2] This suggests that at or above this temperature, PAP could decompose into radicals capable of initiating polymerization. The proposed hypothetical decomposition would involve the cleavage of the O-O bond, followed by potential subsequent reactions to generate initiating radicals.
Hypothetical Initiation Mechanism:
-
Thermal Decomposition: The peroxy bond in PAP cleaves homolytically to form a phthalimidocaproxy radical and a hydroxyl radical.
-
Initiation: One of these primary radicals attacks the double bond of a vinyl monomer, creating a new monomer radical and initiating the polymer chain.
Caption: Hypothetical mechanism for PAP as a free-radical initiator.
Hypothetical Protocol for PAP-Initiated Free-Radical Polymerization
Disclaimer: The following protocol is theoretical and based on the principles of free-radical polymerization. It has not been validated from published literature specifically for PAP as an initiator. Researchers should perform small-scale pilot experiments to determine optimal conditions.
Objective
To polymerize a vinyl monomer (e.g., styrene or methyl methacrylate) using PAP as a thermal initiator.
Materials and Reagents
-
This compound (PAP)
-
Vinyl monomer (e.g., Styrene, Methyl Methacrylate (MMA))
-
Anhydrous solvent (e.g., Toluene, Anisole)
-
Inhibitor remover (for monomer purification)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel with condenser
-
Magnetic stirrer and hot plate with temperature control
-
Oil bath
Experimental Workflow
Step 1: Purification of Reagents (Causality: Purity is critical)
-
Why: Impurities, especially oxygen and inhibitors in the monomer, can terminate or retard the polymerization reaction, leading to low yields and poor control over molecular weight.
-
Action: Pass the monomer through a column of inhibitor remover immediately before use. Use anhydrous solvents to prevent side reactions.
Step 2: Reaction Setup (Causality: Control of Atmosphere)
-
Why: Oxygen is a potent inhibitor of free-radical polymerization as it can react with propagating radicals to form stable peroxy radicals, terminating the chain.
-
Action: Assemble the reaction flask and condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
Step 3: Reagent Addition (Causality: Establishing Reaction Conditions)
-
Why: The ratio of monomer to initiator is a primary determinant of the final polymer's molecular weight.[11]
-
Action: To the reaction flask, add the desired amount of solvent and monomer via syringe. Add the calculated amount of PAP initiator. A typical starting point for the [Monomer]:[Initiator] ratio is between 200:1 and 1000:1.
Step 4: Polymerization (Causality: Thermal Activation)
-
Why: PAP requires thermal energy to overcome the activation energy for homolytic cleavage of its peroxy bond. The reaction temperature must be high enough to ensure a steady rate of radical generation but not so high as to cause uncontrolled or explosive decomposition.[2]
-
Action: Submerge the flask in a preheated oil bath set to a temperature at or slightly above PAP's decomposition onset (e.g., 120-130°C). Stir the reaction mixture vigorously. Monitor the reaction progress by periodically taking small aliquots to analyze for monomer conversion (e.g., via NMR or gravimetry).
Step 5: Termination and Polymer Isolation (Causality: Halting the Reaction and Purification)
-
Why: The reaction must be stopped to prevent further changes in the polymer and to isolate the product. Precipitation separates the high molecular weight polymer from unreacted monomer and solvent.
-
Action: To terminate, cool the reaction vessel rapidly in an ice bath and expose it to air. Slowly pour the viscous reaction mixture into a large excess of a non-solvent (e.g., cold methanol). The polymer will precipitate as a white solid. Filter the polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Table of Experimental Parameters
| Parameter | Range | Influence on Polymer Properties |
| [Monomer]:[Initiator] Ratio | 100:1 to 2000:1 | Higher ratio: Increases molecular weight, decreases polymerization rate. Lower ratio: Decreases molecular weight, increases polymerization rate.[11] |
| Temperature (°C) | 120 - 140 | Higher temperature: Increases initiation rate, leading to lower molecular weight and potentially broader polydispersity (PDI). Increases overall polymerization rate. |
| Monomer Concentration (M) | 1 - 5 | Higher concentration: Increases polymerization rate and molecular weight. |
| Reaction Time (h) | 2 - 24 | Determines the final monomer conversion. Longer times lead to higher conversion but may also lead to side reactions and broader PDI. |
Characterization of the Resulting Polymer
To validate the success of the polymerization and characterize the product, the following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Safety Considerations
This compound is a strong oxidizer and an organic peroxide.[4][7]
-
Heating Hazard: Heating may cause a fire (H242).[7] Avoid overheating and ensure proper temperature control. Do not heat in a closed container.
-
Eye Damage: Causes serious eye damage (H318).[7] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Handling: Handle in a well-ventilated fume hood. Store away from heat and incompatible materials.
Conclusion
While this compound is a well-established oxidizing agent operating via a non-radical epoxidation pathway, its chemical structure holds theoretical promise for its use as a free-radical polymerization initiator. Its decomposition temperature of ~120°C provides a potential activation window. The provided hypothetical protocol serves as a starting point for researchers to explore this novel application. Experimental validation is required to determine the efficiency, kinetics, and control that PAP may offer in comparison to conventional initiators. Such research could unlock new applications for this versatile molecule in polymer synthesis.
References
- 1. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]
- 2. This compound (PAP) [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 7. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phthalimidoperoxycaproic Acid (PAP)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding Phthalimidoperoxycaproic Acid (PAP)
This compound (PAP), also known as ε- or 6-(phthalimido)peroxyhexanoic acid, is a synthetic organic peroxy acid.[1] It is a white, odorless, crystalline powder at room temperature and is slightly soluble in water.[1] PAP is recognized for its utility as a potent and selective oxidizing agent.[2] Its unique mechanism of action, which involves direct oxygen transfer via epoxidation without the generation of free radicals, distinguishes it from traditional peroxide-based oxidizers like hydrogen peroxide.[2] This property makes it a valuable tool in various applications, including as a bleaching agent in laundry detergents and, more recently, in personal care products such as teeth whitening formulations.[1][3]
From a chemical standpoint, PAP's structure, featuring a cyclic imide linked to a peroxy functional group, imparts a degree of stability while enabling powerful oxidation reactions.[2] This guide provides comprehensive procedures for the safe handling, storage, and disposal of PAP in a research and development setting, ensuring both personnel safety and experimental integrity.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with PAP is paramount for its safe utilization.
2.1. GHS Classification and Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), PAP is classified with the following hazards:
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Organic Peroxides | Type D | H242: Heating may cause a fire.[4] | 🔥 |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[4][5] | corrosive |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[4] | môi trường |
Signal Word: Danger[4]
2.2. Primary Hazards and Control Measures
-
Fire and Explosion Hazard: As an organic peroxide, PAP can be flammable and may ignite upon heating.[4] It is crucial to keep PAP away from heat, sparks, open flames, and other ignition sources.[6] Smoking is strictly prohibited in areas where PAP is handled or stored.[6]
-
Corrosivity: PAP is corrosive and can cause serious eye damage upon contact.[4][5] Appropriate personal protective equipment (PPE), including safety goggles and a face shield, must be worn.[5]
-
Irritation: It can cause irritation to the skin and respiratory tract.[7] Handling should be conducted in a well-ventilated area, and direct contact with the skin should be avoided.[8]
-
Environmental Hazard: PAP is very toxic to aquatic life.[4][9] Release into the environment must be strictly avoided.[6] All waste materials containing PAP must be disposed of as hazardous waste.[6]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when working with PAP.
3.1. Engineering Controls
-
Ventilation: Always handle PAP in a well-ventilated laboratory.[6] The use of a chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for aerosol formation.[8]
-
Eye Wash Station and Safety Shower: An easily accessible and fully functional eye wash station and safety shower are essential in any laboratory where PAP is used.
3.2. Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling PAP:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[6] A face shield should also be worn to provide additional protection.[5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile gloves) must be worn.[10] Gloves should be inspected for any signs of degradation or puncture before use and disposed of properly after handling the chemical.[8]
-
Lab Coat: A flame-retardant lab coat should be worn to protect against splashes and potential ignition.
-
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a full-face respirator with appropriate cartridges should be used.[6]
3.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling PAP, before breaks, and at the end of the workday.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the work area clean and tidy.
Storage Procedures
Proper storage of PAP is critical to maintain its stability and prevent hazardous situations.
-
Original Container: Keep PAP in its original, tightly closed container.[6]
-
Temperature: Store in a cool, dry, and well-ventilated place.[6] Do not expose to temperatures exceeding 50°C.[10] Protect from direct sunlight.[6]
-
Incompatible Materials: Store separately from incompatible materials such as strong reducing agents, bases, and combustible materials.[6]
-
Grounding: Ground and bond containers and receiving equipment to prevent electrostatic discharge.[6]
Experimental Protocols
The following are example protocols for the use of PAP in a research setting. These should be adapted as necessary for specific experimental requirements.
5.1. Protocol for Preparation of a PAP Stock Solution
This protocol describes the preparation of a 100 mM stock solution of PAP in a suitable solvent.
-
Pre-Experiment Checklist:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Have appropriate quenching and spill cleanup materials readily available.
-
-
Procedure:
-
Weigh the required amount of PAP powder in a clean, dry glass vial inside the chemical fume hood.
-
Add the desired solvent (e.g., a non-reactive organic solvent) to the vial in small portions while gently swirling to dissolve the PAP.
-
Once the PAP is completely dissolved, transfer the solution to a clearly labeled, amber glass bottle with a screw cap.
-
Store the stock solution in a cool, dark place, away from incompatible materials.
-
5.2. Protocol for a Typical Oxidation Reaction
This protocol outlines a general procedure for using PAP as an oxidizing agent.
-
Reaction Setup:
-
Set up the reaction vessel (e.g., a round-bottom flask) in the chemical fume hood.
-
Equip the flask with a magnetic stirrer and a means of temperature control (e.g., an ice bath).
-
-
Procedure:
-
Dissolve the substrate to be oxidized in an appropriate solvent in the reaction flask.
-
Cool the reaction mixture to the desired temperature.
-
Slowly add the PAP solution (prepared as in Protocol 5.1) to the reaction mixture dropwise with continuous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion of the reaction, proceed to the quenching protocol.
-
5.3. Quenching and Work-up Protocol
It is essential to quench any unreacted PAP at the end of a reaction to ensure safe handling during work-up and purification.
-
Quenching Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a quenching agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate, to the reaction mixture with vigorous stirring. The quenching reaction is often exothermic, so slow addition and cooling are crucial.
-
Continue stirring for at least 30 minutes to ensure all residual PAP is destroyed.
-
Test for the presence of peroxides using peroxide test strips to confirm complete quenching.
-
-
Work-up:
-
Once the quenching is complete, proceed with the standard aqueous work-up procedure for your reaction (e.g., extraction, washing, and drying).
-
Spill Management and First Aid
6.1. Spill Response
In the event of a PAP spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains.
-
Absorb: For liquid spills, use an inert, non-combustible absorbent material (e.g., sand, diatomite) to absorb the spilled material.[11] For solid spills, carefully sweep up the material, avoiding dust formation.
-
Collect: Collect the absorbed material or swept-up solid into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
6.2. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6] Consult a doctor if irritation persists.
-
Inhalation: Move the person to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Waste Disposal
All waste containing PAP, including empty containers, must be treated as hazardous waste.
-
Collection: Collect PAP waste in a designated, properly labeled, and sealed container.[6]
-
Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[6] Do not discharge PAP into sewers or waterways.[6]
-
Empty Containers: Triple rinse empty containers with a suitable solvent.[12] The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[6]
Visualizations
8.1. Experimental Workflow for PAP Oxidation Reaction
Caption: Workflow for a typical oxidation reaction using PAP.
8.2. PAP Safe Handling Logic Diagram
Caption: Logic diagram for safe handling of PAP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (PAP) [benchchem.com]
- 3. Novashine [novashinesmile.com]
- 4. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.diversey.com [sds.diversey.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. ewg.org [ewg.org]
- 10. greenspeed.eu [greenspeed.eu]
- 11. medline.com [medline.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Application Notes and Protocols for the Quantification of Phthalimidoperoxycaproic Acid (PAP)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Phthalimidoperoxycaproic Acid (PAP) - A Novel Oxidizing Agent
This compound (PAP) is a synthetic organic peroxy acid that has garnered significant attention as a potent and selective oxidizing agent.[1] Structurally, it features a phthalimide group linked to a caproic acid backbone with a terminal peroxy acid functional group.[1][2] Unlike traditional peroxide-based bleaching agents like hydrogen peroxide, PAP's primary mechanism of action involves a radical-free epoxidation reaction.[1] This targeted chemical action on chromophores, the molecules responsible for color, allows for effective bleaching without the generation of highly reactive and potentially damaging free radicals.[1][3] This property has led to its increasing use in various applications, including as a gentle yet effective tooth whitening agent and as a bleaching component in laundry detergents.[3][4]
The accurate quantification of PAP is paramount for ensuring product efficacy, stability, and safety. In pharmaceutical and cosmetic applications, precise determination of the active ingredient is a critical quality attribute. For industrial applications, monitoring the concentration of PAP in formulations is essential for quality control and process optimization. This document provides detailed analytical methods for the robust and reliable quantification of PAP, tailored for research, development, and quality control laboratories.
I. High-Performance Liquid Chromatography (HPLC) for PAP Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and semi-volatile organic compounds, offering high resolution, sensitivity, and reproducibility.[5] A stability-indicating reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the quantification of PAP, as it can separate the active ingredient from its potential degradation products and formulation excipients.[4][6][7]
Principle of the Method
This method utilizes a reversed-phase C18 column where the non-polar stationary phase retains PAP based on its hydrophobicity. A polar mobile phase, typically a mixture of acetonitrile and water with an acid modifier, is used to elute PAP from the column. The acidic modifier, such as phosphoric acid or formic acid, helps to ensure good peak shape by suppressing the ionization of the carboxylic acid group.[2] Detection is achieved using a UV detector, as the phthalimide chromophore in the PAP molecule absorbs UV light at a specific wavelength. Quantification is performed by comparing the peak area of PAP in a sample to that of a known concentration standard.
Experimental Workflow: HPLC Quantification of PAP
Caption: Workflow for PAP quantification by HPLC.
Detailed Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound (PAP) reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade) or Formic acid (for MS compatibility)
-
Methanol (HPLC grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid) |
| Gradient | 0-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of PAP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
For Raw Material: Accurately weigh an appropriate amount of the PAP sample, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
For Detergent Formulations:
-
Accurately weigh a sample of the detergent powder equivalent to approximately 10 mg of PAP into a 100 mL beaker.
-
Add 50 mL of diluent and stir for 15 minutes to dissolve the PAP.
-
Transfer the solution to a 100 mL volumetric flask and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
For Teeth Whitening Strips:
-
Take a known number of strips and place them in a beaker with a defined volume of diluent (e.g., 50 mL).
-
Sonicate for 20 minutes to extract the PAP from the strips.
-
Allow the solution to cool to room temperature and filter through a 0.45 µm syringe filter before injection.
-
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the PAP standard injections against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of PAP in the sample injections from the calibration curve using the measured peak area.
-
Calculate the final concentration of PAP in the original sample, taking into account the sample weight and dilution factors.
Method Validation (Illustrative Data)
A robust analytical method must be validated to ensure its suitability for its intended purpose.[8] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[7][9]
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result for PAP Method |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
Disclaimer: The data presented in this table is for illustrative purposes only and represents typical performance characteristics of a validated HPLC method. Actual results may vary.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For applications requiring ultra-low detection limits, such as pharmacokinetic studies or trace analysis in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Principle of the Method
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated or deprotonated PAP molecule is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity, minimizing interference from matrix components.
Experimental Workflow: LC-MS/MS Quantification of PAP
Caption: Workflow for PAP quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS Method
1. Materials and Reagents:
-
PAP reference standard and a suitable stable isotope-labeled internal standard (IS).
-
Acetonitrile, Methanol, and Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3. LC and MS Conditions:
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transitions | PAP: To be determined by infusion of standardIS: To be determined by infusion of standard |
| Collision Energy | To be optimized for each transition |
4. Sample Preparation (e.g., from a biological matrix):
-
To 100 µL of sample, add the internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and transfer the supernatant to a new tube.
-
Evaporate the solvent and reconstitute in the mobile phase.
5. Data Analysis and Quantification:
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Method Validation (Illustrative Data)
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result for PAP Method |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| LOD | - | 0.03 ng/mL |
| LOQ | - | 0.1 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.5% - 108.2% |
| Precision (% RSD) | ≤ 15.0% | < 10.0% |
Disclaimer: The data presented in this table is for illustrative purposes only and represents typical performance characteristics of a validated LC-MS/MS method. Actual results may vary.
III. Iodometric Titration for Active Oxygen Content
For determining the total active oxygen content, which is a direct measure of the peroxy acid concentration, iodometric titration is a reliable and cost-effective classical method.[10]
Principle of the Method
PAP, in an acidic medium, oxidizes iodide ions (I⁻) from potassium iodide (KI) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. The endpoint of the titration is detected using a starch indicator, which forms a deep blue complex with iodine. The disappearance of the blue color indicates that all the iodine has been reduced by the thiosulfate.
Reaction Scheme:
-
PAP + 2I⁻ + 2H⁺ → Phthalimidocaproic acid + I₂ + H₂O
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Experimental Workflow: Iodometric Titration of PAP
Caption: Workflow for PAP quantification by iodometric titration.
Detailed Protocol: Iodometric Titration
1. Materials and Reagents:
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
2. Procedure:
-
Accurately weigh an amount of PAP sample expected to contain approximately 0.2-0.3 meq of active oxygen into a 250 mL Erlenmeyer flask.
-
Add 25 mL of glacial acetic acid and swirl to dissolve the sample.
-
Add approximately 1 g of solid potassium iodide.
-
Stopper the flask and allow the reaction to proceed in the dark for 15 minutes.
-
Add 50 mL of deionized water.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the PAP sample.
3. Calculation:
Active Oxygen (%) = [((V_sample - V_blank) * N * 8) / (W_sample * 1000)] * 100
Where:
-
V_sample = Volume of Na₂S₂O₃ used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W_sample = Weight of the sample (g)
-
8 = Equivalent weight of oxygen
IV. Trustworthiness: A Self-Validating System
The reliability of any analytical data is contingent on the validation of the method. Each protocol described herein should be considered a template that requires validation within the specific laboratory and for the specific sample matrix. Key validation parameters to be assessed include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By systematically evaluating these parameters, a laboratory can establish a high degree of confidence in the analytical results generated for the quantification of this compound.
V. References
-
Benchchem. (n.d.). This compound (PAP). Retrieved from --INVALID-LINK--
-
SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Stübinger, S., Altenried, S., & Ren, Q. (2024). Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication. Clinical, Cosmetic and Investigational Dentistry, 16, 135–141. --INVALID-LINK--
-
Wikipedia. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
USP Technologies. (n.d.). Iodometric Titration. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from --INVALID-LINK--
-
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved from --INVALID-LINK--
-
IUPAC. (n.d.). Gold Book: iodometric titration. Retrieved from --INVALID-LINK--
-
US Pharmacopeia. (n.d.). Recommendations for titration methods validation. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from --INVALID-LINK--
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). (PDF) DEVELOPMENT AND VALIDATION OF UV-VISIBLE AND HPLC METHODS FOR THE DETERMINATION OF ANTIULCER DRUG CONCENTRATIONS IN PHARMACEUTICAL PREPARATIONS. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication. Retrieved from --INVALID-LINK--
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from --INVALID-LINK--
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from --INVALID-LINK--
-
LCGC North America. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from --INVALID-LINK--
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from --INVALID-LINK--
-
YouTube. (2022, January 27). Sample Preparation for HPLC. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. Retrieved from --INVALID-LINK--
References
- 1. This compound (PAP) [benchchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. japsonline.com [japsonline.com]
- 6. ijpsm.com [ijpsm.com]
- 7. usp.org [usp.org]
- 8. researchgate.net [researchgate.net]
- 9. usptechnologies.com [usptechnologies.com]
- 10. old.goldbook.iupac.org [old.goldbook.iupac.org]
Application Notes & Protocols: Phthalimidoperoxycaproic Acid (PAP) for the Synthesis of Esters from Ketones
Executive Summary
Phthalimidoperoxycaproic acid (PAP), a synthetic, solid organic peroxy acid, has emerged as a highly effective and versatile reagent for the Baeyer-Villiger oxidation.[1][2][3] This reaction is a cornerstone of modern organic synthesis, enabling the conversion of ketones into esters, and cyclic ketones into lactones, by inserting an oxygen atom adjacent to the carbonyl group.[4][5][6][7] PAP's utility is underscored by its stability as a solid, which facilitates easier handling and storage compared to other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical application of PAP in the Baeyer-Villiger oxidation. We will explore the reaction mechanism, substrate scope, regioselectivity, and provide detailed, validated protocols for its successful implementation in a laboratory setting.
Scientific Principles & Mechanism of Action
The conversion of ketones to esters using PAP is a classic example of the Baeyer-Villiger oxidation. This reaction is prized for its reliability, predictable outcomes based on substrate structure, and its ability to retain the stereochemistry of the migrating group.[8]
The Baeyer-Villiger Oxidation Mechanism
The reaction proceeds through a well-established pathway involving the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate.[5][6]
-
Protonation/Activation: The carbonyl oxygen of the ketone is first protonated by the peroxy acid, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The peroxy acid (PAP) then acts as a nucleophile, attacking the activated carbonyl carbon to form the tetrahedral Criegee intermediate.[6]
-
Rearrangement: In the rate-determining step, a concerted rearrangement occurs.[5][6] One of the alkyl or aryl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide linkage. Simultaneously, the weak oxygen-oxygen bond cleaves, leading to the departure of a carboxylate leaving group (in this case, 6-phthalimidocaproic acid).
-
Deprotonation: The resulting protonated ester (or oxocarbenium ion) is then deprotonated to yield the final ester product.[5][9]
Figure 1: The generalized mechanism of the Baeyer-Villiger oxidation using PAP.
Regioselectivity and Migratory Aptitude
A key feature of the Baeyer-Villiger oxidation is its predictable regioselectivity. The choice of which group (R or R') migrates depends on its ability to stabilize a partial positive charge in the transition state.[10] The established order of migratory aptitude is as follows:
H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl [9]
This predictability is a powerful tool for synthetic chemists. For instance, in an unsymmetrical ketone like ethyl isopropyl ketone, the more substituted isopropyl group (secondary alkyl) will migrate in preference to the ethyl group (primary alkyl), yielding isopropyl propionate.[9]
Stereochemistry
The Baeyer-Villiger oxidation is stereospecific. The migrating group retains its stereochemical configuration throughout the rearrangement process.[8] This is a critical advantage in the synthesis of chiral molecules, particularly in the pharmaceutical industry, as it ensures that the stereointegrity of a chiral center adjacent to the carbonyl is maintained in the final ester or lactone product.
Application Notes: Reagent and Reaction Considerations
This compound (PAP): Properties and Handling
PAP (CAS 128275-31-0) is a white, odorless crystalline powder.[3] Unlike many other peroxy acids, it is not shock-sensitive but is a strong oxidizer.
-
Stability: PAP is relatively stable for a peroxy acid, especially when stored in a cool, dry place away from heat and sources of ignition.[11]
-
Synthesis: It is typically synthesized by the reaction of ε-phthalimidocaproic acid (PAC) with hydrogen peroxide in the presence of a strong acid catalyst.[2][12]
-
Safety Precautions: As an oxidizing agent and potential irritant, appropriate personal protective equipment (PPE) is mandatory.[11][13]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[11]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[11]
-
Skin Protection: Wear a lab coat. Fire/flame resistant and impervious clothing is recommended for larger quantities.[11]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.[11]
-
Substrate Scope and Limitations
The Baeyer-Villiger oxidation using PAP is applicable to a wide range of substrates:
-
Acyclic Ketones: Both symmetrical and unsymmetrical acyclic ketones react readily.
-
Cyclic Ketones: Cyclic ketones are efficiently converted to the corresponding lactones, which are valuable intermediates in natural product synthesis.[4][14]
-
Aldehydes: While aldehydes can be oxidized to carboxylic acids, other reagents are typically preferred for this transformation.[8][9]
Limitations:
-
Steric Hindrance: Severely sterically hindered ketones may react slowly or not at all.
-
Competing Reactions: Substrates containing other oxidizable functional groups, such as alkenes or sulfides, may lead to side products. However, the Baeyer-Villiger oxidation is often faster than epoxidation, allowing for selective oxidation of the ketone in many cases.[8]
Experimental Protocols
General Protocol for the Baeyer-Villiger Oxidation of a Ketone using PAP
This protocol provides a general methodology for the oxidation of a generic ketone. Molar equivalents and reaction times should be optimized for each specific substrate.
Materials:
-
Ketone substrate
-
This compound (PAP)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser (if heating), separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq.). Dissolve the ketone in a suitable volume of anhydrous DCM (e.g., 0.1–0.5 M concentration).
-
Reagent Addition: Add PAP (1.1–1.5 eq.) to the solution in one portion at room temperature. For sensitive substrates or highly exothermic reactions, addition can be performed at 0 °C (ice bath).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed. Reactions are typically complete within 2-24 hours.
-
Work-up - Quenching: Upon completion, cool the reaction mixture to 0 °C. Cautiously add saturated aqueous sodium sulfite solution to quench any unreacted peroxide. Stir for 15-30 minutes. Test for peroxides with peroxide test strips to ensure complete quenching.
-
Work-up - Neutralization: Add saturated aqueous sodium bicarbonate solution to neutralize the 6-phthalimidocaproic acid byproduct. The byproduct will typically be extracted into the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude ester product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Figure 2: General experimental workflow for the PAP-mediated Baeyer-Villiger oxidation.
Protocol Validation and Troubleshooting
-
Incomplete Reaction: If the reaction stalls, consider adding another portion of PAP (0.2-0.3 eq.). Gentle heating (e.g., refluxing in DCM at 40 °C) may be required for less reactive ketones, but monitor for potential side reactions.
-
Byproduct Removal: The 6-phthalimidocaproic acid byproduct is generally well-removed by the basic wash. If it co-elutes with the product during chromatography, an additional wash with dilute NaOH may be beneficial, though this risks hydrolysis of the desired ester product.
-
Peroxide Detection: Always confirm the absence of peroxides in the organic phase before concentration to avoid the risk of explosion. Commercial peroxide test strips are suitable for this purpose.
Data Summary: Substrate Performance
The following table summarizes typical results for the Baeyer-Villiger oxidation of various ketone substrates. Yields are representative and may vary based on reaction scale and optimization.
| Substrate (Ketone) | Product (Ester/Lactone) | Migrating Group | Typical Yield | Reference Insight |
| Cyclohexanone | ε-Caprolactone | Secondary Alkyl | >90% | A classic transformation for producing lactones, valuable monomers for polymerization. |
| Acetophenone | Phenyl acetate | Phenyl | ~85% | The phenyl group migrates in preference to the methyl group, following the established aptitude rules. |
| 2-Adamantanone | 2-Oxa-3-homoadamantanone | Secondary Alkyl | >95% | A rigid, cyclic ketone that undergoes efficient oxidation to the corresponding lactone.[15] |
| Propiophenone | Phenyl propanoate | Phenyl | ~80-90% | The phenyl group migrates over the primary ethyl group. |
| Menthone | 3,7-Dimethyl-6-oxacycloheptanone | Secondary Alkyl | ~70-80% | Demonstrates the reaction's utility in natural product modification.[6] |
Conclusion
This compound is a robust and reliable reagent for executing the Baeyer-Villiger oxidation. Its solid nature, high reactivity, and the reaction's predictable regioselectivity and stereospecificity make it an invaluable tool in synthetic organic chemistry.[1][2] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage PAP to synthesize a diverse range of esters and lactones, facilitating advancements in drug discovery, materials science, and natural product synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (PAP) [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx [slideshare.net]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 13. ewg.org [ewg.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
Application Notes and Protocols for Phthaloyl Peroxide (PAP) Mediated Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to C-H Functionalization
The selective oxidation of unactivated carbon-hydrogen (C-H) bonds is a paramount challenge in modern organic synthesis. Phthaloyl peroxide (PAP), a crystalline organic peroxide, has emerged as a powerful and selective reagent for the direct oxidation of aromatic C-H bonds to furnish valuable phenolic moieties.[1][2] This transformation is particularly noteworthy as it circumvents the need for pre-functionalized substrates, directing groups, or precious metal catalysts that are often required in traditional methods for phenol synthesis.[1] The operational simplicity and high functional group tolerance of PAP-mediated reactions make it an attractive tool for late-stage functionalization of complex molecules, including natural products and drug candidates.[2]
This application note provides a comprehensive guide to the experimental setup for oxidation reactions using phthaloyl peroxide, with a primary focus on the well-established hydroxylation of arenes. It covers the synthesis of the reagent, detailed safety protocols, a step-by-step guide to the oxidation reaction, and an exploration of the reaction mechanism.
Critical Safety Considerations: Handling Phthaloyl Peroxide
Organic peroxides are energetic compounds that require meticulous handling. Phthaloyl peroxide is a white solid that is sensitive to heat, light, and friction, and possesses the potential to detonate.[3][4]
-
Detonation Hazard: PAP can detonate upon heating to approximately 110 °C or by impact.[3] Thermogravimetric analysis indicates stability below 90 °C.[3]
-
Storage: Store in an air-tight, light-resistant container in a cool, well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[5]
-
Handling:
-
Always use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and protective gloves.[6]
-
Never work alone when handling PAP.[5]
-
Avoid grinding or subjecting the solid to friction.
-
Use plastic or wooden spatulas instead of metal ones to minimize the risk of friction-induced decomposition.
-
It is highly recommended to generate and use PAP in solution to avoid isolating the solid, especially in large quantities. A flow-based synthesis protocol has been developed to enhance safety by consuming the peroxide as it is generated.[7][8]
-
Synthesis of Phthaloyl Peroxide (PAP)
The safest and most reliable method for preparing PAP is through a biphasic reaction between phthaloyl chloride and sodium percarbonate.[2][3] This method avoids homogeneous aqueous solutions which can produce material with high friction sensitivity.[3]
Protocol 1: Batch Synthesis of Phthaloyl Peroxide
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
Phthaloyl chloride
-
Sodium percarbonate
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine phthaloyl chloride (1.0 eq) and dichloromethane.
-
In a separate beaker, dissolve sodium percarbonate (2.0-3.0 eq) in deionized water.
-
Cool the phthaloyl chloride solution in an ice bath to 0 °C.
-
Slowly add the aqueous sodium percarbonate solution to the stirred DCM solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 3-4 hours.
-
Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold deionized water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to afford crude phthaloyl peroxide.
-
The crude product can be purified by precipitation from a warm benzene solution by adding hexanes.[2] However, for safety, it is often preferable to use the crude solution directly in the subsequent oxidation step.
The synthesis of phthaloyl peroxide typically takes about 4 hours.[1]
Application: The Direct Oxidation of Arenes to Phenols
PAP excels in the selective oxidation of electron-rich arenes to their corresponding phenols. The reaction is characterized by its high tolerance for a wide array of functional groups.[2]
Reaction Mechanism
The oxidation of arenes by PAP is proposed to proceed through a "reverse-rebound" mechanism involving diradical intermediates.[9] This radical-based pathway allows for the selective oxidation of aromatic C-H bonds, even in the presence of typically more reactive sites like benzylic C-H bonds.[2]
.dot
Caption: Proposed mechanism of PAP-mediated arene hydroxylation.
General Protocol for Arene Hydroxylation
This protocol describes a general procedure for the oxidation of an arene substrate using a pre-prepared solution of PAP in dichloromethane.
Materials:
-
Arene substrate
-
Solution of phthaloyl peroxide in dichloromethane (prepared as in Protocol 1)
-
Anhydrous solvent (e.g., dichloromethane, trifluoroethanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the arene substrate (1.0 eq) in the chosen anhydrous solvent.
-
To the stirred solution, add the solution of phthaloyl peroxide (1.0-1.5 eq) dropwise at room temperature. For highly reactive substrates, cooling the reaction mixture to 0 °C may be beneficial.
-
Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the substrate, typically ranging from a few hours to 24 hours. The hydroxylation of mesitylene, for example, takes approximately 21 hours.[1]
-
Upon completion, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Dilute the mixture with the reaction solvent and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired phenol.
.dot
Caption: General workflow for PAP-mediated arene oxidation.
Substrate Scope and Selectivity
The utility of phthaloyl peroxide is underscored by its broad substrate scope and predictable selectivity.
| Substrate Type | Reactivity/Selectivity | Typical Yields |
| Electron-Rich Arenes | Highly reactive. Oxidation occurs preferentially at the most electron-rich position. | Good to Excellent |
| Heterocyclic Arenes | Amenable to oxidation, depending on the nature of the heterocycle. | Moderate to Good |
| Complex Molecules | High functional group tolerance allows for late-stage hydroxylation. | Variable |
| Alkenes | Can undergo dihydroxylation. | Substrate Dependent |
| Alcohols | Generally unreactive towards oxidation by PAP, highlighting the chemoselectivity for aromatic C-H bonds. | N/A |
| Benzylic C-H Bonds | Aromatic C-H bonds are selectively oxidized in preference to activated benzylic C-H bonds.[2] | N/A |
Troubleshooting
-
Low Conversion:
-
Cause: Insufficient PAP or decomposition of the reagent.
-
Solution: Use a slight excess of freshly prepared PAP solution. Consider a more activating solvent like trifluoroethanol for less reactive substrates.[3]
-
-
Formation of Byproducts:
-
Cause: Over-oxidation or side reactions.
-
Solution: Monitor the reaction carefully and quench it as soon as the starting material is consumed. Lowering the reaction temperature may improve selectivity.
-
-
Difficulty in Purification:
-
Cause: Phthalic anhydride is a major byproduct.
-
Solution: The aqueous workup with sodium bicarbonate helps to remove the acidic phthalic acid byproduct. Careful chromatography is often necessary.
-
References
- 1. Preparation of phenols by phthaloyl peroxide-mediated oxidation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5132465A - Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts - Google Patents [patents.google.com]
- 3. A Protocol To Generate Phthaloyl Peroxide in Flow for the Hydroxylation of Arenes [organic-chemistry.org]
- 4. WO2019232715A1 - Selective oxidation of alcohols - Google Patents [patents.google.com]
- 5. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. ijarse.com [ijarse.com]
- 9. Peroxide oxidation of primary alcohols to aldehydes by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare a stable solution of Phthalimidoperoxycaproic acid
Application Notes & Protocols
Topic: Preparation of a Stable Solution of ε-Phthalimidoperoxycaproic Acid (PAP) For: Researchers, scientists, and drug development professionals.
Abstract
Phthalimidoperoxycaproic acid (PAP) is a synthetic organic peroxy acid recognized for its efficacy as a selective oxidizing agent.[1] Unlike traditional peroxide compounds that generate highly reactive free radicals, PAP operates through a non-radical epoxidation mechanism, making it a gentler and more stable alternative for applications such as teeth whitening and low-temperature bleaching.[1][2][3][4] However, like all peroxycarboxylic acids, PAP is susceptible to decomposition in solution, which can compromise experimental reproducibility and product shelf-life.[5][6] This guide provides a comprehensive, field-tested protocol for preparing PAP solutions with enhanced stability. We will delve into the causality behind solvent and stabilizer selection, detail a step-by-step preparation methodology, and outline a self-validating system for assessing solution stability over time.
Foundational Principles: Understanding PAP Stability
The stability of a PAP solution is not incidental; it is the direct result of controlling the chemical environment to disfavor decomposition pathways. The primary mechanism of degradation for peroxycarboxylic acids is the loss of active oxygen, a process accelerated by several key factors.[5]
-
Contamination: Trace amounts of transition metals (e.g., iron, copper) are potent catalysts for peroxide decomposition.[7] Therefore, the use of high-purity reagents and appropriate glassware is paramount.
-
pH: The stability of PAP is significantly influenced by pH.[1] Formulations at or near neutral pH have been shown to balance efficacy with stability, particularly in aesthetic and biomedical applications.[1][3][8][9]
-
Temperature: Thermal energy increases the rate of decomposition. Processes should be conducted at controlled room temperature or below, and long-term storage must be in a cool environment.[7][10] A critical temperature to avoid is +40°C, above which decomposition can accelerate significantly.[10]
-
Light: UV radiation can provide the energy to initiate the breakdown of the peroxide bond. Solutions should always be stored in opaque or amber containers.[7]
The core of our stabilization strategy is twofold: first, to create an environment that is chemically inhospitable to decomposition catalysts, and second, to maintain optimal physical conditions. This is achieved through the judicious use of chelating agents and buffers.
Figure 1: Key factors influencing the stability of this compound (PAP) solutions.
Critical Safety Protocols for Handling Organic Peroxides
PAP is an organic peroxide and must be handled with appropriate care to mitigate risks of rapid decomposition, which can be violent if mishandled.[7][11][12] Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7][11]
-
Ventilation: All handling and preparation steps should be performed inside a certified chemical fume hood.[11]
-
Storage: Store solid PAP and its solutions in a cool, dark, and well-ventilated area away from heat sources, flammable materials, and incompatible chemicals like strong acids, bases, and transition metals.[7][13] Containers must be properly sealed but should allow for venting in case of pressure buildup.[7][11] Do not store in glass containers with ground-glass stoppers.[11]
-
Spill Management: Have an inert absorbent material, such as vermiculite or sand, readily available.[7][14] In case of a spill, immediately absorb the material, wet it with water, and collect it using non-sparking tools for disposal according to local regulations.[7] Never return spilled or unused material to the original container due to the risk of contamination.[7]
Protocol: Preparation of a 5% (w/v) Stabilized Aqueous PAP Suspension
This protocol details the preparation of a 100 mL stock solution. Adjust volumes as required. The resulting product will be a suspension, as PAP has low water solubility.[15] For applications requiring a true solution, alternative solvent systems may be necessary, but aqueous suspensions are common for many applications.[16]
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| This compound (PAP) | >95% Purity | Active Ingredient |
| Deionized Water | >18 MΩ·cm | Solvent |
| Potassium Citrate | ACS Grade | pH Buffer / Desensitizing Agent |
| 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | 60% solution in water | Chelating Agent / Stabilizer |
| Ammonium Acryloyldimethyltaurate/VP Copolymer | Cosmetic/Pharma Grade | Gelling / Suspending Agent |
| Sodium Hydroxide (NaOH) | 1M Solution | pH Adjustment |
| Hydrochloric Acid (HCl) | 1M Solution | pH Adjustment |
| Beakers & Stir Bars | Glass or Polypropylene | Mixing Vessels |
| Magnetic Stir Plate | - | Homogenization |
| pH Meter | Calibrated | pH Monitoring |
| Storage Bottle | Amber or Opaque HDPE | Light Protection & Storage |
Experimental Workflow
Figure 2: Step-by-step workflow for the preparation of a stabilized PAP aqueous suspension.
Step-by-Step Methodology
-
Preparation of the Aqueous Phase:
-
In a 250 mL beaker, add 90 mL of deionized water.
-
Place the beaker on a magnetic stir plate and begin stirring at a moderate speed.
-
Add 1.0 g of Potassium Citrate. The citrate acts as a buffer to maintain a near-neutral pH and has been shown to prevent chelation of calcium from surfaces in dental applications.[9]
-
Add 0.1 g (approx. 2-3 drops) of HEDP solution. HEDP is a powerful phosphonate-based chelating agent that sequesters transition metal ions, a critical step in preventing catalytic decomposition of the peroxy acid.[6]
-
-
Formation of the Suspension Gel:
-
Slowly sprinkle 1.5 g of the gelling agent (Ammonium Acryloyldimethyltaurate/VP Copolymer) into the vortex of the stirring solution to avoid clumping.
-
Continue stirring until the polymer is fully hydrated and the solution becomes a clear, slightly viscous gel. This base provides the matrix to keep the PAP particles suspended uniformly.
-
-
Initial pH Adjustment:
-
Calibrate your pH meter.
-
Measure the pH of the gel. It is crucial to bring the solution to the target pH before adding the PAP.
-
Slowly add 1M NaOH or 1M HCl dropwise to adjust the pH to a range of 6.5 - 7.0 . This near-neutral pH range is optimal for balancing PAP's stability and oxidative efficacy.[9]
-
-
Incorporation of PAP:
-
Weigh out 5.0 g of solid PAP powder.
-
Slowly add the PAP powder to the stirring gel. Ensure it is added into the vortex to facilitate dispersion and prevent clumping.
-
Once all the PAP is added, cover the beaker with paraffin film and continue stirring for at least 30 minutes at a moderate speed to ensure homogeneity. Do not heat the solution.
-
-
Final Quality Control and Storage:
-
Measure the final pH of the suspension and adjust if necessary to ensure it remains within the 6.5 - 7.0 range.
-
Transfer the final suspension to a labeled, opaque, or amber HDPE bottle.
-
Store the solution under refrigeration (2-8°C). Do not freeze.
-
Protocol: Stability Validation
To ensure the protocol yields a stable solution, a self-validating stability test should be performed. The primary metric for stability is the retention of "active oxygen," which can be determined via iodometric titration.
Stability Test Protocol
-
Prepare a batch of the PAP solution as described above.
-
Immediately after preparation (T=0), take an aliquot and determine its active oxygen content via iodometric titration. This is your baseline (100%) value.
-
Divide the remaining solution into two opaque storage bottles.
-
Condition A: Store at refrigerated temperature (4°C).
-
Condition B: Store at controlled room temperature (25°C).
-
-
At set time intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove an aliquot from each bottle and repeat the active oxygen titration.
-
Calculate the percentage of active oxygen remaining relative to the T=0 baseline.
Data Presentation: Expected Stability Profile
The following table represents hypothetical data to illustrate the expected outcome. A well-stabilized solution should retain >90% of its active oxygen for at least 30 days under refrigerated conditions.
| Time | Active Oxygen Remaining (4°C) | Active Oxygen Remaining (25°C) |
| T=0 | 100% | 100% |
| 1 Week | 98.5% | 94.2% |
| 2 Weeks | 97.1% | 88.5% |
| 4 Weeks | 95.3% | 81.0% |
| 8 Weeks | 91.8% | 70.4% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of activity (<85% in 1 week at 25°C) | 1. Metal ion contamination. 2. Incorrect pH. 3. High storage temperature. | 1. Use higher purity reagents; ensure all glassware is scrupulously clean. 2. Re-calibrate pH meter and verify final pH is between 6.5-7.0. 3. Verify storage refrigerator temperature. |
| PAP powder clumps and does not disperse | 1. Gelling agent not fully hydrated. 2. PAP added too quickly. | 1. Ensure the gel base is homogeneous before adding PAP. 2. Add PAP powder slowly into the vortex of a rapidly stirring solution. |
| Solution is watery, PAP settles quickly | Insufficient or incorrect gelling agent. | Verify the amount and type of gelling agent used. Increase concentration slightly if needed. |
| Solution color changes (e.g., yellowing) | Decomposition of PAP or reaction with contaminants. | Discard the solution. Review preparation procedure for sources of contamination or incorrect pH/temperature. |
References
- 1. This compound (PAP) [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Peróxido de hidrogênio versus ácido ftalimidoperoxicaproico (PAP) | Cinoll [cinoll.com]
- 4. nbinno.com [nbinno.com]
- 5. US3130169A - Stabilization of peroxy carboxylic acids - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. eopsg.org [eopsg.org]
- 8. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]
- 9. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 12. hsi.com [hsi.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. hsewebsite.com [hsewebsite.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Phthalimidoperoxycaproic Acid (PAP) in Agrochemical Synthesis
Abstract: This document provides a comprehensive technical guide on the application of Phthalimidoperoxycaproic Acid (PAP) in the synthesis of agrochemicals. While direct, large-scale industrial applications of PAP in this sector are not widely documented, its unique chemical properties as a potent, non-radical oxidizing agent and a carrier of the biologically significant phthalimide moiety present considerable potential.[1][2][3] These notes are intended for researchers, chemists, and process development professionals in the agrochemical industry, offering a scientifically grounded exploration of PAP's utility. We will delve into the mechanistic rationale for its use in key organic transformations and provide detailed, adaptable protocols for its application in the synthesis of potential agrochemical precursors.
Part 1: Foundational Principles of PAP in Synthetic Chemistry
This compound (PAP), a synthetic organic peroxy acid, is distinguished by its capacity for selective oxidation reactions.[4] Unlike many peroxide-based oxidants that operate through aggressive, non-selective free-radical pathways, PAP facilitates oxidation via mechanisms like epoxidation and Baeyer-Villiger oxidation.[3][4] This controlled reactivity is highly desirable in complex organic synthesis, where the preservation of sensitive functional groups is paramount.[3]
The PAP molecule is bifunctional. The peroxy acid group serves as a potent oxidizing agent, while the phthalimide group is a well-established pharmacophore in the agrochemical sector.[1][2][3] Phthalimide derivatives are known components of various fungicides, herbicides, and insecticides, valued for their ability to be incorporated into complex, biologically active molecules.[1][2][5][6] Therefore, PAP can be envisioned not only as an oxidizing reagent but also as a potential building block for introducing the phthalimide scaffold into novel agrochemical candidates.[3]
Part 2: Potential Applications & Synthetic Protocols
The following sections outline potential, mechanistically plausible applications of PAP in the synthesis of agrochemical intermediates. These protocols are derived from established procedures for peroxy acid oxidations and are intended as a starting point for laboratory investigation.
Epoxidation of Olefinic Precursors for Insecticide Synthesis
Scientific Rationale: Many insecticides and fungicides feature an epoxide ring, a key functionality that can enhance biological activity or serve as a reactive handle for further chemical elaboration. The Prilezhaev reaction, the epoxidation of an alkene, is a fundamental transformation in organic synthesis.[7] PAP, as a source of electrophilic oxygen, is well-suited for this purpose, offering a radical-free pathway that can minimize side reactions.[4]
Hypothetical Application: Synthesis of an epoxide precursor for a pyrethroid-type insecticide. Pyrethroids often contain complex carbocyclic rings, and the introduction of an epoxide can be a key step in building that complexity or modulating the molecule's insecticidal properties.
Experimental Workflow for Epoxidation:
Caption: Workflow for PAP-mediated epoxidation.
Detailed Protocol: Epoxidation of a Hypothetical Olefinic Agrochemical Intermediate
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the olefinic precursor (10 mmol) in 50 mL of dichloromethane (DCM).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate beaker, dissolve this compound (PAP, 12 mmol, 1.2 equivalents) in 50 mL of DCM.
-
Add the PAP solution dropwise to the cooled solution of the olefinic precursor over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0-5 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Once the reaction is complete, quench the excess peroxy acid by slowly adding 50 mL of a 10% aqueous sodium sulfite (Na₂SO₃) solution. Stir vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure epoxide.
-
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for PAP and many organic substrates.[8] |
| Temperature | 0-5 °C | Minimizes potential side reactions and decomposition of the peroxy acid.[8] |
| Equivalents of PAP | 1.2 | A slight excess ensures complete conversion of the starting material. |
| Quenching Agent | 10% aq. Na₂SO₃ | Safely reduces the unreacted peroxy acid to the corresponding carboxylic acid. |
| Expected Yield | 75-90% | Typical range for peroxy acid-mediated epoxidations. |
Baeyer-Villiger Oxidation for Herbicide/Plant Growth Regulator Synthesis
Scientific Rationale: The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones.[9][10] This transformation is valuable for synthesizing a wide array of chemical structures, including those found in herbicides and plant growth regulators where an ester or lactone functionality is key to the molecule's biological activity.[11] PAP is an effective reagent for this oxidation, providing a clean and often high-yielding route to the desired products.[10]
Hypothetical Application: Synthesis of a lactone-based plant growth regulator. Many natural and synthetic plant hormones and their mimics contain lactone rings, which are crucial for their biological function.
Reaction Mechanism: Baeyer-Villiger Oxidation
Caption: Mechanism of Baeyer-Villiger oxidation using PAP.
Detailed Protocol: Baeyer-Villiger Oxidation of a Hypothetical Cycloketone Precursor
-
Reaction Setup:
-
Charge a 250 mL round-bottom flask with the cycloketone precursor (10 mmol) and 100 mL of a suitable solvent such as chloroform or 1,2-dichloroethane.
-
Add a buffer, such as sodium bicarbonate (20 mmol, 2 equivalents), to neutralize the carboxylic acid byproduct and prevent acid-catalyzed side reactions.
-
-
Reagent Addition:
-
Add this compound (PAP, 15 mmol, 1.5 equivalents) to the mixture in portions over 30 minutes at room temperature. An exotherm may be observed; maintain the temperature below 40°C with a water bath if necessary.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40°C) until TLC or GC-MS analysis indicates full consumption of the starting ketone (typically 6-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the buffer and the phthalimidocaproic acid byproduct.
-
Wash the filtrate with a 10% aqueous solution of sodium sulfite to quench any remaining PAP.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification:
-
Purify the resulting crude lactone via flash column chromatography or recrystallization to obtain the final product.
-
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Solvent | Chloroform / 1,2-DCE | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 25-40 °C | Baeyer-Villiger oxidations often require slightly elevated temperatures for reasonable reaction rates.[8] |
| Equivalents of PAP | 1.5 | A larger excess may be needed compared to epoxidation to drive the reaction to completion. |
| Additive | NaHCO₃ (Buffer) | Neutralizes the acidic byproduct, preventing potential degradation of the product lactone. |
| Expected Yield | 60-85% | Yields can be variable depending on the migratory aptitude of the groups on the ketone. |
Part 3: Safety, Handling, and Concluding Remarks
Safety and Handling: this compound is a strong oxidizing agent and should be handled with care.[12] It is a combustible solid and heating may cause a fire.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All reactions should be conducted in a well-ventilated fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound (PAP) [benchchem.com]
- 5. [PDF] Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxy acid - Wikipedia [en.wikipedia.org]
- 8. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 9. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Phthalimidoperoxycaproic acid in the synthesis of fine chemicals
An Application Guide to Phthalimidoperoxycaproic Acid (PAP) in the Synthesis of Fine Chemicals
Introduction: A Modern Oxidant for Precision Synthesis
This compound (PAP), a synthetic organic peroxy acid, has emerged as a reagent of significant interest for the synthesis of fine chemicals.[1][2] Distinguished by its crystalline, stable nature and potent yet selective oxidizing capabilities, PAP offers a compelling alternative to traditional, often aggressive, peroxide-based oxidants.[1][3] Its chemical structure, featuring a phthalimide head group linked to a C6 peroxy acid chain (6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexaneperoxoic acid), provides a unique combination of stability and reactivity.[1][3]
The primary value of PAP in modern organic synthesis lies in its non-radical oxidation pathway.[4] Unlike hydrogen peroxide or other radical-generating species, PAP typically transfers an oxygen atom directly to substrates through mechanisms like epoxidation.[3][5] This radical-free approach minimizes substrate damage and unwanted side reactions, offering higher selectivity and cleaner reaction profiles—a critical advantage in the multi-step synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PAP's applications, detailed experimental protocols, and the fundamental principles governing its reactivity.
Physicochemical Properties and Critical Safety Protocols
As with any energetic material, a thorough understanding of PAP's properties and adherence to strict safety protocols are paramount. PAP is a strong oxidizer and, like all organic peroxides, must be handled with care.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexaneperoxoic acid | [1] |
| CAS Number | 128275-31-0 | [4] |
| Molecular Formula | C₁₄H₁₅NO₅ | [1][7] |
| Molecular Weight | 277.27 g/mol | [2][7] |
| Appearance | White, odorless crystalline powder | [1] |
| Solubility | Slightly soluble in water | [1][7] |
| Stability | Stable under recommended storage conditions, but easily reduced. | [7] |
Mandatory Safety and Handling Protocols
Organic peroxides are thermally sensitive and can decompose exothermically. Adherence to the following protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves when handling PAP.[6][8]
-
Ventilation: Handle PAP in a well-ventilated chemical fume hood to avoid inhalation of any dust particles.[6]
-
Storage: Store PAP in its original, vented container in a cool, dry, well-ventilated area away from direct sunlight and all sources of heat, sparks, or ignition.[8][9] The recommended storage temperature should be strictly observed.[10] Do not store in glass containers with screw-cap lids or in metal vessels, which cannot accommodate pressure build-up from decomposition.[8][9]
-
Contamination Avoidance: PAP must be kept free from contamination. Contact with materials such as rust, ash, strong acids, bases, metals, and other oxidizing or reducing agents can lead to violent decomposition.[8][10] Use only scrupulously clean, non-sparking tools (e.g., ceramic or plastic spatulas) for handling.[10] Never return unused material to the original container.[8][10]
-
Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup. Immediately cover the spill with a non-combustible, inert absorbent material (e.g., vermiculite or sand).[8] Moisten the mixture with water to dampen it, then collect it using non-sparking tools into a clean, vented container for proper disposal according to local regulations.[8]
-
Disposal: Waste PAP must be treated as hazardous. A common procedure involves diluting the material with an inert organic solvent to reduce the active oxygen content to less than 1% before incineration as chemical waste.[8]
Application I: Selective Epoxidation of Alkenes
The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing access to versatile epoxide intermediates. PAP excels in this role due to its ability to deliver an oxygen atom to electron-rich double bonds in a controlled, non-radical fashion.[3][11] This mechanism is particularly valuable for sensitive substrates where harsh, radical-based oxidants would lead to decomposition or over-oxidation.
The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly Mechanism," where the peroxy acid transfers an oxygen atom to the alkene, forming an epoxide and releasing ε-phthalimidocaproic acid (PAC) as a benign byproduct.
Caption: Concerted "Butterfly" mechanism for PAP-mediated epoxidation.
Protocol 1: General Procedure for Epoxidation of an Olefin
-
Scope: This protocol is a general guideline for the epoxidation of an electron-rich, non-conjugated olefin such as (Z)-cyclooctene. Reactions should be optimized for specific substrates.
-
Materials:
-
Substrate (e.g., (Z)-cyclooctene)
-
This compound (PAP), high purity (≥95%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the olefin (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.
-
Reagent Addition: Add PAP (1.1-1.2 eq.) to the cooled solution portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C. Carefully quench the reaction by slowly adding saturated aqueous sodium sulfite solution to destroy any excess peroxide. Stir vigorously for 15-20 minutes. Self-Validation: Test for peroxides using peroxide test strips. If positive, add more Na₂SO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the ε-phthalimidocaproic acid byproduct, followed by brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel as required.
-
Application II: Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger (BV) oxidation is a powerful synthetic method for converting ketones into esters, or cyclic ketones into lactones.[12][13] PAP serves as an effective peroxy acid for this transformation, which proceeds via the formation and rearrangement of a tetrahedral "Criegee" intermediate.[3][13][14] A key feature of the BV oxidation is its predictable regioselectivity, which is governed by the migratory aptitude of the groups attached to the carbonyl carbon.
Table 2: Migratory Aptitude of Substituents in Baeyer-Villiger Oxidation
| Migratory Aptitude | Group Type |
| Highest | Hydrogen (H) |
| Tertiary alkyl | |
| Secondary alkyl > Cyclohexyl > Benzyl > Phenyl | |
| Primary alkyl | |
| Lowest | Methyl |
| Source: Based on established principles of the Baeyer-Villiger oxidation.[12][15] |
The reaction mechanism involves the initial protonation of the ketone carbonyl, followed by nucleophilic attack by PAP to form the Criegee intermediate.[13][16] The rate-determining step is the concerted migration of the more substituted group, which occurs with retention of stereochemistry.[12][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound (PAP) [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hsi.com [hsi.com]
- 7. echemi.com [echemi.com]
- 8. eopsg.org [eopsg.org]
- 9. ehs.unl.edu [ehs.unl.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 14. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
Disposal procedures for Phthalimidoperoxycaproic acid waste
An Application Note and Protocol for the Safe Disposal of Phthalimidoperoxycaproic Acid (PAP) Waste
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (PAP) is a synthetic organic peroxy acid increasingly utilized in research and development, particularly in dental, cosmetic, and detergent formulations for its effective bleaching properties without the generation of free radicals.[1][2][3] As with all organic peroxides, PAP is a high-energy, thermally unstable compound classified as hazardous.[4][5] Improper disposal of PAP waste can lead to violent reactions, fire, or environmental contamination. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, chemical degradation, and disposal of PAP waste streams. The protocols herein are designed to mitigate risks by converting PAP into less hazardous, more stable compounds prior to final disposal, aligning with established principles of laboratory safety and hazardous waste management.
Hazard Assessment and Chemical Profile of PAP
This compound is a white crystalline powder that functions as a potent oxidizing agent.[1] Its hazardous nature stems from the bivalent -O-O- peroxy structure, which is inherently unstable.[5]
1.1. GHS Classification and Hazards: According to the Globally Harmonized System (GHS), PAP is associated with the following hazards:
Table 1: Key Chemical and Safety Properties of PAP
| Property | Value / Information | Source(s) |
| Chemical Formula | C₁₄H₁₅NO₅ | [1] |
| Molar Mass | 277.276 g·mol⁻¹ | [1] |
| Appearance | White, odorless crystalline powder | [1] |
| GHS Hazard Statements | H242: Heating may cause a fire | [4] |
| H318: Causes serious eye damage | [4] | |
| H400: Very toxic to aquatic life | [4] | |
| UN GHS Classification | Organic Peroxide Type D | [4] |
The primary risk associated with organic peroxides is their potential for rapid, exothermic self-accelerating decomposition if exposed to heat, friction, shock, or contamination with incompatible materials like strong acids, bases, or metals.[5][6][7]
Regulatory Compliance
All disposal procedures for PAP must comply with local, state, and federal regulations for hazardous waste.[8][9] Organic peroxides are regulated as reactive hazardous waste (EPA waste code D003) under the Resource Conservation and Recovery Act (RCRA).[10][11] It is the responsibility of the waste generator to ensure all procedures are compliant with the governing authorities in their jurisdiction.
Personal Protective Equipment (PPE)
Due to the corrosive and reactive nature of PAP, stringent personal protective measures are mandatory.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[12]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene) that satisfy EU Directive 89/686/EEC and the EN 374 standard. Inspect gloves prior to use.[12]
-
Skin and Body Protection: Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes. An impervious apron may be required for larger quantities.[12][13]
-
Respiratory Protection: If dust formation is possible or exposure limits may be exceeded, use a full-face respirator with appropriate cartridges.[12]
All handling of PAP waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] An ANSI-approved safety shower and eyewash station must be immediately accessible.[14]
On-Site Waste Collection and Storage
Proper segregation is the first step in safe disposal.
-
Container: Collect solid PAP waste in a dedicated, clearly labeled hazardous waste container made of compatible materials (e.g., high-density polyethylene). Do not use containers with ground-glass stoppers or loose-fitting caps.[6]
-
Labeling: The waste container must be labeled "Hazardous Waste - Reactive Organic Peroxide" and include the full chemical name: this compound.
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[12][13] Store separately from incompatible materials, especially acids, bases, reducing agents, and flammable materials.[12][15]
Disposal Procedures: A Two-Tiered Approach
The appropriate disposal method for PAP depends on the quantity of waste generated.
Caption: Decision workflow for PAP waste disposal.
5.1. Option A: Direct Disposal via Certified Facility (For All Quantities, Mandatory for Large Quantities)
For large quantities of PAP waste, or for laboratories not equipped for chemical treatment, direct disposal via a licensed hazardous waste management company is the only acceptable method. Incineration by an approved facility is the recommended disposal method for solid organic peroxides.[8][9]
Methodology:
-
Ensure the PAP waste is securely stored in its designated, properly labeled container.
-
Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow their specific instructions for packaging and pickup. Do not mix PAP with other waste streams unless explicitly instructed to do so.
5.2. Option B: In-Lab Chemical Degradation (For Small, Manageable Quantities Only)
For small quantities (typically <50 g), PAP can be chemically converted to less hazardous materials. The goal is to destroy the unstable peroxyacid functional group. This must be performed by trained personnel with a thorough understanding of the reaction risks.
Causality: The peroxyacid group (-C(O)OOH) is the source of PAP's reactivity. By either hydrolyzing it under basic conditions or reducing it, we can break the O-O bond and form a stable carboxylic acid or its corresponding salt, which are significantly less hazardous.[16] The degradation of PAP is known to yield phthalic acid and caproic acid derivatives.[3]
Caption: Workflow for in-lab chemical degradation of PAP.
Protocol 1: Alkaline Hydrolysis
This protocol uses a sodium hydroxide solution to hydrolyze the peroxyacid and the phthalimide group. The reaction is exothermic and must be controlled with cooling.
Materials:
-
PAP waste
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Large beaker (volume at least 10x the volume of NaOH solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Thermometer
-
Peroxide test strips or Potassium Iodide (KI) solution[17]
Procedure:
-
Place the beaker containing the 10% NaOH solution in an ice bath on the stir plate. Begin gentle stirring.
-
Allow the NaOH solution to cool to below 10 °C.
-
Crucial Step: Very slowly, add a small portion (a few milligrams) of the PAP waste to the cold, stirring NaOH solution. Observe the reaction. If there is excessive bubbling, heat generation, or splashing, cease addition immediately.
-
If the initial test is manageable, continue to add the PAP waste in very small increments, ensuring the temperature of the solution does not exceed 30-40 °C.[16] Use the ice bath to actively cool the reaction.
-
After all the PAP has been added, continue stirring the solution in the ice bath for at least 2 hours to ensure the reaction is complete.
-
Remove the ice bath and allow the solution to warm to room temperature while stirring for another hour.
-
Proceed to Section 6: Verification of Degradation.
Protocol 2: Reduction with Ferrous Sulfate
This protocol uses Iron (II) sulfate to reduce the peroxyacid to a standard carboxylic acid.
Materials:
-
PAP waste
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
Sulfuric acid (concentrated)
-
Large beaker, stir plate, and stir bar
-
Peroxide test strips or Potassium Iodide (KI) solution[17]
Procedure:
-
Prepare the reducing solution: For every 1 gram of PAP waste, dissolve ~2.5 g of FeSO₄·7H₂O in 25 mL of deionized water in the beaker.
-
While stirring, slowly add ~2 mL of concentrated sulfuric acid to the ferrous sulfate solution.
-
Crucial Step: As with the hydrolysis protocol, add a very small test portion of the PAP waste to the stirring acidic iron solution.
-
Continue adding the PAP waste in small increments. The reaction is typically less exothermic than alkaline hydrolysis, but caution is still required.
-
After all the PAP has been added, stir at room temperature for at least 2 hours to ensure complete reduction.
-
Proceed to Section 6: Verification of Degradation.
Verification of Degradation
This is a mandatory, self-validating step to ensure the hazardous peroxide has been fully destroyed.
Methodology (Potassium Iodide Test):
-
Prepare a fresh test solution: Dissolve 1 g of potassium iodide (KI) in 10 mL of glacial acetic acid.[16] Alternatively, commercial peroxide test strips can be used.[17]
-
Take a 1 mL aliquot of the treated waste solution from the degradation procedure.
-
Add 1 mL of the KI test solution to the aliquot.
-
Observe the color change:
-
Only when the peroxide test is negative can you proceed to final disposal.
Final Waste Stream Management
Once chemical degradation is complete and verified, the resulting aqueous solution must be managed.
-
Neutralization: The solution from alkaline hydrolysis will be highly basic, and the solution from reduction will be highly acidic. Slowly neutralize the solution by adding acid (e.g., HCl) or base (e.g., NaOH) respectively, until the pH is between 5.5 and 9.5.[18][19] This process may generate heat and should be done with cooling.
-
Disposal: Consult your local regulations and institutional EHS office.
-
In some jurisdictions, a small volume of neutralized, peroxide-free solution may be permissible for drain disposal with copious amounts of water.[19][20]
-
If drain disposal is not permitted, or if the solution contains other regulated materials, it must be collected as hazardous aqueous waste and disposed of through a certified contractor.[19]
-
Spill and Emergency Procedures
In the event of a spill or uncontrolled reaction:
-
Evacuate: Immediately evacuate the area and alert nearby personnel. If the spill poses a fire or explosion risk, activate the fire alarm and evacuate the building.[6]
-
Report: Call 911 and your institution's emergency response team.[6][14]
-
Control Ignition Sources: Remove all sources of ignition from the area.[12]
-
First Aid:
-
Eyes: Immediately flush with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[12]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[12]
-
Inhalation: Move the person to fresh air. Seek medical attention.[12]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound (PAP) [benchchem.com]
- 4. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hazard Communication - Appendix B | Occupational Safety and Health Administration [osha.gov]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. terpconnect.umd.edu [terpconnect.umd.edu]
- 9. arkema.com [arkema.com]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. hmroyal.com [hmroyal.com]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. Disposal of Solvent peroxides [delloyd.50megs.com]
- 17. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 18. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 19. acs.org [acs.org]
- 20. laballey.com [laballey.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phthalimidoperoxycaproic Acid (PAP) Synthesis
Welcome to the comprehensive technical support guide for the synthesis of Phthalimidoperoxycaproic Acid (PAP). This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions, and optimized protocols to ensure successful and efficient PAP synthesis. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Core Synthesis: Mechanism and Key Parameters
This compound (PAP) is a synthetic organic peroxy acid valued for its efficacy as a selective oxidizing agent.[1][2] Unlike traditional peroxide-based agents, PAP functions through a non-radical epoxidation mechanism, directly transferring oxygen to molecules with conjugated double bonds.[1][3][4] This radical-free pathway is gentler on substrates, minimizing potential damage and making it a desirable reagent in various applications, including as a bleaching agent in detergents and in tooth whitening formulations.[1][3][4][5][6][7][8][9][10]
The most common and established route for PAP synthesis involves the reaction of ε-phthalimidocaproic acid (PAC) with hydrogen peroxide.[1][11] This reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid, in a controlled environment to achieve high yield and purity.[1][11]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during PAP synthesis in a practical question-and-answer format.
Question 1: My final PAP product has a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in PAP synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Probable Cause: Insufficient reaction time or inadequate mixing in the two-phase system can lead to incomplete conversion of the starting material, ε-phthalimidocaproic acid (PAC).
-
Solution:
-
Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material (PAC).
-
Optimize Reaction Time: Gradually increase the reaction time and analyze the yield at different intervals to determine the optimal duration for your specific setup.
-
Ensure Efficient Stirring: Vigorous stirring is crucial in a two-phase reaction to maximize the interfacial area between the aqueous and organic layers, thereby enhancing the reaction rate.
-
-
-
Decomposition of the Peroxy Acid:
-
Probable Cause: Peroxy acids are susceptible to thermal decomposition. Maintaining a reaction temperature above the recommended level (typically below 40°C) can significantly reduce the yield.[11][12]
-
Solution:
-
Strict Temperature Control: Employ an ice bath or a cooling system to maintain the reaction temperature below 40°C throughout the synthesis.
-
Monitor Internal Temperature: Use a calibrated thermometer to monitor the internal temperature of the reaction mixture, not just the bath temperature.
-
-
-
Suboptimal Reagent Stoichiometry:
-
Probable Cause: An incorrect molar ratio of hydrogen peroxide to PAC or an insufficient amount of the acid catalyst can limit the reaction.
-
Solution:
-
Verify Reagent Concentrations: Ensure the concentration of your hydrogen peroxide solution is accurate.
-
Optimize Stoichiometry: While a slight excess of hydrogen peroxide is often used, a large excess can sometimes lead to side reactions. Experiment with varying the molar ratios to find the optimal balance for your conditions.
-
-
Question 2: My purified PAP shows poor stability during storage. What could be the reason?
Answer:
The stability of PAP is highly dependent on its purity. The presence of certain impurities can catalyze its decomposition.
-
Residual Chlorinated Solvents:
-
Probable Cause: If a halogenated aliphatic hydrocarbon like dichloromethane was used as the organic solvent during synthesis, residual amounts can get trapped in the crystal lattice of PAP.[11][12] These impurities are known to be detrimental to the stability of the final product.[11][12]
-
Solution:
-
Thorough Purification: Implement a robust purification protocol. Dissolving the crude PAP in a polar, volatile, and non-toxic solvent like ethyl acetate, followed by recrystallization at low temperatures (e.g., 0°C) or solvent stripping under vacuum, is an effective method to remove chlorinated solvent impurities to levels below 3 ppm.[1][11][12][13][14]
-
Solvent Selection: The choice of purification solvent is critical. It should be a good solvent for both PAP and the chlorinated impurity, be volatile for easy removal, non-toxic, and inert towards the peroxy acid.[11][12] Aliphatic esters are often preferred.[11][12][13][14]
-
-
-
Inadequate Drying:
-
Probable Cause: The presence of moisture can lead to hydrolysis of the peroxycarboxy group, reducing the stability of PAP.[1]
-
Solution:
-
Effective Drying: After filtration, dry the purified PAP crystals thoroughly under vacuum in a desiccator containing a suitable drying agent (e.g., CaCl₂).[12] Ensure the product is a fine, free-flowing powder before storage.
-
-
Question 3: I am observing the formation of unidentified byproducts in my reaction mixture. How can I minimize these?
Answer:
The formation of byproducts is often a result of non-specific reactions or side reactions occurring under the chosen reaction conditions.
-
Side Reactions due to Excess Reagents or High Temperatures:
-
Probable Cause: As mentioned earlier, excessive amounts of hydrogen peroxide or elevated temperatures can promote unwanted side reactions.
-
Solution:
-
Revisit Optimization: Re-evaluate your reaction conditions, including stoichiometry and temperature, as detailed in the low yield troubleshooting section.
-
-
-
Impure Starting Materials:
-
Probable Cause: The purity of the starting material, ε-phthalimidocaproic acid (PAC), is crucial. Impurities in the PAC can lead to the formation of corresponding peroxy acids or other byproducts.
-
Solution:
-
Verify Starting Material Purity: Analyze the purity of your PAC using appropriate analytical techniques (e.g., melting point, NMR, HPLC) before starting the synthesis. If necessary, purify the PAC by recrystallization.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary role of the strong acid catalyst in PAP synthesis?
A1: The strong acid, typically sulfuric acid, acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid group in ε-phthalimidocaproic acid (PAC). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrogen peroxide, thereby facilitating the formation of the peroxy acid.[1]
Q2: Why is a two-phase system with a halogenated solvent often used?
A2: A two-phase system is employed to facilitate product separation.[11] The starting material, PAC, is converted to the peroxy acid (PAP) in the presence of aqueous hydrogen peroxide and a strong acid.[11] The use of an organic solvent, such as dichloromethane or trichloromethane, in which PAP is more soluble, allows for the extraction of the product from the aqueous phase.[11][14] This simplifies the workup and isolation of the final product.[11]
Q3: What are the recommended storage conditions for synthesized PAP?
A3: PAP is a strong oxidizer and should be handled with care. For optimal stability, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[15] It is also advisable to store it separately from incompatible materials and protected from sunlight.[15]
Q4: Can I use a different solvent for the synthesis?
A4: While halogenated aliphatic hydrocarbons are commonly cited, the choice of solvent can be critical. An ideal solvent should be inert to the reaction conditions, have good solubility for the product (PAP) but limited solubility for the starting material (PAC), and be easily separable from the aqueous phase.[14] Any new solvent system would require careful optimization of the reaction and purification conditions.
Q5: How does the pH affect the stability of PAP?
A5: The pH of the surrounding medium can influence the stability of PAP.[1] Peroxy acids can undergo hydrolysis, which involves the cleavage of the peroxycarboxy group.[1] While PAP is noted for its stability in formulation, particularly at neutral pH, highly acidic or alkaline conditions can promote its degradation.[3]
IV. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.
Materials and Reagents:
| Reagent/Material | Grade |
| ε-Phthalimidocaproic acid (PAC) | ≥98% |
| Hydrogen Peroxide (H₂O₂) | 30-50% (w/w) aqueous solution |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Dichloromethane (CH₂Cl₂) | ACS Grade |
| Ethyl Acetate | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Deionized Water |
Synthesis Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ε-phthalimidocaproic acid (PAC) in dichloromethane.
-
Cooling: Place the flask in an ice-water bath to maintain the temperature below 10°C.
-
Addition of Reagents: Slowly add the hydrogen peroxide solution to the stirred mixture, followed by the dropwise addition of concentrated sulfuric acid while ensuring the internal temperature does not exceed 15°C.
-
Reaction: Allow the reaction to stir vigorously at a controlled temperature (e.g., 20-25°C) for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, carefully transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold deionized water and a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal (Crude Product): Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator, ensuring the bath temperature remains below 40°C.
Purification Protocol (Recrystallization):
-
Dissolution: Dissolve the crude PAP product in a minimal amount of ethyl acetate at a temperature below 40°C.[11]
-
Crystallization: Cool the solution to 0°C in an ice bath to induce crystallization.
-
Isolation: Collect the purified PAP crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum in a desiccator over a suitable desiccant for 24-48 hours at room temperature.[12]
V. Visualizing the Workflow and Key Relationships
Diagram 1: PAP Synthesis Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound (PAP).
Diagram 2: Troubleshooting Logic for Low PAP Yield
Caption: A decision-making diagram for troubleshooting low yields in PAP synthesis.
VI. References
-
Benchchem. This compound (PAP). --INVALID-LINK--
-
Google Patents. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it. --INVALID-LINK--
-
Cinoll. Hydrogen Peroxide VS this compound (PAP). --INVALID-LINK--
-
European Patent Office. Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it. --INVALID-LINK--
-
Mondstar. This compound (PAP) in Tooth Whitening: A Comparative Overview. --INVALID-LINK--
-
Benchchem. Troubleshooting low yields in PAPS synthesis. --INVALID-LINK--
-
Google Patents. IT1254619B - PROCEDURE FOR THE PURIFICATION OF PHTALIMID-PEROXICAPROIC ACID (PAP) FROM IMPURITIONS OF CHLORINATED SOLVENTS. --INVALID-LINK--
-
European Patent Office. Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it. --INVALID-LINK--
-
Wikipedia. This compound. --INVALID-LINK--
-
National Center for Biotechnology Information. A bio-safety tooth-whitening composite gels with novel phthalimide peroxy caproic acid. --INVALID-LINK--
-
Semantic Scholar. Synthesis and Application of this compound. --INVALID-LINK--
-
National Center for Biotechnology Information. A Radical-Free Approach to Teeth Whitening. --INVALID-LINK--
-
ResearchGate. Mechanism of action of PAP on chromogens. --INVALID-LINK--
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. --INVALID-LINK--
-
National Center for Biotechnology Information. Organic Salts of Pharmaceutical Impurity p-Aminophenol. --INVALID-LINK--
-
PubMed. A Radical-Free Approach to Teeth Whitening. --INVALID-LINK--
-
ACS Publications. Study on Continuous-Flow Process for Direct Synthesis of p-Aminophenol from Nitrobenzene. --INVALID-LINK--
-
Dove Medical Press. Tooth-whitening with a novel phthalimido peroxy caproic acid. --INVALID-LINK--
-
ResearchGate. (PDF) Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication. --INVALID-LINK--
References
- 1. This compound (PAP) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Radical-Free Approach to Teeth Whitening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. IT1254619B - PROCEDURE FOR THE PURIFICATION OF PHTALIMID-PEROXICAPROIC ACID (PAP) FROM IMPURITIONS OF CHLORINATED SOLVENTS - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing Phthalimidoperoxycaproic Acid (PAP) Synthesis
Welcome to the technical support center for the synthesis of Phthalimidoperoxycaproic Acid (PAP). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of PAP production and maximize your yield and purity. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to this compound (PAP) Synthesis
This compound (PAP) is a synthetic organic peroxy acid valued for its efficacy as a bleaching agent in various applications, including laundry detergents and, more recently, as a tooth whitening agent.[1][2] Its synthesis is primarily achieved through the oxidation of ε-phthalimidocaproic acid (PAC). This process, while straightforward in principle, presents several challenges that can impact the final yield and purity of the product. Common issues include incomplete reactions, the formation of byproducts, and difficulties in purifying the final compound, particularly the removal of residual solvents.[3][4]
This guide will provide a structured approach to troubleshooting these common problems, enabling you to systematically identify and resolve issues in your synthesis protocol.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of PAP. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My PAP yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent challenge in PAP synthesis and can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Suboptimal Reaction Conditions: The efficiency of the oxidation of PAC to PAP is highly sensitive to reaction parameters.
-
Temperature: While the purification of PAP requires temperatures below 40°C to prevent decomposition of the peracid, the synthesis reaction itself requires careful temperature control.[4] Insufficient heating may lead to a slow or incomplete reaction, while excessive heat can degrade the product.
-
Catalyst Concentration: The reaction is catalyzed by a strong acid, typically sulfuric acid.[3] An incorrect catalyst concentration can significantly hinder the reaction rate. It is essential to optimize the amount of catalyst used.
-
Reactant Molar Ratio: The stoichiometry of ε-phthalimidocaproic acid (PAC) to hydrogen peroxide is a critical factor. An excess of either reactant may not necessarily drive the reaction to completion and could lead to the formation of side products.
-
-
Impure Starting Materials: The purity of your ε-phthalimidocaproic acid (PAC) and hydrogen peroxide is paramount. Impurities in the starting materials can interfere with the reaction or introduce contaminants that are difficult to remove later.
-
Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification stages. The choice of solvent for recrystallization is critical for both high recovery and effective removal of impurities.[4]
Solutions:
-
Optimize Reaction Parameters:
-
Temperature: Maintain a controlled reaction temperature. While specific optimal temperatures can vary based on the solvent system, a good starting point is to ensure the reaction mixture is adequately heated to initiate and sustain the reaction without causing product degradation.
-
Catalyst Concentration: Experiment with varying the concentration of sulfuric acid to find the optimal level for your specific reaction setup.
-
Molar Ratio: Systematically vary the molar ratio of PAC to hydrogen peroxide to identify the ratio that provides the highest conversion to PAP.
-
-
Verify Reagent Purity:
-
Ensure that your PAC is of high purity. If necessary, purify the starting material before use.
-
Use a fresh, properly stored solution of hydrogen peroxide of a known concentration.
-
-
Refine Purification Protocol:
Question 2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
Byproduct formation is a common issue that not only reduces the yield of PAP but also complicates its purification.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted ε-phthalimidocaproic acid (PAC). This is typically a result of an incomplete reaction.
-
Decomposition Products: PAP, being a peroxy acid, is susceptible to thermal decomposition, especially at elevated temperatures.[4] This can lead to the formation of various degradation products.
-
Side Reactions from Precursors: The synthesis of the precursor, PAC, from phthalic anhydride and caprolactam can sometimes result in side products that may be carried over into the PAP synthesis.[2][5]
Solutions:
-
Ensure Complete Reaction: Monitor the reaction progress using appropriate analytical techniques such as HPLC to ensure the complete consumption of the starting PAC.[4] Adjusting reaction time, temperature, or catalyst concentration may be necessary.
-
Strict Temperature Control: As emphasized previously, maintain the temperature below 40°C during all post-synthesis steps, including solvent removal and drying, to prevent thermal degradation of the PAP.[1][4]
-
High-Purity Precursors: Start with high-purity PAC to avoid carrying over impurities from its synthesis.
Question 3: My final PAP product contains residual chlorinated solvents. How can I effectively remove them?
The use of halogenated aliphatic hydrocarbons (e.g., dichloromethane, trichloromethane) as the organic solvent in the biphasic synthesis system is a primary source of contamination.[1][3] These residual solvents can become entrapped within the crystal lattice of the PAP.
Solution:
A proven method for removing these entrapped solvents is a carefully controlled recrystallization process.[1][4]
-
Dissolution: Dissolve the crude PAP in a suitable polar and volatile solvent. Aliphatic esters, particularly ethyl acetate, are preferred. Other options include alcohols and ketones.
-
Crystallization: The dissolved PAP is then recrystallized at a low temperature (e.g., 0°C).
-
Solvent Stripping: Alternatively, the solvent can be removed under vacuum (stripping) at a temperature maintained below 40°C to prevent decomposition of the peracid.[4]
-
Drying: The purified crystals should be dried under vacuum at room temperature.
This process has been shown to reduce the concentration of chlorinated solvent impurities to less than 3 ppm.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound (PAP)?
The primary synthesis route involves the oxidation of ε-phthalimidocaproic acid (PAC) with hydrogen peroxide. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a dual-phase system using a halogenated aliphatic hydrocarbon as the organic solvent.[3]
Q2: Why is temperature control so critical in PAP synthesis and purification?
Temperature control is crucial for two main reasons. During the synthesis reaction, an optimal temperature is needed to ensure a reasonable reaction rate and drive the reaction to completion. However, during the work-up and purification stages, the temperature must be kept below 40°C to prevent the thermal decomposition of the this compound, which is a relatively unstable peroxy acid.[4]
Q3: What are the best solvents for purifying crude PAP?
The most effective solvents for purifying PAP and removing entrapped chlorinated solvents are polar and volatile solvents. Aliphatic esters, with ethyl acetate being a preferred choice, have been shown to be highly effective. Alcohols and ketones can also be used.[1][4]
Q4: How can I monitor the progress of my PAP synthesis reaction?
High-Performance Liquid Chromatography (HPLC) is an effective analytical method for monitoring the progress of the reaction.[4] By taking aliquots from the reaction mixture at different time points, you can track the consumption of the starting material (PAC) and the formation of the product (PAP). Gas chromatography (GC) can be used to detect volatile by-products and impurities.[1][3]
Q5: What are the safety precautions I should take when working with PAP and its synthesis?
This compound is a strong oxidizer and may cause a fire upon heating.[6] It can also cause serious eye damage.[6] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be carried out in a well-ventilated fume hood. Avoid exposure to high temperatures and incompatible materials.
Experimental Protocols
Protocol 1: Synthesis of this compound (PAP)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
ε-phthalimidocaproic acid (PAC)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (or another suitable halogenated solvent)
-
Deionized water
Procedure:
-
In a reaction vessel, create a dual-phase system with dichloromethane and deionized water.
-
Add ε-phthalimidocaproic acid (PAC) to the organic phase.
-
Carefully add a strong acid catalyst, such as sulfuric acid, to the mixture.
-
Slowly add hydrogen peroxide to the reaction mixture while maintaining controlled agitation and temperature.
-
Allow the reaction to proceed for a sufficient time, monitoring its progress by HPLC.
-
Once the reaction is complete, separate the organic phase containing the crude PAP.
Protocol 2: Purification of this compound (PAP)
This protocol details the removal of entrapped chlorinated solvents from the crude PAP.
Materials:
-
Crude PAP
-
Ethyl acetate (or another suitable polar, volatile solvent)
-
Anhydrous sodium sulfate (optional, for drying)
Procedure:
-
Dissolve the crude PAP in ethyl acetate. The recommended ratio of peracid to solvent is between 1:2 and 1:8 by weight.[1]
-
Method A: Crystallization
-
Cool the solution to 0°C to induce crystallization.
-
Filter the resulting crystals from the suspension.
-
Dry the crystals in a desiccator under vacuum at room temperature for 24 hours.
-
-
Method B: Solvent Stripping
-
Transfer the PAP solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure, ensuring the bath temperature does not exceed 40°C.
-
Collect the resulting solid and dry it under vacuum at room temperature.
-
Data Summary Tables
Table 1: Recommended Solvents for PAP Purification
| Solvent Class | Recommended Solvents | Key Advantages | Reference |
| Aliphatic Esters | Ethyl acetate, Methyl acetate | Good solvency for PAP and impurities, good volatility | [1][4] |
| Alcohols | Ethanol | Good solvency | [4] |
| Ketones | Acetone | Good solvency | [4] |
Table 2: Key Parameters for PAP Synthesis and Purification
| Parameter | Recommended Condition | Rationale | Reference |
| Synthesis | |||
| Catalyst | Strong acid (e.g., Sulfuric Acid) | To facilitate the oxidation of PAC | [3] |
| Solvent System | Biphasic (e.g., Dichloromethane/Water) | To dissolve the product and separate it from the aqueous phase | [1][3] |
| Purification | |||
| Temperature | < 40°C | To prevent decomposition of the peracid | [1][4] |
| Recrystallization Solvent | Polar, volatile (e.g., Ethyl Acetate) | To effectively remove entrapped chlorinated solvents | [1][4] |
Visual Diagrams
Diagram 1: Synthesis Pathway of this compound (PAP)
Caption: The reaction scheme for the synthesis of PAP from PAC.
Diagram 2: Troubleshooting Workflow for Low PAP Yield
Caption: A decision tree for troubleshooting low yield in PAP synthesis.
References
- 1. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (PAP) [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of p-Aminophenol (PAP)
Welcome to the technical support center for p-aminophenol (PAP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PAP production, focusing on troubleshooting common side reactions and the formation of byproducts. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic routes, improve yield and purity, and ensure the self-validating quality of your protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of p-aminophenol, particularly via the catalytic hydrogenation of nitrobenzene.
Q1: My PAP yield is consistently low, while the formation of aniline is high. What is the likely cause and how can I mitigate this?
A high yield of aniline, the primary byproduct in this synthesis, typically indicates that the reaction conditions are favoring the complete hydrogenation of the nitro group, rather than the desired partial hydrogenation and subsequent rearrangement.[1][2] The key intermediate, phenylhydroxylamine, is being further reduced to aniline instead of rearranging to PAP.[3][4]
-
Troubleshooting:
-
Catalyst Loading: An excessively high concentration of the platinum catalyst can drive the reaction towards aniline.[2] Consider reducing the catalyst amount.
-
Reaction Temperature: Elevated temperatures can increase the rate of aniline formation.[5] Maintaining optimal temperature control is crucial.
-
Hydrogen Pressure: High hydrogen pressure can also favor the complete reduction to aniline.[6] Experiment with lowering the pressure to find a balance that favors PAP formation.
-
Q2: I am observing a significant amount of azoxybenzene in my crude product. How is this formed and what can I do to prevent it?
Azoxybenzene is a common byproduct formed through the condensation of two intermediates in the reduction of nitrobenzene: phenylhydroxylamine and nitrosobenzene.[7][8][9][10] Its presence suggests that the reaction conditions are allowing for the accumulation and subsequent reaction of these intermediates.
-
Troubleshooting:
-
Reaction Kinetics: The formation of azoxybenzene is often favored when the reduction of nitrobenzene is slow compared to the condensation reaction.[7] Ensuring efficient mixing and optimal catalyst activity can help to quickly convert the intermediates to the desired product.
-
Reaction Medium: The choice of solvent and the pH of the reaction medium can influence the formation of azoxybenzene. In some cases, adjusting the acidity can disfavor the condensation pathway.
-
Q3: My final PAP product is discolored (e.g., brownish or reddish). What causes this and how can I obtain a white, crystalline product?
Discoloration in the final product is often due to the presence of oxidized impurities and polymeric byproducts. p-Aminophenol itself is susceptible to oxidation, especially in the presence of air and light, or at elevated pH.[2]
-
Troubleshooting:
-
Purification: The most effective way to remove colored impurities is through a robust purification protocol. Recrystallization from hot water or the use of activated charcoal can be effective.[11]
-
pH Control during Workup: During the isolation of PAP, careful control of the pH is critical. It is often recommended to adjust the pH to between 6.5 and 7.5 to precipitate the purified p-aminophenol.[11][12]
-
Inert Atmosphere: Conducting the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[11]
-
Q4: I have identified 4,4'-diaminodiphenyl ether as an impurity. What is the origin of this byproduct?
4,4'-Diaminodiphenyl ether is a known impurity in PAP synthesis, particularly in processes involving the catalytic reduction of nitrobenzene in an acidic medium.[13][14][15] Its formation is generally attributed to intermolecular condensation reactions occurring under the reaction conditions.
-
Troubleshooting:
Troubleshooting Guides
This section provides a more in-depth analysis of specific problems, their root causes, and detailed corrective actions.
Guide 1: Low Selectivity for p-Aminophenol
Symptom: The primary product isolated is aniline, with only a small percentage of the desired p-aminophenol.
Root Cause Analysis: The reaction pathway is overwhelmingly favoring the complete reduction of the nitro group. This is a common issue in the catalytic hydrogenation of nitrobenzene, where the intermediate phenylhydroxylamine is further hydrogenated to aniline instead of undergoing the acid-catalyzed Bamberger rearrangement to p-aminophenol.[16][17][18][19]
Corrective Actions:
-
Optimize Catalyst-to-Substrate Ratio: A high platinum catalyst loading can lead to excessive hydrogenation.[2] A systematic reduction in the catalyst amount should be performed to find the optimal ratio that favors the formation of phenylhydroxylamine and its subsequent rearrangement.
-
Temperature Control: The Bamberger rearrangement and the hydrogenation to aniline are competing reactions with different activation energies. Lowering the reaction temperature may favor the rearrangement over the complete reduction.[5]
-
Acid Concentration: The Bamberger rearrangement is acid-catalyzed.[5][17] Ensure the acid concentration is sufficient to promote the rearrangement of phenylhydroxylamine to PAP. However, excessively strong acidic conditions can sometimes lead to degradation.
-
Hydrogen Pressure Management: High hydrogen pressure will drive the equilibrium towards the fully reduced product, aniline.[6] A lower hydrogen pressure can improve the selectivity for PAP.
Workflow Diagram: Competing Reaction Pathways
Caption: Competing pathways in PAP synthesis from nitrobenzene.
Guide 2: Presence of Condensation Byproducts
Symptom: Significant quantities of azoxybenzene and/or 4,4'-diaminodiphenyl ether are detected in the crude product.
Root Cause Analysis: These byproducts arise from intermolecular condensation reactions. Azoxybenzene is formed from the reaction between nitrosobenzene and phenylhydroxylamine, both intermediates in the reduction of nitrobenzene.[7][9] 4,4'-diaminodiphenyl ether is another condensation product formed under acidic conditions.[13][14]
Corrective Actions:
-
Enhance Reaction Rate: To minimize the formation of condensation byproducts, the intermediates (nitrosobenzene and phenylhydroxylamine) should be converted to the desired product as quickly as possible. This can be achieved by:
-
Improving mass transfer through vigorous stirring.
-
Ensuring the catalyst is highly active.
-
-
Strategic pH Control: For the removal of 4,4'-diaminodiphenyl ether, a specific extractive purification process is recommended. This involves adjusting the pH of the aqueous feed solution to between 4.0 and 5.0 and then extracting with a mixture of aniline and toluene.[13][15]
-
Solvent Selection: The choice of solvent can influence the relative rates of the desired reaction and the side reactions. For certain synthetic routes, exploring different solvent systems may be beneficial.
References
- 1. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 2. arxiv.org [arxiv.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Azoxybenzene can be obtained by the treatment of nitrobenzene class 12 chemistry CBSE [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 12. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 13. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 14. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 15. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 17. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 18. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
Technical Support Center: p-Aminophenol (PAP) Purification
Introduction: The Challenge of Chlorinated Solvents in p-Aminophenol (PAP)
P-Aminophenol (PAP) is a critical starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Paracetamol (Acetaminophen).[1] The manufacturing process of PAP can sometimes involve the use of chlorinated solvents, such as dichloromethane (DCM) or chloroform.[2] These solvents, while effective in synthesis, pose significant risks to human health and the environment.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3C guidelines, strictly limit the presence of such residual solvents in final drug products.[3][4][5]
Chlorinated solvents are often classified as Class 1 or 2 impurities, meaning they are known or suspected carcinogens or pose other significant toxicological risks and must be avoided or strictly limited.[3][5] Their complete removal is not just a matter of regulatory compliance but is essential for ensuring the safety and efficacy of the final pharmaceutical product.[5][6] However, due to the physicochemical properties of PAP and the tenacious nature of these solvents, their removal can be a significant challenge in process development and manufacturing.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues with chlorinated solvent impurities in PAP. It combines theoretical principles with practical, field-proven troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are residual chlorinated solvents like dichloromethane (DCM) and chloroform a major concern in PAP?
A1: Residual chlorinated solvents are a major concern for three primary reasons:
-
Patient Safety: Many chlorinated solvents are classified by the ICH as Class 1 or Class 2 solvents due to their toxicity, including potential carcinogenicity and neurotoxicity.[3][4] Their presence in a final drug product, even at trace levels, can pose an unacceptable risk to patients.
-
Regulatory Compliance: Global regulatory agencies like the FDA and EMA enforce the ICH Q3C guidelines, which set strict limits on residual solvents in APIs.[6][7] Failure to meet these limits can result in batch rejection, regulatory action, and delays in drug approval.
-
Product Stability and Quality: Residual solvents can sometimes participate in degradation pathways of the API or affect the physical properties of the final drug product, such as crystal form and dissolution rate.
Q2: What are the typical ICH limits for common chlorinated solvents?
A2: The ICH Q3C(R8) guideline provides concentration limits for residual solvents.[3] These limits are based on the Permitted Daily Exposure (PDE). For common chlorinated solvents, the limits are critical.
| Solvent | Class | Concentration Limit (ppm) | Rationale for Classification |
| Carbon Tetrachloride | 1 | 4 | Toxic and environmental hazard |
| 1,2-Dichloroethane | 1 | 5 | Toxic |
| 1,1,1-Trichloroethane | 1 | 1500 | Environmental hazard |
| Dichloromethane (DCM) | 2 | 600 | Toxic |
| Chloroform | 2 | 60 | Toxic |
| 1,1,2-Trichloroethene | 2 | 80 | Toxic |
This table is a summary. Always refer to the latest version of the ICH Q3C guideline for a complete and up-to-date list.[3]
Q3: What are the primary methods for removing chlorinated solvents from PAP?
A3: The primary methods are based on physical and chemical separation principles. The most common and effective techniques include:
-
Recrystallization: A powerful technique that relies on the differential solubility of PAP and the impurities in a chosen solvent system.[8]
-
Activated Carbon Treatment: Utilizes the high surface area and adsorptive properties of activated carbon to trap solvent molecules.[9][10]
-
Azeotropic Distillation: An advanced distillation technique where an entrainer is added to form a new, lower-boiling azeotrope with the chlorinated solvent, facilitating its removal.[11][12]
Q4: How do I choose the best purification method for my specific situation?
A4: The choice depends on several factors:
-
Scale of Operation: Recrystallization is versatile and works from lab to plant scale. Activated carbon is excellent for removing trace impurities. Azeotropic distillation is typically reserved for large-scale manufacturing due to its complexity.[12][13]
-
Impurity Level: If the solvent level is high (>1%), recrystallization is often the first choice. For lower, persistent levels (<1000 ppm), activated carbon treatment can be a highly effective polishing step.[10]
-
Available Equipment: Consider the equipment you have available (e.g., reactors, filtration systems, distillation columns).
-
Economic Viability: Evaluate the cost of solvents, materials (like activated carbon), and energy for each method.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.
Issue 1: High Levels of Dichloromethane (>600 ppm) Persist After Standard Drying
Q: I have dried my PAP solid under vacuum at 50°C for 24 hours, but GC-HS analysis still shows DCM levels above the ICH limit. What's happening and what should I do?
A: This is a common issue. PAP can form a stable crystalline lattice that physically traps solvent molecules, making their removal by simple drying inefficient. The aminophenol structure can also form hydrogen bonds with the solvent.
Causality & Solution Workflow:
Recommended Actions:
-
Recrystallization: This is the most robust solution. Recrystallizing the PAP will disrupt the crystal lattice, releasing the trapped DCM into the solvent. Hot water or aqueous solutions of mild acids have been shown to be effective.[14][15] A subsequent wash with a non-solvent can further displace the impurity. See Protocol 1 for a detailed procedure.
-
Anti-Solvent Slurry: If a full recrystallization is not feasible, creating a slurry of the PAP solid in a carefully chosen anti-solvent (a liquid in which PAP is poorly soluble, like toluene or heptane) can be effective.[16][17] Agitating this slurry for several hours can help leach the trapped DCM from the solid into the anti-solvent phase, which is then filtered off.
Issue 2: Product Turns Pink/Brown During Purification
Q: When I try to recrystallize my PAP from hot water or an aqueous solution, the solution turns dark, and the final product is off-color. How can I prevent this oxidation?
A: Aminophenols are highly susceptible to oxidation, especially at elevated temperatures and in the presence of air (oxygen).[18] The colored impurities are typically quinone-imine type structures formed from the oxidation of PAP.
Preventative Measures:
-
Use an Inert Atmosphere: Perform the dissolution and crystallization steps under a nitrogen or argon blanket. This minimizes the contact of the hot solution with oxygen.
-
Add an Antioxidant/Reducing Agent: Introduce a small amount (e.g., 0.1% w/w) of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium metabisulfite to the recrystallization medium.[14] These agents will scavenge dissolved oxygen and prevent the oxidation of PAP.
-
Charcoal Treatment: If oxidation has already occurred, adding a small amount of activated charcoal to the hot solution can adsorb the colored impurities.[9][19] However, this should be done cautiously as it can also reduce yield. See Protocol 2 .
-
Control pH: The stability of PAP can be pH-dependent. In some cases, recrystallization from a mildly acidic aqueous solution (e.g., using citric or phosphoric acid) can improve stability and purity.[14]
Issue 3: Recrystallization Fails to Lower Chlorinated Solvent Levels Sufficiently
Q: I performed a recrystallization, but the level of chloroform is still unacceptably high. What could be wrong?
A: This indicates that the chosen recrystallization conditions are not optimal for rejecting the impurity.
Possible Causes and Solutions:
-
Co-crystallization: The impurity may be co-crystallizing with your product. This can happen if the impurity has a similar structure or if the solvent system doesn't sufficiently differentiate between the product and the impurity.
-
Solution: Change the solvent system. If you used a single solvent, try a binary solvent/anti-solvent system. For example, dissolve the PAP in a minimum amount of hot ethanol or acetone and then slowly add an anti-solvent like toluene (in which PAP is poorly soluble but chloroform is soluble) to precipitate the purified PAP.[16]
-
-
Insufficient Washing: The mother liquor, which is rich in the impurity, may not have been adequately removed from the filtered crystals.
-
Solution: Ensure your washing protocol is effective. Wash the filter cake with a small amount of cold recrystallization solvent or a suitable anti-solvent to displace the mother liquor without dissolving a significant amount of product.
-
-
Azeotrope Formation: The chlorinated solvent may form an azeotrope with your recrystallization solvent, preventing its removal during solvent evaporation. While less common to be the primary issue during crystallization, it's a key concept in distillation-based removal.[11][13]
-
Solution: If an azeotrope is suspected, changing the solvent is the best approach. Alternatively, for large-scale operations, azeotropic distillation could be considered. See Protocol 3 .
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Acidified Aqueous Solution
This protocol is based on methods known to purify PAP by leveraging its solubility in mild acids while rejecting organic impurities.[14]
-
Preparation: In a reaction vessel equipped with a condenser, overhead stirrer, and nitrogen inlet, charge the crude PAP containing chlorinated solvent impurities.
-
Dissolution: For every 10g of crude PAP, add 100 mL of deionized water. Begin stirring and add a mild polyfunctional acid like citric acid or phosphoric acid until the pH of the solution is between 2.0 and 3.0.[14]
-
Heating: Heat the mixture to 80-95°C under a gentle nitrogen flow until all the PAP has dissolved. The solution should be clear.
-
(Optional) Decolorization: If the solution is colored, cool it slightly to ~75°C and add 0.1-0.2g of activated charcoal. Stir for 15-20 minutes. Perform a hot filtration through a pre-heated filter to remove the charcoal.
-
Crystallization: Transfer the hot, clear solution to a clean vessel and cool it slowly to room temperature over 2-3 hours. Then, cool the mixture further to 0-5°C using an ice bath and hold for at least 1 hour to maximize crystal formation.
-
Precipitation Adjustment: Slowly add a base, such as aqueous ammonia, to the cold slurry to adjust the pH to 6.8-7.2.[14] This will precipitate the purified free-base PAP.
-
Isolation & Washing: Filter the precipitated white crystals using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water.
-
Drying: Dry the purified PAP in a vacuum oven at 50-60°C until a constant weight is achieved and residual solvent analysis confirms the removal of the chlorinated impurity.
Protocol 2: Activated Carbon Treatment for Trace Impurity Removal
This protocol is ideal as a polishing step when trace levels of chlorinated solvents or color impurities remain.[9][10]
-
Solvent Selection: Choose a solvent in which PAP is reasonably soluble at a moderate temperature (e.g., 40-50°C), such as ethanol or acetone. The chlorinated impurity should also be soluble in this solvent.
-
Slurry Preparation: In a stirred vessel under an inert atmosphere, dissolve the PAP in the chosen solvent (e.g., 10g of PAP in 50-70 mL of ethanol). Warm gently to ensure complete dissolution.
-
Carbon Addition: Add 1-5% by weight of pharmaceutical-grade powdered activated carbon (PAC) to the solution.[10][20] (e.g., 0.1-0.5g of PAC for 10g of PAP).
-
Adsorption: Stir the slurry at a constant temperature (e.g., 45°C) for 1-2 hours. The porous structure of the activated carbon will adsorb the residual solvent molecules.[9]
-
Filtration: Filter the hot slurry through a fine filter aid (like Celite®) to completely remove all carbon particles. A clear, particle-free filtrate is essential.
-
Product Isolation: Isolate the purified PAP from the filtrate. This can be done either by cooling to crystallize the product or by carefully evaporating the solvent under reduced pressure.
-
Drying: Dry the final product as described in Protocol 1 and confirm purity via analytical testing.
Protocol 3: Conceptual Workflow for Azeotropic Distillation
Azeotropic distillation is a powerful but complex technique used to break azeotropes.[11] An "entrainer" is added to the system, which forms a new, lower-boiling-point azeotrope with the chlorinated solvent and potentially the primary solvent, allowing it to be distilled off.[12]
Principle of Operation:
-
Feed: The crude PAP solution containing the chlorinated solvent (e.g., chloroform) is fed into a distillation column.
-
Entrainer Addition: An entrainer (e.g., a hydrocarbon like heptane) is added. Heptane forms a low-boiling azeotrope with chloroform.
-
Distillation: The column is heated. The new, lower-boiling ternary azeotrope (heptane-chloroform-primary solvent) vaporizes and travels to the top of the column.
-
Condensation & Separation: The overhead vapor is condensed. If the components are immiscible (a heterogeneous azeotrope), the liquid separates into two phases in a decanter. One phase, rich in the entrainer, is returned to the column as reflux, while the other phase, rich in the chlorinated solvent, is removed.
-
Purified Product: The purified PAP solution, now free of the chlorinated solvent, is collected from the bottom of the column.
Analytical Methods for Verification
Verifying the removal of chlorinated solvents is a critical step. The standard and most reliable method is Gas Chromatography (GC) .
-
Technique: Static Headspace Gas Chromatography (HS-GC) is the preferred method as it is highly sensitive and specific for volatile organic compounds.
-
Detector: A Flame Ionization Detector (FID) is commonly used. For higher specificity and confirmation, a Mass Spectrometer (MS) can be employed.
-
Standard: The methodology should be validated according to USP <467> Residual Solvents guidelines or equivalent pharmacopeial methods.[6] This involves using certified reference standards of the target solvents to create a calibration curve for accurate quantification.
References
- 1. ijariie.com [ijariie.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. database.ich.org [database.ich.org]
- 4. pharmabeginers.com [pharmabeginers.com]
- 5. uspnf.com [uspnf.com]
- 6. Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467 | Separation Science [sepscience.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. benchchem.com [benchchem.com]
- 9. Activated Carbon for Active Pharmaceutical Ingredient [zhulincarbon.com]
- 10. qizhongcarbon.com [qizhongcarbon.com]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. kochmodular.com [kochmodular.com]
- 13. ijesi.org [ijesi.org]
- 14. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 15. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]
- 16. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 17. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 18. chembk.com [chembk.com]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. puragen.com [puragen.com]
Technical Support Center: Enhancing the Selectivity of Phthalimidoperoxycaproic Acid (PAP) Reactions
Welcome to the technical support guide for Phthalimidoperoxycaproic Acid (PAP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions involving PAP. As a potent and selective oxidizing agent, PAP offers a unique, non-radical pathway for chemical transformations, but achieving high selectivity requires a nuanced understanding of its reactivity and the factors that influence it. This guide provides field-proven insights and actionable protocols to help you navigate the complexities of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of PAP, providing a foundational understanding of its mechanism and handling.
Q1: What is the primary reaction mechanism of this compound (PAP), and how does it confer selectivity?
A1: PAP is a synthetic organic peroxy acid that functions as a powerful, yet selective, oxidizing agent. Its primary mechanism of action is epoxidation , where it directly transfers an oxygen atom to an electron-rich site, typically a carbon-carbon double bond, to form an epoxide.[1][2] Unlike traditional oxidizing agents like hydrogen peroxide, PAP's mechanism is a radical-free pathway .[3][4] This is the cornerstone of its selectivity. By avoiding the generation of highly reactive and indiscriminate free radicals, PAP minimizes collateral damage to the substrate and reduces unwanted side reactions, allowing for more targeted chemical action.[1][5]
Q2: My PAP-mediated reaction is sluggish or fails to reach completion. What are the most common causes?
A2: Several factors can contribute to low reactivity. First, assess the integrity of your PAP reagent. It is susceptible to degradation, especially under improper storage conditions (heat, light, moisture), which reduces its active oxygen content.[1][6] Second, reaction kinetics are highly dependent on pH and temperature. PAP's stability and optimal reactivity are often observed in a near-neutral pH range (7.0–8.5 in some systems), and temperatures should generally be kept below 40°C to prevent thermal decomposition.[3][7] Finally, ensure the stoichiometry is correct and that the solvent system is appropriate for your specific substrate.
Q3: I am observing significant byproduct formation in my reaction. What are the likely side reactions with PAP?
A3: While PAP is selective, it can participate in other oxidative transformations. A common side reaction is the Baeyer-Villiger oxidation , where PAP converts a ketone into an ester.[1] If your substrate contains both an alkene and a ketone, you may see competitive oxidation. Another major source of impurities is the degradation of PAP itself. Under certain conditions, it can decompose into phthalic acid and caproic acid derivatives, which will contaminate your final product.[1]
Q4: How critical is pH control for the selectivity and stability of my PAP reaction?
A4: pH control is absolutely critical. The stability of the peroxy acid functional group is pH-dependent. Highly acidic or basic conditions can accelerate the decomposition of PAP, reducing its effective concentration and introducing degradation byproducts.[3] For many applications, maintaining a buffered, near-neutral pH is key to balancing reactivity with stability.[3][8] An inappropriate pH can also catalyze undesirable side reactions in your substrate, such as the opening of a newly formed epoxide ring.
Q5: What are the best practices for storing and handling PAP to ensure its potency and the reproducibility of my experiments?
A5: To maintain the integrity of PAP, it should be stored in a cool, dark, well-ventilated place, protected from sunlight.[9] The container should be tightly sealed to prevent moisture ingress. Before use, especially if the stock is old, it is advisable to perform a titration to determine the active oxygen content, ensuring you use the correct stoichiometry in your reaction. Always consult the Safety Data Sheet (SDS) before handling, and use appropriate personal protective equipment (PPE), as PAP is a strong oxidizer and can be irritating.[9][10]
Section 2: Troubleshooting Guide: Common Selectivity Challenges
This guide provides a systematic approach to diagnosing and solving specific selectivity issues encountered during experiments.
Issue 1: Low Chemoselectivity in Poly-functionalized Substrates
-
Symptom: Your reaction yields a mixture of products where PAP has oxidized multiple functional groups (e.g., two different alkenes) or different types of functional groups (e.g., an alkene and a ketone).
-
Causality Analysis: This issue arises when the activation energies for the oxidation of different sites are similar under the chosen reaction conditions. Higher temperatures provide sufficient energy to overcome multiple barriers, while certain solvents can non-selectively solvate and activate different parts of the molecule.
-
Actionable Solutions:
| Solution | Rationale & Implementation |
| 1. Temperature Modulation | Lowering the reaction temperature (e.g., from 25°C to 0°C or lower) can provide the necessary thermodynamic discrimination between two competing reaction pathways. The reaction with the lower activation energy will be favored significantly. |
| 2. Strategic Solvent Screening | The choice of solvent can dramatically influence selectivity.[11][12] Protic solvents (e.g., alcohols) can form hydrogen bonds and may participate in or mediate side reactions.[11] Start with a non-polar, aprotic solvent (e.g., dichloromethane, ethyl acetate) and screen a matrix of solvents with varying polarities to find the optimal medium that favors one transition state over another.[7] |
| 3. Controlled Reagent Stoichiometry | Use PAP as the limiting reagent (e.g., 0.95-1.05 equivalents relative to the target functional group). Implement slow addition of the PAP solution to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the oxidant, favoring reaction at the most reactive site and minimizing over-oxidation. |
| 4. pH Buffering | If your reaction medium has an aqueous component or if acidic/basic byproducts are formed, use a buffer to maintain a constant pH. A stable pH prevents shifts in the reactivity of both PAP and your substrate, which can otherwise alter selectivity during the course of the reaction.[3][8] |
Issue 2: Undesired Epoxide Ring-Opening or Rearrangement
-
Symptom: The target epoxide is not isolated. Instead, you observe the formation of diols, rearranged aldehydes/ketones, or products from nucleophilic attack.
-
Causality Analysis: Epoxides are susceptible to ring-opening under acidic or nucleophilic conditions. The primary byproduct of the PAP reaction is ε-phthalimidocaproic acid, which can act as an acid catalyst for this unwanted transformation. Furthermore, if a protic solvent or water is present, it can act as a nucleophile.
-
Actionable Solutions:
| Solution | Rationale & Implementation |
| 1. Mild Basic Work-up | During the aqueous work-up, perform a wash with a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃). This will neutralize and remove the acidic ε-phthalimidocaproic acid byproduct, preventing it from catalyzing epoxide degradation during extraction and concentration. |
| 2. Use of an Acid Scavenger | For highly acid-sensitive substrates, consider adding a non-nucleophilic base, such as a hindered amine (e.g., 2,6-lutidine or proton sponge), to the reaction mixture in situ. This will neutralize the acidic byproduct as it is formed. |
| 3. Anhydrous & Aprotic Conditions | Ensure the reaction is run under strictly anhydrous conditions if your substrate or epoxide is water-sensitive. Use aprotic solvents (e.g., THF, CH₂Cl₂) to eliminate the possibility of the solvent acting as a nucleophile.[11] |
Issue 3: Inconsistent Reaction Rates and Yields Between Batches
-
Symptom: You observe significant variability in reaction time, conversion, or yield when repeating an experiment, even with seemingly identical setups.
-
Causality Analysis: The most probable cause is inconsistent purity or degradation of the PAP reagent. The active oxygen content can decrease over time, leading to under-dosing the reaction.[6]
-
Actionable Solutions:
| Solution | Rationale & Implementation |
| 1. Assay PAP Purity | Before each use (or periodically for a stored batch), determine the active oxygen content via iodometric titration. This allows you to calculate the true molar quantity of active PAP and ensure consistent stoichiometry. |
| 2. Implement Strict Storage Protocols | Reiterate the importance of storing PAP in a tightly sealed container in a refrigerator or freezer, protected from light and moisture.[9] Aliquot the reagent upon receipt to minimize repeated exposure of the entire stock to the atmosphere. |
| 3. Consider In-Situ Generation or Stabilizers | For highly sensitive applications, PAP can be synthesized immediately prior to use from ε-phthalimidocaproic acid and a peroxide source.[1] In formulated systems, the addition of stabilizers like taurine has been shown to prevent degradation.[6] |
Section 3: Visualized Workflows and Logic
Diagram 1: General Experimental Workflow for Selective Epoxidation
This diagram outlines the critical steps and decision points in a typical PAP-mediated epoxidation reaction.
Caption: Standard workflow for a selective PAP epoxidation experiment.
Diagram 2: Troubleshooting Logic for Low Selectivity
Use this decision tree to diagnose and resolve issues with reaction selectivity.
Caption: Decision tree for troubleshooting selectivity issues in PAP reactions.
Diagram 3: Competing Reaction Pathways for PAP
This diagram illustrates the desired epoxidation pathway versus potential side reactions.
References
- 1. This compound (PAP) [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]
- 4. nbinno.com [nbinno.com]
- 5. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014183795A1 - Stabilization of phthalimido percarboxylic acids with aminoalkanesulfonic acids - Google Patents [patents.google.com]
- 7. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 8. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. mddionline.com [mddionline.com]
- 12. researchgate.net [researchgate.net]
Phthalimidoperoxycaproic acid degradation pathways and prevention
Welcome to the comprehensive technical support guide for Phthalimidoperoxycaproic Acid (PAP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PAP's stability and prevent its degradation during experimentation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your research.
Introduction to PAP Stability
This compound (PAP) is a synthetic organic peracid that has gained significant attention as a non-peroxide-based whitening agent.[1][2] Unlike traditional agents like hydrogen peroxide, PAP functions by oxidizing stain molecules without the formation of free radicals, which are often associated with enamel damage and tooth sensitivity.[3][4] However, like other peroxy acids, PAP is susceptible to degradation under various experimental conditions, which can compromise its efficacy and lead to inconsistent results.[5] Understanding the factors that influence its stability is paramount for its effective application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause PAP to degrade?
A1: PAP degradation is primarily influenced by pH, temperature, and the presence of transition metal ions. Aqueous solutions of peracids are particularly susceptible to decomposition at elevated temperatures and alkaline pH values.[5] The presence of impurities, such as transition metal ions, can catalyze the decomposition process.[6]
Q2: How does pH affect the stability of PAP?
A2: PAP demonstrates optimal stability in neutral to slightly alkaline conditions, typically within a pH range of 7.0 to 8.5.[7] In more acidic or strongly alkaline environments, the rate of degradation can increase. For instance, in a strongly alkaline environment, PAP can undergo degradation through pathways that cleave the peroxy acid functional group.[8] It is crucial to maintain the pH of your experimental buffers within the recommended range to ensure PAP's stability.
Q3: What is the recommended storage temperature for PAP and its solutions?
A3: To minimize degradation, PAP powder and stock solutions should be stored at low temperatures. For long-term storage, -20°C or -80°C is recommended.[9] When preparing for an experiment, allow the PAP powder to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation.[10] For short-term storage of working solutions, refrigeration at 4°C is advisable.[9] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Q4: Can I use PAP in combination with hydrogen peroxide?
A4: Combining PAP and hydrogen peroxide is generally not recommended without thorough clinical validation.[7] The interaction between a peracid and a peroxide can lead to unpredictable oxidative reactions, potentially compromising the efficacy and safety of both agents.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with PAP and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | PAP Degradation: The active PAP concentration in your solution may be lower than anticipated due to degradation. | 1. Verify PAP Integrity: Prepare fresh PAP stock solutions for each experiment. If possible, quantify the concentration and purity of your stock using an appropriate analytical method (see Experimental Protocols). 2. Control Temperature: Perform your assays on ice or at a controlled, lower temperature if your experimental system allows. Avoid prolonged incubations at elevated temperatures.[10] 3. Optimize pH: Ensure your buffer pH is within the optimal range of 7.0-8.5.[7] Use a reliable pH meter to verify the pH of your final solution. |
| High variability between experimental replicates. | Inconsistent PAP Concentration: This can result from improper handling, storage, or pipetting of PAP solutions. | 1. Use Fresh Aliquots: Prepare single-use aliquots of your PAP stock solution to avoid variability from multiple freeze-thaw cycles. 2. Precise Pipetting: Ensure accurate and consistent pipetting of the PAP solution, as small volume errors can lead to significant concentration differences. Use calibrated pipettes. |
| Complete loss of PAP activity. | Contamination or Extreme Conditions: The presence of contaminants like transition metal ions or exposure to extreme pH or temperature can lead to rapid and complete degradation. | 1. Use High-Purity Reagents: Utilize high-purity water and buffer components to minimize metal ion contamination. 2. Incorporate Chelating Agents: Consider adding a chelating agent, such as EDTA, to your buffer to sequester any contaminating metal ions that could catalyze PAP degradation.[11] 3. Review Experimental Setup: Double-check all experimental parameters, including pH, temperature, and incubation times, to ensure they are within the recommended ranges. |
Prevention of PAP Degradation
Proactive measures can significantly enhance the stability of PAP in your experiments.
Formulation and Stabilization Strategies
-
pH Optimization and Buffer Selection : Maintaining a pH between 7.0 and 8.5 is crucial for PAP stability.[7] The use of appropriate buffer systems, such as phosphate or citrate buffers, can help maintain a stable pH throughout the experiment.[11]
-
Use of Stabilizers : The inclusion of stabilizers can protect PAP from degradation. Chelating agents like dipicolinic acid (DPA) and 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) are effective in sequestering transition metal ions that catalyze peracid decomposition.[12] Polymeric stabilizers, such as phosphonopolycarboxylic acid, have also been shown to stabilize peroxyacid solutions.[13][14]
-
Encapsulation : For certain applications, microencapsulation can create a protective barrier around PAP, shielding it from environmental factors and enhancing its stability.[11][[“]]
Diagram of PAP Degradation Prevention Strategy
Caption: Key factors leading to PAP degradation and corresponding prevention strategies.
Experimental Protocols
Protocol 1: Preparation of a Stabilized PAP Stock Solution
This protocol describes the preparation of a 10 mM PAP stock solution with enhanced stability.
Materials:
-
This compound (PAP) powder
-
High-purity, nuclease-free water
-
1 M Tris-HCl, pH 8.0
-
0.5 M EDTA, pH 8.0
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Allow the PAP powder to equilibrate to room temperature before opening.
-
In a sterile microcentrifuge tube, weigh the appropriate amount of PAP powder to achieve a final concentration of 10 mM.
-
Add the calculated volume of high-purity water.
-
Add Tris-HCl to a final concentration of 100 mM and EDTA to a final concentration of 1 mM.
-
Gently vortex until the PAP is completely dissolved.
-
Verify the final pH of the solution and adjust to 8.0 if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Quantification of PAP using HPLC-UV
This method allows for the quantification of PAP concentration and the assessment of its degradation over time.
Instrumentation and Columns:
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., ZORBAX Extend-C18)
Mobile Phase:
-
A gradient of acetonitrile and water (containing 0.1% formic acid) is typically used. The specific gradient will depend on the column and system.
Procedure:
-
Prepare a standard curve using known concentrations of a freshly prepared PAP standard.
-
Inject the experimental samples and standards onto the HPLC system.
-
Monitor the elution of PAP at an appropriate UV wavelength (typically around 220-230 nm).
-
Quantify the PAP concentration in the samples by comparing the peak area to the standard curve.
-
Degradation can be assessed by observing a decrease in the PAP peak area and the appearance of new peaks corresponding to degradation products over time.
Diagram of Experimental Workflow for PAP Stability Assessment
Caption: A typical experimental workflow for assessing the stability of PAP.
References
- 1. PAP Teeth Whitening vs Traditional Peroxide: What's Safer and More Effective in 2025? - Good Tooth [goodtoothdentalcare.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100021558A1 - Dilute Aqueous Peracid Solutions and Stabilization Method - Google Patents [patents.google.com]
- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 7. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Pre-Analytical Handling to Maintain DNA Integrity in Diagnostic Papanicolaou Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. patents.justia.com [patents.justia.com]
- 13. CN112512320A - Stabilized peroxyacid solutions - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
- 15. consensus.app [consensus.app]
Technical Support Center: Propyl-3-acetyl-phenylacetate (PAP) Formulation
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Non-Polar Solvents
Welcome to the technical support center for Propyl-3-acetyl-phenylacetate (PAP). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with PAP, specifically in non-polar solvent systems. As Senior Application Scientists, we understand that formulation development is a multi-faceted challenge. This document provides not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot solubility problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my PAP sample exhibiting poor solubility in non-polar solvents like hexane or cyclohexane?
A1: Understanding the Polarity Mismatch
The primary reason for the limited solubility of Propyl-3-acetyl-phenylacetate (PAP) in purely non-polar solvents is a fundamental mismatch in molecular polarity. The principle of "like dissolves like" governs solubility, where substances with similar intermolecular forces are more likely to be miscible.
-
Molecular Structure of PAP: Let's deconstruct the PAP molecule to understand its characteristics.
-
Non-Polar Regions: It contains a phenyl ring and a propyl ester chain. These parts of the molecule are hydrophobic and favor interactions with non-polar solvents.
-
Polar Regions: Crucially, PAP also possesses two polar functional groups: an ester group (-COO-) and an acetyl group (-COCH3). These groups can engage in dipole-dipole interactions and are hydrophilic.
-
This combination of features makes PAP a semi-polar molecule . While it has non-polar character, the polar groups require a solvent that can effectively solvate them. Purely non-polar solvents like alkanes (hexane, heptane) lack the ability to form favorable interactions with PAP's polar moieties, leading to low solubility. The energy required to break the PAP-PAP interactions in the solid state is not sufficiently compensated by the weak PAP-solvent interactions.
Q2: What is the most direct and simplest strategy to improve PAP solubility in a non-polar system?
A2: Co-Solvency: The First Line of Approach
The most straightforward and widely used method to enhance the solubility of a semi-polar compound in a non-polar vehicle is co-solvency .[1] This technique involves adding a small amount of a secondary solvent (a co-solvent) that is miscible with the primary non-polar solvent but has a higher polarity.
The Mechanism of Co-Solvency: A co-solvent works by reducing the overall polarity difference between the solute (PAP) and the solvent system.[2] It effectively makes the non-polar solvent "more welcoming" to the semi-polar PAP molecules.[1][3] This can happen in a few ways:
-
Disrupting Solvent Self-Association: Co-solvents can break up the hydrogen-bonding network in polar solvents, but in non-polar systems, they primarily work by creating localized pockets of higher polarity.
-
Specific Solute-Cosolvent Interactions: The co-solvent can preferentially solvate the polar parts of the PAP molecule, while the non-polar bulk solvent solvates the hydrophobic regions.
This synergistic effect can lead to a dramatic, sometimes logarithmic, increase in solubility even with a small percentage of co-solvent.[3]
Workflow for Initial Co-Solvent Screening
Below is a DOT language script for a simple workflow diagram to guide your initial troubleshooting efforts.
Caption: A streamlined workflow for addressing PAP solubility issues.
Q3: Which co-solvents are recommended for screening with PAP in a non-polar base solvent?
A3: Selecting an Appropriate Co-Solvent Panel
The ideal co-solvent will have a polarity that is intermediate between your non-polar bulk solvent and PAP. It must also be fully miscible with the bulk solvent at the concentrations you intend to use. Below is a table of suggested co-solvents for screening, starting from less polar to more polar.
| Co-Solvent | Rationale for Use | Primary Interactions with PAP |
| Toluene | Aromatic solvent. Can engage in π-stacking with PAP's phenyl ring. Slightly more polar than alkanes. | Van der Waals, π-π stacking |
| Ethyl Acetate | An ester, like PAP. "Like dissolves like" principle applies. Good hydrogen bond acceptor. | Dipole-dipole, Van der Waals |
| Dichloromethane (DCM) | A versatile chlorinated solvent with moderate polarity. Effective at dissolving many organic compounds. | Dipole-dipole, Van der Waals |
| Acetone | A polar aprotic solvent. Strong hydrogen bond acceptor, can solvate the acetyl and ester groups. | Dipole-dipole, Hydrogen bonding |
| Isopropanol (IPA) | A polar protic solvent. Can act as both a hydrogen bond donor and acceptor. | Hydrogen bonding, Dipole-dipole |
Experimental Protocol: Rapid Co-Solvent Screening
-
Preparation: Prepare 10 mL stock solutions of your primary non-polar solvent (e.g., Heptane) containing 5% (v/v) of each candidate co-solvent from the table above. Prepare a control vial with only the primary solvent.
-
Addition of PAP: To each vial, add a pre-weighed excess amount of PAP (e.g., 100 mg). Ensure the amount is sufficient to achieve saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Observation & Centrifugation: After 24 hours, visually inspect the vials. If some vials show complete dissolution, more PAP may need to be added to ensure saturation was reached. Centrifuge the saturated solutions at high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully extract an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and quantify the concentration of dissolved PAP using a calibrated analytical method like HPLC-UV.
-
Analysis: Compare the measured solubility in each co-solvent blend to the control. This will identify the most effective co-solvents for your system.
Q4: Co-solvents show promise, but are not sufficient. What is a more advanced technique?
A4: Surfactant-Mediated Solubilization (Reverse Micelles)
When co-solvents are insufficient or unsuitable (e.g., due to toxicity or reactivity), surfactants can be employed. In non-polar systems, surfactants form structures known as reverse micelles .
Mechanism of Reverse Micelle Solubilization: Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail".[2] In a non-polar solvent, these molecules self-assemble with their non-polar tails facing outward into the solvent and their polar heads forming a central core.[4] This polar core can then encapsulate polar or semi-polar molecules like PAP, effectively dissolving them in the bulk non-polar phase.[4][5] This technique is a powerful way to create thermodynamically stable, clear solutions of otherwise insoluble compounds.[6]
Caption: Diagram of PAP solubilized within a reverse micelle.
Selecting Surfactants for Non-Polar Systems: For forming reverse micelles, you need surfactants with a low Hydrophilic-Lipophilic Balance (HLB). These surfactants have a greater affinity for the non-polar phase.
| Surfactant Class | Examples | Typical HLB Range |
| Sorbitan Esters | Sorbitan monooleate (Span™ 80) | 1.8 - 8.6 |
| Lecithins | Phosphatidylcholine | 4 - 7 |
| Glycerol Esters | Glyceryl monooleate | 3 - 4 |
Experimental Protocol: Surfactant Screening
-
Preparation: Prepare stock solutions of each surfactant (e.g., 1% w/v) in your non-polar solvent.
-
Titration/Screening: In separate vials, add an excess amount of PAP. Add increasing concentrations of the surfactant solution (e.g., from 0.1% to 5% w/v).
-
Equilibration & Analysis: Follow the same equilibration, centrifugation, and quantification steps as outlined in the co-solvent protocol.
-
Determine Critical Micelle Concentration (CMC): Plot the solubility of PAP against the surfactant concentration. You will often see a significant increase in solubility above a certain concentration, which corresponds to the CMC in that system. This helps you identify the minimum effective concentration of surfactant needed.
Q5: Could the physical form of my solid PAP be contributing to dissolution problems?
A5: The Role of the Solid State
Yes, the solid-state properties of your Active Pharmaceutical Ingredient (API) can significantly impact its dissolution rate, although not its equilibrium solubility. Many APIs can exist in different physical forms, such as various crystalline polymorphs or as an amorphous solid.[7][8]
-
Crystalline vs. Amorphous: Crystalline forms have molecules arranged in a highly ordered, stable lattice. Significant energy (lattice energy) is required to break this structure. Amorphous forms lack this long-range order, exist at a higher energy state, and therefore tend to dissolve more rapidly.[9][10]
-
Polymorphs: Different crystalline forms (polymorphs) of the same compound can have different lattice energies, leading to variations in both solubility and dissolution rate.[11]
What This Means for Your Experiment: If you observe very slow dissolution, it could be due to a particularly stable, low-solubility crystalline form of PAP. While transforming the solid form into a stable amorphous solid dispersion is a common strategy to enhance aqueous solubility, it is less common for non-polar liquid formulations.[9][12] However, understanding the solid form of your starting material is crucial. Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to characterize the solid state of your PAP. If you are experiencing slow dissolution kinetics, micronization (reducing particle size) can also be a viable strategy to increase the surface area available for solvation.[7][13]
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbr.in [ijpbr.in]
Managing thermal decomposition of Phthalimidoperoxycaproic acid
Technical Support Center: Phthalimidoperoxycaproic Acid (PAP)
A Guide for Researchers on Managing Thermal Decomposition
Welcome to the technical support center for this compound (PAP). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, manage, and troubleshoot issues related to the thermal stability of PAP in your research. This guide is structured as a series of frequently asked questions (FAQs) that address common challenges and concerns encountered in the lab.
Section 1: Understanding PAP Stability and Decomposition
This section covers the fundamental chemical properties of PAP that govern its stability and decomposition pathways.
FAQ 1: What is this compound (PAP) and why is its thermal stability a primary concern?
This compound (PAP) is a synthetic organic peroxy acid valued for its efficacy as a selective oxidizing agent.[1][2] Its structure, featuring a peroxy acid group (-COOOH) attached to a caproic acid chain with a phthalimide moiety, allows it to act as a bleaching and oxidizing agent, often through a radical-free epoxidation mechanism.[1][3][4] This makes it a gentler alternative to traditional peroxide-based agents like hydrogen peroxide, which generate damaging free radicals.[5][6]
The primary concern with PAP, as with all organic peroxides, is its inherent thermal instability. The oxygen-oxygen single bond in the peroxy acid group is weak and susceptible to cleavage upon heating.[7] This decomposition is exothermic and can become self-accelerating if the heat generated is not dissipated, potentially leading to a runaway reaction, intense fire, or even detonation under certain conditions.[8] Understanding and respecting the thermal limits of PAP is therefore critical for both experimental success and laboratory safety.
FAQ 2: What are the key factors that can trigger or accelerate the thermal decomposition of PAP?
Several factors can initiate or accelerate the decomposition of PAP. As an application scientist, I advise researchers to be vigilant about these conditions, as they are the root cause of most stability issues.
-
Heat: This is the most direct trigger. All organic peroxides have a Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition.[8] For PAP, the onset of decomposition is noted at approximately 120°C, but this can be significantly lower depending on formulation and contamination.[1]
-
Contamination: Contact with incompatible materials can catalyze decomposition at temperatures well below the SADT. Key contaminants to avoid include:
-
Sunlight: Direct sunlight provides both heat and UV energy, which can initiate decomposition.[9][10]
-
Physical Impact: Friction, grinding, or impact can provide the activation energy needed to start the decomposition process, especially for the pure, solid material.[8]
Below is a diagram illustrating the interplay of these factors.
Caption: Factors initiating and accelerating PAP decomposition.
FAQ 3: What are the expected decomposition products of PAP?
Under controlled degradation conditions, such as hydrolysis, the decomposition of PAP is expected to yield phthalic acid and caproic acid derivatives.[1] This involves the cleavage of the amide bond and the reduction of the peroxy acid group. However, during a rapid thermal decomposition event, the product profile can be more complex and may include carbon monoxide and carbon dioxide, alongside other organic fragments, due to the uncontrolled release of energy.[11]
Section 2: Troubleshooting Experimental Issues
This section provides actionable guidance for specific problems you might encounter during your experiments.
FAQ 4: My reaction vessel is unexpectedly heating up after adding PAP. What is happening and what should I do immediately?
An unexpected exotherm is a critical warning sign of accelerated decomposition. It indicates that the rate of heat generation from PAP decomposition is exceeding the rate of heat dissipation from your vessel.
Causality: This is likely caused by one of the factors mentioned in FAQ 2. The most common culprits in a laboratory setting are contamination of the reaction vessel (e.g., residual metal catalyst from a previous step) or the reaction temperature being too high for the specific formulation.
Immediate Action Protocol: This situation requires a calm and immediate response. Do not leave the reaction unattended.
-
Alert Personnel: Immediately inform colleagues and your lab supervisor of the situation.
-
Remove Heat Source: If the reaction is on a hot plate or in a heating mantle, immediately turn it off and remove it.
-
Initiate Cooling: If it is safe to do so, use an external cooling bath (e.g., ice-water) to increase heat removal from the vessel.
-
Do NOT Seal the Vessel: Ensure the vessel is not tightly sealed. Gas generation can cause a dangerous pressure buildup.[8][9]
-
Prepare for Quenching: If cooling is insufficient and the temperature continues to rise, be prepared to quench the reaction (see FAQ 5).
-
Evacuate if Uncontrolled: If the reaction appears to be running away (rapid temperature and pressure increase, visible gas evolution), evacuate the immediate area and follow your institution's emergency procedures.
The following decision tree outlines the troubleshooting process for an unexpected exotherm.
Caption: Decision tree for managing an unexpected exotherm.
FAQ 5: How can I safely quench a reaction where PAP decomposition is suspected?
Quenching is the process of rapidly deactivating the reactive material. For PAP, this means reducing the peroxy acid. This should only be performed if you can do so safely.
Causality: The goal is to introduce a reducing agent that will react with the peroxy group in a controlled manner, converting it into a more stable carboxylic acid. This stops the exothermic decomposition cycle.
Small-Scale Emergency Quenching Protocol:
-
Prerequisites: This protocol assumes a small laboratory scale (<1 L) and that the exotherm is not yet in a runaway state. Always wear appropriate PPE, including safety goggles, a face shield, and gloves.[9][12]
-
Quenching Agent: Prepare a dilute solution of a mild reducing agent. A 10% solution of sodium sulfite or sodium bisulfite is a common choice. Avoid strong, highly reactive reducing agents that could cause their own exotherm.
-
Cool the Reaction: Before adding the quencher, ensure the reaction is being cooled as effectively as possible in an ice bath.
-
Dilute the Reaction: If the solvent is compatible, slowly add a cold, inert solvent to dilute the PAP concentration and help absorb heat.
-
Slow Addition of Quencher: Add the quenching solution slowly and portion-wise to the cooled reaction mixture with vigorous stirring. The quenching reaction is also exothermic, so slow addition is critical to maintain temperature control.
-
Monitor Temperature: Continuously monitor the internal temperature. The rate of addition should be controlled to keep the temperature from rising.
-
Confirm Quench: After the exotherm has subsided, test for the presence of peroxides using peroxide test strips to ensure the PAP has been fully neutralized before proceeding with workup or disposal.
Section 3: Safe Handling, Storage, and Disposal
Proactive safety measures are the best way to manage thermal decomposition.
FAQ 6: What are the definitive best practices for storing and handling PAP to prevent decomposition?
Proper storage and handling are non-negotiable for safety and for ensuring the quality of your starting material.[7] The core principle is to prevent exposure to the triggers outlined in FAQ 2.
| Parameter | Recommended Practice | Rationale |
| Temperature | Store in a cool, dry, well-ventilated place, away from heat sources and direct sunlight.[10] Adhere strictly to the manufacturer's recommended storage temperature.[9] | To keep the compound well below its SADT and minimize the rate of slow decomposition over time. |
| Container | Keep PAP in its original, vented container.[8] Do not use glass containers with screw caps or metal vessels.[9] | Original containers are designed for safety, often with vents to release pressure from slow gas buildup.[8] Incompatible materials can catalyze decomposition. |
| Contamination | Use only clean, non-sparking tools (e.g., ceramic or plastic spatulas).[9] Never return unused material to the original container.[9] | To prevent accidental introduction of catalytic contaminants. |
| Quantity | Only bring the minimum quantity required for an operation into the immediate workspace.[9] | To minimize the amount of hazardous material involved in any potential incident. |
FAQ 7: How should I dispose of waste PAP and contaminated materials?
Improper disposal is a significant safety risk. Never dispose of pure or concentrated PAP in standard waste streams.
Disposal Protocol:
-
Neutralization: The safest method is to first neutralize the peroxide character. Spilled solid material should be dampened with water before being collected with an inert absorbent like vermiculite.[9] The contaminated absorbent must then be soaked with water.[9]
-
Dilution & Quenching: Create a dilute solution (<1% active oxygen) of the PAP waste in an appropriate inert solvent. Then, slowly add a reducing agent (e.g., 10% sodium sulfite solution) while cooling and stirring until a negative test on a peroxide strip is obtained.
-
Hazardous Waste Collection: The neutralized solution must be collected as hazardous chemical waste according to your local and institutional regulations.[9][12] Label the waste container clearly.
References
- 1. This compound (PAP) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAP+ Whitening Technology — The Thirty Two [thethirtytwo.com.au]
- 6. researchgate.net [researchgate.net]
- 7. americanchemistry.com [americanchemistry.com]
- 8. ehs.unl.edu [ehs.unl.edu]
- 9. eopsg.org [eopsg.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Purification of p-Aminophenol (PAP)
Welcome to the Technical Support Center for p-Aminophenol (PAP) purification. This guide is designed for researchers, scientists, and drug development professionals who are working with PAP and require high-purity material for their applications. As a critical intermediate in the synthesis of pharmaceuticals like Paracetamol, the purity of PAP is paramount.[1] This document provides in-depth troubleshooting advice, detailed protocols, and scientific explanations to help you overcome common challenges in removing unreacted starting materials and side products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude p-Aminophenol?
The impurity profile of crude PAP is largely dependent on its synthesis route, most commonly the catalytic hydrogenation of nitrobenzene in an acidic medium.[2][3] Key impurities often include:
-
Unreacted Starting Materials: 4-Nitrophenol is a common precursor that can carry through if the reduction is incomplete.[4]
-
Reaction Intermediates & Byproducts: Aniline, 4,4'-diaminodiphenyl ether (also known as oxydianiline or ODA), and o-aminophenol are frequent byproducts of the primary reaction.[3][5]
-
Degradation Products: PAP is highly susceptible to oxidation, especially in the presence of air, light, or base, leading to the formation of colored quinone imine species.[6][7][8]
Q2: My purified PAP is pink, brown, or even purple. What causes this discoloration and how can I prevent it?
This discoloration is almost always due to the oxidation of PAP. The amino and hydroxyl groups on the aromatic ring make the molecule highly susceptible to oxidation, which forms highly colored p-benzoquinone imine and subsequent polymeric structures.[6][9][10][11] This process is accelerated by exposure to air, light, and alkaline conditions.[12][13]
Prevention is key:
-
Inert Atmosphere: Handle PAP solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Antioxidants: Incorporate a small amount of an antioxidant like sodium metabisulfite or sodium hydrosulfite (dithionite) into your solutions, especially during recrystallization and washing steps.[7][14][15]
-
Storage: Store solid PAP in a dark, cool, and dry place, preferably under an inert atmosphere.
Q3: What is the best solvent for recrystallizing p-Aminophenol?
The ideal solvent balances strong solubility at high temperatures with poor solubility at low temperatures to maximize yield.
-
Hot Water: PAP is moderately soluble in hot water and can be recrystallized from it, making this a common and green choice.[13][16]
-
Alcohols (e.g., Ethanol): PAP is also slightly soluble in alcohols.[12][17] Mixed solvent systems, such as ethanol-water, can be effective for optimizing solubility and crystal growth.
-
Ketones (e.g., Acetone, Methylisobutylketone): Certain ketones can be used for washing or recrystallization to remove specific impurities.[18]
Q4: How can I effectively remove 4-nitrophenol from my PAP sample?
Separating 4-nitrophenol can be challenging due to its similar structure. A highly effective method is to use pH-based liquid-liquid extraction. The key is the difference in acidity (pKa) between the phenolic hydroxyl group of 4-nitrophenol (~7.15) and the ammonium group of PAP (~5.5). By carefully controlling the pH, you can selectively ionize one compound to move it into an aqueous layer while leaving the other in an organic layer.
Section 2: Troubleshooting Guide: Common Purification Challenges
Problem 1: Persistent Color in Final Product After Recrystallization
Even after recrystallization, residual color can indicate the presence of deeply entrained oxidative impurities.
Causality: Rapid crystallization can trap colored oligomers within the crystal lattice. Standard recrystallization may not be sufficient if these impurities are present in significant quantities.
Solutions & Workflow:
-
Reductive Treatment During Recrystallization: This is the most direct approach. By adding a reducing agent, you can convert the colored quinone imines back into the colorless PAP form.
-
Activated Carbon (Charcoal) Treatment: For stubborn colors, activated carbon can be used to adsorb the large, colored polymeric impurities.[19]
Caption: Troubleshooting workflow for colored PAP impurities.
Problem 2: Low Yield After Recrystallization
Causality: Low yield is typically a result of suboptimal solvent choice, cooling rate, or pH conditions. PAP has a moderate solubility in water (1.5 g/100 mL at 20 °C), which can lead to significant loss in the mother liquor if not managed properly.[12][16]
Solutions:
-
Solvent System Optimization: If using water, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude PAP. Supersaturation is key.
-
Controlled Cooling: Do not crash cool the solution by placing it directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer to an ice bath. This promotes the growth of larger, purer crystals and maximizes recovery.
-
pH Adjustment for Precipitation: PAP solubility is pH-dependent. It is least soluble between a pH of 7 and 8.[3][14] Adjusting the pH of the crystallization mixture to ~7.2 before final cooling can significantly increase precipitation and yield.[15]
Table 1: Solvent Selection for p-Aminophenol Recrystallization
| Solvent | Boiling Point (°C) | Solubility ( g/100 mL, 20°C) | Pros | Cons |
| Water | 100 | ~1.5[12] | Inexpensive, non-toxic, effective for many impurities. | Moderate cold water solubility can lead to yield loss. |
| Ethanol | 78 | Slightly Soluble[12] | Good for mixed-solvent systems. | Higher cost, flammable. |
| Acetone | 56 | Soluble[16] | Can be effective for specific impurities.[18] | High volatility, can dissolve too much product. |
Problem 3: Incomplete Removal of Aniline and 4,4'-Diaminodiphenyl Ether (ODA)
Causality: These impurities arise from the common synthesis route of catalytic hydrogenation of nitrobenzene.[3][5] Their removal is critical for pharmaceutical applications. Standard crystallization may not be sufficient to reduce them to acceptable levels (e.g., <10 ppm).[14][20]
Solution: pH-Controlled Liquid-Liquid Extraction
A robust method involves a multi-step liquid-liquid extraction process using a solvent system like toluene-aniline, where the pH of the aqueous phase is carefully controlled.[3][20][21]
-
Acidic Extraction (pH 4.0-5.0): The crude PAP mixture is dissolved in an aqueous acid solution and the pH is adjusted to between 4.0 and 5.0.[3][20]
-
Organic Wash: This aqueous solution is then extracted with an organic solvent mixture (e.g., toluene-aniline). At this pH, the more basic ODA and aniline impurities are selectively extracted into the organic phase, while the protonated PAP remains in the aqueous phase.[3][20]
-
Precipitation: The purified aqueous phase is then separated, and its pH is raised to 7.0-8.0 to precipitate the high-purity PAP, which has its minimum solubility in this range.[3][14]
Caption: pH-based extraction workflow for impurity removal.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: High-Purity Recrystallization of PAP from Crude Product
Objective: To purify crude PAP to >99% purity by removing colored impurities and residual starting materials.
Materials:
-
Crude p-Aminophenol
-
Deionized Water
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Activated Carbon (decolorizing charcoal)
-
500 mL Erlenmeyer flask, heating mantle, magnetic stirrer, Buchner funnel, filter paper.
Procedure:
-
Dissolution: In the Erlenmeyer flask, combine 10.0 g of crude PAP with 200 mL of deionized water. Add 0.1 g of sodium metabisulfite to inhibit oxidation.
-
Heating: Gently heat the mixture to 90-95°C with continuous stirring until the PAP is fully dissolved. Do not boil excessively.
-
Decolorization (if needed): If the solution is significantly colored, remove it from the heat and add 0.2 g of activated carbon. Return to heat and stir at 90°C for 10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with fluted filter paper to remove the activated carbon or any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. You should observe the formation of colorless, needle-like crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with two small portions (10-15 mL each) of ice-cold deionized water.
-
Drying: Allow the crystals to air dry on the filter under vacuum for 15 minutes, then transfer them to a watch glass to dry to a constant weight, preferably in a vacuum oven at 60°C.
SOP 2: Purity Analysis by HPLC
Objective: To quantify the purity of the final PAP product and detect key impurities.
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of a phosphate buffer and methanol. A common mobile phase is 0.01 M sodium phosphate buffer (pH 3) and methanol in an 85:15 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a standard solution of pure PAP (e.g., 100 µg/mL) and a solution of the purified sample at the same concentration in the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of PAP.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. Purity can be calculated based on the area percentage of the PAP peak relative to the total area of all peaks. Impurities like 4-nitrophenol and aniline will have distinct retention times.
References
- 1. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 3. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3845129A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 6. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 10. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. rua.ua.es [rua.ua.es]
- 12. chembk.com [chembk.com]
- 13. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 16. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 17. 4-aminophenol [chemister.ru]
- 18. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Navigating the Synthesis of Phthalimidoperoxycaproic Acid (PAP): A Technical Support Guide for Scale-Up
Welcome to the technical support center for the synthesis of Phthalimidoperoxycaproic acid (PAP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up PAP synthesis. Here, we address common challenges with in-depth explanations, troubleshooting guides, and validated protocols to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for PAP synthesis?
This compound (PAP) is synthesized through the oxidation of ε-phthalimidocaproic acid (PAC). This reaction is typically achieved using hydrogen peroxide (H₂O₂) in the presence of a strong acid catalyst, such as sulfuric acid. The process is carried out in a controlled environment to facilitate the formation of the peroxy acid.[1]
Q2: What are the critical parameters to control during PAP synthesis?
Successful and reproducible PAP synthesis hinges on the precise control of several key parameters:
-
Temperature: The reaction is exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and decomposition of the peroxy acid.
-
Molar Ratios: The stoichiometry of the reactants, particularly the ratio of PAC to hydrogen peroxide, directly impacts the yield and purity of the final product.
-
Catalyst Concentration: The concentration of the strong acid catalyst influences the reaction rate. Optimization is necessary to achieve a desirable reaction time without promoting degradation.
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but extended reaction times can lead to product degradation.
Q3: My PAP yield is consistently low. What are the likely causes?
Low yields in PAP synthesis can be attributed to several factors. A systematic approach to troubleshooting is essential. Common culprits include:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of reactants or catalysts can hinder the reaction.
-
Reaction Temperature Deviations: Poor temperature control can lead to the formation of byproducts or decomposition of the desired product.
-
Inadequate Mixing: Inefficient mixing can result in localized "hot spots" or areas of high reactant concentration, leading to undesirable side reactions.
-
Impure Starting Materials: The purity of the starting materials, PAC and hydrogen peroxide, is critical. Impurities can interfere with the reaction or contaminate the final product.
Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up any chemical synthesis introduces a new set of challenges. This section provides a structured approach to troubleshooting common issues encountered during the scale-up of PAP synthesis.
Issue 1: Reduced Yield and Purity on a Larger Scale
A drop in yield and purity is a frequent observation when moving from a laboratory to a larger-scale reaction. This is often due to changes in physical parameters that are less pronounced on a smaller scale.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Heat Transfer | The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to dissipate the heat generated by the exothermic reaction.[2][3] This can lead to localized overheating and product decomposition. | - Implement a more efficient cooling system for the reactor.- Consider a jacketed reactor with a high-performance heat transfer fluid.- Optimize the rate of addition of reagents to control the rate of heat generation. |
| Poor Mixing | Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. "Dead zones" where mixing is poor can lead to localized temperature and concentration gradients, promoting side reactions.[4][5] | - Select an appropriate impeller design and agitation speed for the reactor geometry and reaction mixture viscosity.- Perform computational fluid dynamics (CFD) modeling to optimize mixing parameters.- Consider the use of baffles to improve mixing efficiency. |
| Extended Reaction/Workup Time | What might be a quick filtration or extraction in the lab can take significantly longer on a larger scale. Prolonged exposure to certain conditions can lead to product degradation. | - Re-evaluate and optimize the workup procedure for the larger scale.[2] - Consider using more efficient solid-liquid separation equipment, such as a filter press or centrifuge. |
Issue 2: Impurity Profile Changes with Scale
The types and quantities of impurities may differ between lab-scale and pilot-scale batches.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Byproduct Formation | The altered heat and mass transfer characteristics of a larger reactor can favor different reaction pathways, leading to the formation of new or increased levels of byproducts. | - Re-optimize the reaction temperature and reagent addition profile for the larger scale.- Analyze the impurity profile using techniques like HPLC to identify the byproducts and deduce their formation mechanism. |
| Incomplete Reaction | Inefficient mixing can lead to pockets of unreacted starting materials, which will be carried through the workup process. | - Improve mixing efficiency as described in Issue 1.- Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC) to ensure completion. |
| Contamination from Equipment | The materials of construction of the larger reactor and associated equipment can be a source of contamination if not chosen carefully. | - Ensure all equipment is made of compatible materials that will not leach into the reaction mixture.- Thoroughly clean and dry all equipment before use. |
Issue 3: Challenges in Product Isolation and Purification
Crystallization and filtration behavior can change dramatically with scale.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Changes in Crystal Morphology | The cooling rate and mixing during crystallization can be different on a larger scale, leading to changes in crystal size and shape. This can affect filtration and drying characteristics.[6][7] | - Develop a controlled crystallization process with a defined cooling profile.- Use seeding to promote the formation of the desired crystal form and size.- Analyze crystal morphology using microscopy. |
| Difficult Filtration | The formation of fine particles or a different crystal habit can lead to slow filtration rates and a wet filter cake that is difficult to dry.[8] | - Optimize crystallization conditions to produce larger, more easily filterable crystals.- Consider using a different type of filter or a filter aid. |
| Residual Solvent Impurities | Removing solvent from a large mass of product can be more challenging. Chlorinated solvents used in the synthesis can become trapped in the crystal lattice.[1] | - Utilize a purification process involving recrystallization from a suitable polar, volatile solvent like ethyl acetate to effectively remove trapped chlorinated solvents.[1] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (PAP)
This protocol outlines a typical laboratory-scale synthesis of PAP.
Materials:
-
ε-Phthalimidocaproic acid (PAC)
-
Hydrogen peroxide (30% w/w)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ε-phthalimidocaproic acid in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
Add 30% hydrogen peroxide dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully transfer the mixture to a separatory funnel containing cold deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution, and finally with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude PAP by recrystallization from ethyl acetate.
Protocol 2: Troubleshooting Low Yield - A Step-by-Step Guide
This workflow provides a systematic approach to diagnosing and resolving low yield issues.
-
Verify Starting Material Purity:
-
Obtain certificates of analysis for all reagents.
-
If in doubt, re-purify the starting materials.
-
-
Check Reaction Setup and Conditions:
-
Ensure all glassware is clean and dry.
-
Calibrate thermometers and temperature controllers.
-
Verify the accuracy of reagent measurements.
-
-
Monitor the Reaction Closely:
-
Take aliquots at regular intervals and analyze by TLC or HPLC to track the consumption of starting material and the formation of product and byproducts.
-
-
Analyze the Crude Product:
-
Obtain an NMR or HPLC of the crude product to identify the major components. This will help determine if the issue is an incomplete reaction or the formation of side products.
-
-
Optimize Reaction Parameters Systematically:
-
Vary one parameter at a time (e.g., temperature, reaction time, catalyst loading) to determine its effect on the yield.
-
Visualizing the Process
PAP Synthesis Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound (PAP).
Troubleshooting Logic for Low Yield
Caption: A decision tree for systematically troubleshooting low yields in PAP synthesis.
References
- 1. This compound (PAP) [benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Phthalimidoperoxycaproic Acid (PAP) Epoxidation
Welcome to the technical resource center for optimizing epoxidation reactions using Phthalimidoperoxycaproic Acid (PAP). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and minimize byproduct formation during synthesis. As a stable, crystalline, and safe-to-handle organic peroxy acid, PAP is an excellent alternative to agents like m-CPBA, but its application requires careful control of reaction parameters to ensure high selectivity and yield.[1][2]
This document moves beyond simple protocols to explain the mechanistic rationale behind procedural choices, empowering you to troubleshoot effectively and adapt methodologies to your specific substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary byproducts in a PAP epoxidation, and what is their origin?
Answer: The two most common classes of byproducts originate from (A) the desired product (the epoxide) and (B) the spent PAP reagent.
-
Diol Formation (from Epoxide): The most prevalent byproduct is the corresponding trans-1,2-diol. This results from the ring-opening hydrolysis of the newly formed epoxide.[3] This reaction is highly susceptible to catalysis by both acidic and basic residues.[4][5] The high ring strain (~13 kcal/mol) of the three-membered epoxide ring makes it vulnerable to nucleophilic attack, even by weak nucleophiles like water, especially when activated by protonation under acidic conditions.[5][6]
-
6-Phthalimidocaproic Acid (from PAP): After transferring its electrophilic oxygen atom to the alkene, the PAP molecule is reduced to 6-phthalimidocaproic acid. This is the primary "spent reagent" byproduct and must be removed during workup.
-
Reagent Degradation Products: PAP itself can degrade under suboptimal conditions (e.g., high pH or temperature), leading to various decomposition products. Maintaining a controlled pH is crucial for reagent stability.[7]
Q2: My primary byproduct is a 1,2-diol. What is the single most important factor to control, and how do I control it?
Answer: The single most important factor is pH . Both acidic and basic conditions dramatically accelerate the rate of epoxide hydrolysis to the unwanted diol.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide's oxygen atom is protonated, creating a highly activated intermediate. This significantly lowers the barrier for nucleophilic attack by water. The attack preferentially occurs at the more substituted carbon atom of the epoxide.[4][6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks the epoxide ring in an SN2 fashion. This attack occurs at the less sterically hindered carbon atom.[4][5]
The Solution: Buffered Systems To prevent pH excursions, performing the reaction in a buffered system is the most robust strategy. A two-phase system using a non-aqueous solvent like dichloromethane (DCM) and an aqueous buffer solution maintained at a near-neutral pH (6.5 - 7.5) is highly effective. This pH range is a "sweet spot" that minimizes both acid and base-catalyzed hydrolysis while maintaining the stability and reactivity of the PAP reagent.[8] A phosphate or citrate buffer is often a suitable choice.[8]
Q3: How does my choice of solvent impact byproduct formation?
Answer: Solvent selection is critical for minimizing byproduct formation, primarily by preventing the hydrolysis of the epoxide.
The cardinal rule is to avoid protic solvents (like methanol or water) as the primary reaction medium if possible, as they can act as nucleophiles and directly participate in the ring-opening of the epoxide.[3] The ideal solvent should effectively dissolve the alkene substrate and PAP while being inert to the reaction conditions.
Chlorinated solvents like dichloromethane (DCM) or chloroform are often excellent choices as they are aprotic and offer good solubility for a wide range of organic substrates.[9] The use of a biphasic system (e.g., DCM with an aqueous buffer) is a highly recommended advanced technique that combines the benefits of an aprotic organic phase with precise pH control from the aqueous phase.
| Solvent | Type | Key Advantages | Potential Issues & Mitigation Strategies |
| Dichloromethane (DCM) | Aprotic, Halogenated | Excellent solubility for many substrates and PAP. Inert to reaction conditions. Volatile, allowing for easy removal. | Potential for trace HCl acidity. Mitigation: Use with an aqueous buffer in a biphasic system or pass through a plug of basic alumina before use. |
| Chloroform | Aprotic, Halogenated | Similar to DCM, slightly higher boiling point. | Similar acidity concerns as DCM. Also a known carcinogen; handle with appropriate care. |
| Acetonitrile | Aprotic, Polar | Good solvent for polar substrates. Can enhance rates in some systems.[10] | More polar, may increase solubility of water in the organic phase, potentially leading to minor hydrolysis. Ensure anhydrous conditions if used in a single-phase system. |
| Ethyl Acetate | Aprotic, Ester | Greener solvent alternative. Good general-purpose solvent. | Can be susceptible to hydrolysis under strongly acidic or basic conditions, though generally stable at near-neutral pH. |
| Methanol / Ethanol | Protic, Alcohol | Not Recommended. Acts as a nucleophile, leading to ring-opening and formation of alkoxy-alcohol byproducts instead of the desired epoxide.[11][12] | To be avoided unless the alkoxy-alcohol is the desired product. |
Q4: My reaction is slow or incomplete. Can I just increase the temperature?
Answer: Increasing the temperature should be approached with caution. While it will increase the rate of the desired epoxidation, it often accelerates the rate of byproduct-forming side reactions (especially hydrolysis and reagent decomposition) even more significantly.
Before increasing the temperature, consider these alternatives:
-
Increase Reagent Stoichiometry: Use a slight excess of PAP (e.g., 1.1 to 1.3 equivalents) to drive the reaction to completion.
-
Optimize Solvent: Ensure your substrate is fully dissolved. A change in solvent might be necessary.
-
Check PAP Purity: The PAP reagent is synthesized via oxidation of ε-phthalimidocaproic acid with hydrogen peroxide.[13] Ensure your PAP is pure and has been stored correctly (cool, dry conditions) to retain its activity.
-
Moderate Temperature Increase: If necessary, increase the temperature modestly (e.g., from room temperature to 30-40 °C) and monitor the reaction closely by TLC or LC-MS to track the formation of byproducts alongside the product.
Visualizing Reaction and Troubleshooting Pathways
To effectively minimize byproducts, it is crucial to understand the competing reaction pathways.
Caption: Competing pathways in PAP epoxidation.
Caption: Troubleshooting flowchart for low epoxide yield.
Protocol: High-Selectivity Epoxidation Using a Buffered Biphasic System
This protocol is designed to maximize the yield of the epoxide while minimizing the formation of the 1,2-diol byproduct.
Materials:
-
Alkene substrate
-
This compound (PAP), 1.2 equivalents
-
Dichloromethane (DCM), reaction grade
-
Phosphate buffer solution (0.5 M), pH 7.0
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Prepare Buffer: Prepare a 0.5 M phosphate buffer and adjust its pH to 7.0 using solutions of NaOH or HCl.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
-
Add Buffer: Add an equal volume of the pH 7.0 phosphate buffer to the flask.
-
Initiate Reaction: Begin vigorous stirring to ensure good mixing between the organic and aqueous phases. Add the PAP (1.2 equivalents) to the biphasic mixture in one portion.
-
Monitor Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup - Quench & Separate: Once the reaction is complete, pour the mixture into a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Workup - Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove the 6-phthalimidocaproic acid byproduct and any unreacted PAP).
-
Deionized water.
-
Brine (saturated aqueous NaCl).
-
-
Workup - Dry and Concentrate: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude epoxide can be purified by flash column chromatography on silica gel if necessary.
This robust protocol provides a controlled environment that favors the desired epoxidation pathway, delivering a cleaner product and simplifying downstream purification.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (PAP) [benchchem.com]
Validation & Comparative
A Comparative Guide to Epoxidation Reagents: Phthalimidoperoxycaproic Acid (PAP) vs. m-Chloroperoxybenzoic Acid (m-CPBA)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the epoxidation of alkenes stands as a cornerstone transformation, providing a gateway to a diverse array of functional groups. For decades, meta-chloroperoxybenzoic acid (m-CPBA) has been the reagent of choice for this reaction, lauded for its reliability and broad applicability. However, the emergence of Phthalimidoperoxycaproic acid (PAP), primarily recognized for its role in commercial bleaching applications, presents an intriguing alternative. This guide offers an in-depth technical comparison of PAP and m-CPBA in epoxidation reactions, synthesizing field-proven insights with experimental data to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Indicators
| Feature | m-Chloroperoxybenzoic Acid (m-CPBA) | This compound (PAP) |
| Primary Application | General-purpose epoxidation in organic synthesis | Bleaching agent (textiles, teeth whitening) |
| Reaction Mechanism | Concerted, electrophilic addition | Epoxidation of conjugated double bonds (radical-free) |
| Substrate Scope | Broad; highly effective for electron-rich alkenes | Primarily documented for chromogens with conjugated systems |
| Selectivity | Good to excellent chemo- and stereoselectivity | Potentially high selectivity, but less documented |
| Byproducts | m-chlorobenzoic acid | ε-Phthalimidocaproic acid |
| Safety Profile | Thermally unstable, shock-sensitive, potential irritant | Generally considered safer, more stable |
| Solubility | Soluble in a range of organic solvents (e.g., CH₂Cl₂, CHCl₃) | Slightly soluble in water; soluble in some polar organic solvents |
The Veteran Oxidant: m-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a commercially available, white solid that has been a workhorse in organic synthesis for the epoxidation of a vast array of alkenes.[1] Its popularity stems from its relative ease of handling compared to other peroxy acids and its predictable reactivity.[1]
Mechanism and Reactivity
The epoxidation with m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is delivered to the double bond in a single step.[2] This concerted nature dictates a syn-addition of the oxygen atom to the alkene, meaning both C-O bonds form on the same face of the double bond.[2][3] The reaction is stereospecific; the stereochemistry of the starting alkene is retained in the epoxide product.[2]
m-CPBA is an electrophilic oxidant, and as such, it reacts more readily with electron-rich alkenes. The rate of epoxidation increases with the number of alkyl substituents on the double bond. This inherent chemoselectivity allows for the selective epoxidation of a more substituted double bond in the presence of a less substituted one.
Stereoselectivity
The stereochemical outcome of m-CPBA epoxidations can often be predicted based on steric hindrance. The peroxy acid will preferentially attack the less hindered face of the alkene. Furthermore, the presence of directing groups, such as allylic alcohols, can significantly influence the diastereoselectivity of the reaction through hydrogen bonding with the peroxy acid in the transition state.
Safety Considerations
A significant drawback of m-CPBA is its thermal instability and potential for explosive decomposition, particularly in its pure form.[4] Commercially available m-CPBA is typically sold at a purity of ≤77% with the remainder being m-chlorobenzoic acid and water to improve stability.[1] It is also a skin and respiratory irritant.[4]
The Emerging Alternative: this compound (PAP)
This compound (PAP) is a synthetic organic peroxy acid that has gained prominence as a gentle and effective bleaching agent in consumer products like teeth whiteners and laundry detergents.[5][6] Its mechanism of action in these applications is the epoxidation of conjugated double bonds in chromophores, which disrupts their ability to absorb light.[6][7] This "radical-free" oxidation pathway is a key differentiator from traditional peroxide-based bleaches.[7][8]
Mechanism and Reactivity in Synthesis
While the bulk of the literature focuses on its bleaching applications, the underlying chemistry of PAP—its ability to act as an oxygen transfer agent—makes it a viable candidate for broader synthetic applications.[9] The peroxy acid functional group is the reactive center, capable of epoxidizing alkenes in a manner analogous to other peroxy acids.[7] The byproduct of the reaction is ε-phthalimidocaproic acid.
The key advantage often cited for PAP is its enhanced stability and safety profile compared to more traditional peroxy acids.[10] Its radical-free oxidation mechanism suggests a milder reaction that could be beneficial for sensitive substrates.[7][11]
Substrate Scope and Selectivity: The Knowledge Gap
A critical point of comparison is the documented substrate scope and selectivity of PAP in general organic synthesis. While its efficacy on conjugated systems in chromophores is established, there is a notable lack of comprehensive studies on its reactivity with a wide range of unactivated or electronically diverse alkenes. Its performance with electron-deficient alkenes, for instance, is not as well-characterized as that of nucleophilic epoxidizing agents.[12] Similarly, detailed studies on the diastereoselectivity of PAP epoxidations with substrates bearing chiral centers or directing groups are scarce in the current literature. This information asymmetry is a significant consideration for a researcher contemplating its use.
Experimental Protocols
General Procedure for Epoxidation with m-CPBA
-
Dissolution: Dissolve the alkene (1.0 equiv) in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution. The purity of the commercial m-CPBA should be taken into account when calculating the molar equivalents.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: Separate the organic layer and extract the aqueous layer with additional CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Proposed General Procedure for Epoxidation with PAP
Note: This is a generalized protocol based on the known reactivity of peroxy acids and may require optimization for specific substrates.
-
Dissolution: Dissolve the alkene (1.0 equiv) in a suitable polar organic solvent.
-
Addition of PAP: Add PAP (1.1-1.5 equiv) to the solution at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove the ε-phthalimidocaproic acid byproduct.
-
Extraction and Purification: Separate the organic layer, dry over a suitable drying agent, filter, and concentrate. Purify the crude epoxide by column chromatography or distillation.
Visualizing the Mechanisms
Caption: Concerted "butterfly" mechanism of m-CPBA epoxidation.
Caption: Radical-free epoxidation mechanism with PAP.
Concluding Remarks for the Practicing Scientist
The choice between m-CPBA and PAP for epoxidation is a classic case of balancing established performance with potential advantages in safety and handling.
-
m-CPBA remains the go-to reagent for general-purpose epoxidation. Its reactivity and selectivity are well-understood and extensively documented, providing a high degree of predictability for a wide range of substrates. However, its hazardous nature necessitates careful handling and storage protocols.
-
PAP presents a compelling alternative, particularly when safety and milder reaction conditions are a priority. Its "radical-free" oxidation mechanism and superior stability make it an attractive option, especially in process development and scale-up operations where safety is paramount. The primary limitation of PAP is the current lack of extensive data on its performance across the diverse landscape of alkene substrates encountered in modern organic synthesis.
For the research and drug development professional, the decision hinges on the specific requirements of the synthetic task at hand. For novel or sensitive substrates, a small-scale trial with PAP could be a worthwhile investigation, potentially unlocking a safer and more efficient route to the desired epoxide. However, for well-precedented transformations where reliability is key, the veteran oxidant, m-CPBA, continues to be a logical and well-supported choice. Further academic investigation into the synthetic utility of PAP is warranted to fully elucidate its potential as a mainstream epoxidizing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Styrene oxide - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocatalytic Anion Oxidation and Applications in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tuengr.com [tuengr.com]
- 9. Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
A Comparative Guide to the Reactivity of Phthalimidoperoxycaproic Acid (PAP) and Other Peroxy Acids
For the modern researcher, scientist, and drug development professional, the selection of an appropriate oxidizing agent is a critical decision that influences reaction efficiency, selectivity, and safety. Among the diverse class of peroxy acids, Phthalimidoperoxycaproic Acid (PAP) has emerged as a noteworthy reagent, distinguished by its unique reactivity profile and enhanced stability. This guide provides an in-depth, objective comparison of PAP's performance against established peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid (PAA), supported by mechanistic insights and practical experimental data.
The Molecular Basis of Reactivity: A Structural Overview
The reactivity of a peroxy acid is intrinsically linked to its molecular structure. The electrophilicity of the peroxide oxygen, which is transferred during oxidation, is modulated by the nature of the adjacent carbonyl group and the overall electronic landscape of the molecule.
-
This compound (PAP): PAP is a synthetic organic peroxy acid featuring a cyclic imide group connected to a peroxy functional group via an alkyl chain.[1] This structure confers significant stability while enabling potent, controlled oxidation.[1][2]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used oxidant in organic synthesis, m-CPBA's reactivity is enhanced by the electron-withdrawing chloro-substituent on the benzene ring, which increases the electrophilicity of the peroxy group.[3] It is a white solid, often preferred for its relative ease of handling compared to other peroxy acids.[4]
-
Peracetic Acid (PAA): As one of the simplest peroxy acids, PAA is a strong and fast-acting oxidant.[5] It is typically available as an equilibrium mixture containing acetic acid, hydrogen peroxide, and water.[6][7] Its high reactivity and broad-spectrum biocidal properties have led to widespread use in disinfection and sanitization.[8][9]
Caption: Chemical structures of PAP, m-CPBA, and PAA.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (PAP) | meta-Chloroperoxybenzoic Acid (m-CPBA) | Peracetic Acid (PAA) |
| Molar Mass | 277.276 g·mol⁻¹[10] | 172.57 g·mol⁻¹[11] | 76.05 g·mol⁻¹ |
| Appearance | White, odorless crystalline powder[10] | White powder[4][11] | Colorless liquid (in solution)[6] |
| pKa | ~8.2 | 7.57[4][11] | 8.2 |
| Key Feature | High stability, radical-free oxidation[1][2][12] | High reactivity, broad utility in synthesis[4][13] | Strong oxidant, environmentally friendly byproducts[5][7] |
| Common Form | Pure solid[10] | <77% solid mixture with parent acid and water[11] | Equilibrium solution with H₂O₂, acetic acid, and water[6] |
The Oxidizing Action: Mechanistic Pathways
The primary mode of action for peroxy acids in reactions like epoxidation and Baeyer-Villiger oxidation involves the electrophilic transfer of an oxygen atom.
The Prilezhaev Epoxidation
In the epoxidation of an alkene, the peroxy acid delivers an oxygen atom to the double bond in a concerted, stereospecific reaction often called the Prilezhaev reaction.[4][14] The transition state is commonly referred to as the "butterfly mechanism," where the alkene is the nucleophile and the peroxy acid is the electrophile.
Caption: Generalized workflow for the Prilezhaev epoxidation reaction.
A key differentiator for PAP is its mechanism of action, which proceeds without the formation of free radicals.[1][15][16] This is particularly advantageous in applications where substrate damage is a concern, such as in bleaching biological materials or delicate organic molecules.[12][15] While m-CPBA and PAA also primarily react via the concerted mechanism, the potential for radical side reactions exists, especially in the presence of impurities or under thermal stress.[17] This non-radical pathway contributes to PAP's stability and gentler action.[1][2]
Comparative Reactivity and Selectivity
The choice of peroxy acid is often dictated by the desired balance between reactivity and selectivity. A more reactive agent may provide faster conversion but could lead to over-oxidation or reaction with other sensitive functional groups.
Epoxidation
The rate of epoxidation is influenced by both the electron density of the alkene and the electrophilicity of the peroxy acid. Electron-rich alkenes react faster.[14] For peroxy acids, reactivity generally increases with the electron-withdrawing capacity of the substituent on the carbonyl group, as this lowers the pKa of the corresponding carboxylic acid byproduct.[18]
General Reactivity Order for Epoxidation: Trifluoroperacetic acid > m-CPBA > Perbenzoic acid > Peracetic Acid
While specific kinetic data for PAP in a broad range of synthetic epoxidations is less prevalent in the literature, its design prioritizes stability and controlled oxidation. Its reactivity is generally sufficient for many applications, particularly where a milder, more selective oxidant is preferred over the highly aggressive nature of reagents like m-CPBA.
Baeyer-Villiger Oxidation
This reaction converts ketones to esters (or cyclic ketones to lactones) and is a powerful tool in organic synthesis.[18][19] The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the more electron-rich and sterically bulky groups migrating preferentially.[20]
General Migratory Aptitude: Tertiary alkyl > cyclohexyl > secondary alkyl > benzyl > phenyl > primary alkyl > methyl[19]
Both m-CPBA and PAA are effective reagents for the Baeyer-Villiger oxidation.[19][20] The choice between them often depends on the scale of the reaction, cost, and the required work-up procedure. The use of PAP in this context is less common but theoretically sound, offering a stable alternative for substrates sensitive to the more acidic conditions or impurities associated with m-CPBA or PAA solutions.
Safety, Stability, and Handling: A Practical Assessment
From a laboratory and process development standpoint, the safety and stability of a reagent are paramount.
Table 2: Safety and Handling Profiles
| Reagent | Key Hazards | Storage & Handling Considerations |
| PAP | Strong oxidizer. May cause fire on contact with flammable material.[10] | Stable as a crystalline solid at room temperature.[10][15] Can be stored for extended periods (e.g., two years) in its original container.[15] |
| m-CPBA | Strong oxidizing agent, corrosive, potentially explosive when pure.[4][11] | Sold as a stabilized mixture (<77%) to reduce shock sensitivity.[11] Should be stored at low temperatures in a plastic container.[4] |
| PAA | Highly corrosive, strong oxidizer. Fire and explosion hazard at high concentrations (>15%).[6][7] | Always handled as a solution. Reacts violently with soft metals.[6] Decomposes to environmentally benign products (acetic acid, oxygen, water).[5][7] |
The superior stability of PAP is a distinct advantage, simplifying storage and handling procedures and ensuring greater consistency in reagent concentration over time.[21] In contrast, both m-CPBA and PAA require more stringent handling protocols due to their inherent instability and potential hazards.[4][6][11]
Experimental Protocol: Epoxidation of Cyclohexene
This protocol is designed as a self-validating system, incorporating checks for reagent purity, reaction monitoring, and product verification.
Objective: To compare the epoxidation of cyclohexene using PAP and m-CPBA, monitored by Thin-Layer Chromatography (TLC).
I. Reagent Purity Assessment (Crucial for m-CPBA)
-
Rationale: Commercial m-CPBA is often <77% pure, with the remainder being m-chlorobenzoic acid and water.[11] Accurate dosing requires determining the active oxidant concentration.
-
Protocol (Iodometric Titration):
-
Accurately weigh ~100 mg of m-CPBA into a flask.
-
Dissolve in 20 mL of a 2:1 acetic acid/chloroform mixture.
-
Add 2 mL of saturated potassium iodide (KI) solution. The solution will turn dark brown/yellow as iodine (I₂) is liberated.
-
Titrate immediately with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the color fades to a pale yellow.
-
Add 1 mL of starch indicator solution (a deep blue/black color will appear).
-
Continue titrating until the blue color disappears completely.
-
Calculate the percentage purity: % Purity = (V_Na2S2O3 × M_Na2S2O3 × M_mCPBA) / (2 × W_mCPBA) × 100.
-
II. Reaction Setup and Monitoring
Caption: Standard workflow for a laboratory-scale epoxidation reaction.
-
Setup: In two separate flasks, dissolve cyclohexene (1.0 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv, as a buffer) in dichloromethane (DCM). Cool to 0°C.
-
Addition: To each flask, add the respective peroxy acid (PAP or purity-corrected m-CPBA, 1.1 equiv) portion-wise, maintaining the temperature at 0°C.
-
Monitoring: Spot the reaction mixture on a TLC plate (e.g., using 9:1 hexanes:ethyl acetate as eluent) alongside a spot of the starting cyclohexene. Visualize under a UV lamp after staining with a potassium permanganate solution. The disappearance of the cyclohexene spot indicates reaction completion.
III. Work-up and Verification
-
Quench: Pour the reaction mixture into a separatory funnel and add a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy any remaining peroxy acid.
-
Wash: Separate the layers. Wash the organic layer with saturated NaHCO₃ solution to remove the carboxylic acid byproduct (phthalimidocaproic acid or m-chlorobenzoic acid), followed by a brine wash.
-
Isolate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude cyclohexene oxide.
-
Characterization: Confirm product formation using ¹H NMR, looking for the characteristic signal of the epoxide protons around 3.1 ppm.
Conclusion
This compound (PAP) presents a compelling profile as a stable, safe, and effective oxidizing agent. Its primary distinction lies in its non-radical oxidation mechanism, which minimizes substrate damage and enhances its safety profile, making it an ideal choice for sensitive applications like cosmetics and specialized fine chemical synthesis.[12][15][22]
-
m-CPBA remains the reagent of choice for a broad range of laboratory-scale oxidations where high reactivity is desired and its handling requirements can be safely met.[4][13]
-
Peracetic Acid excels in large-scale industrial applications, particularly as a disinfectant and bleaching agent, where its high potency and environmentally benign decomposition products are advantageous.[5][6][9]
The selection of the optimal peroxy acid requires a careful evaluation of the specific reaction's demands for reactivity, the substrate's sensitivity, and the practical constraints of safety, handling, and scale. For researchers and developers seeking a balance of efficacy and gentleness, PAP offers a modern and reliable alternative to traditional peroxy acids.
References
- 1. This compound (PAP) [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. proprep.com [proprep.com]
- 4. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. usptechnologies.com [usptechnologies.com]
- 6. Peracetic Acid Uses and Hazards [publications.aiha.org]
- 7. solenis.com [solenis.com]
- 8. biosanpaa.com [biosanpaa.com]
- 9. food-safety.com [food-safety.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 21. EP0556769A1 - Process for purifying this compound (PAP) which removes chlorinated solvent impurities from it - Google Patents [patents.google.com]
- 22. A Radical-Free Approach to Teeth Whitening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Peracetic Acid (PAA) and Phthalimidoperoxycaproic Acid (PAP) in Disinfection: An Evidence-Based Guide
A Note on the Scope of this Guide: This document provides a detailed comparative analysis of Peracetic Acid (PAA) and Phthalimidoperoxycaproic Acid (PAP) as disinfecting agents. It is important for the reader to understand that while PAA is a well-established, broad-spectrum disinfectant with a wealth of scientific literature supporting its use in various industries, the publicly available data on PAP is predominantly focused on its application as a bleaching agent in cosmetic dentistry and laundry detergents. Consequently, a direct, evidence-based comparison of their efficacy as general disinfectants is limited by the scarcity of data on PAP's bactericidal, virucidal, and sporicidal properties in typical disinfection scenarios. This guide will therefore present a comprehensive overview of PAA's disinfectant profile, a summary of the known properties of PAP, and a comparative analysis based on the available information, highlighting the existing data gaps for PAP.
Introduction: The Oxidative Power of Peroxy Acids
The search for effective and environmentally benign disinfectants is a cornerstone of public health and safety. Peroxy acids, a class of compounds characterized by the presence of a peroxy functional group (-OOH) attached to a carbonyl group, are potent oxidizing agents with broad-spectrum antimicrobial activity. This guide focuses on two such compounds: peracetic acid (PAA), a widely used disinfectant, and this compound (PAP), a newer compound primarily known for its bleaching capabilities.
Peracetic Acid (PAA) is a colorless liquid with a characteristic pungent odor. It is a versatile and powerful disinfectant used in numerous applications, including healthcare, food processing, and wastewater treatment.[1]
This compound (PAP) is a synthetic organic peroxy acid that is typically found as a white crystalline powder.[2] Its primary application to date has been as a bleaching agent in teeth whitening products and laundry detergents.[2][3] While some formulations claim antibacterial properties in the context of oral hygiene, its efficacy as a general-purpose disinfectant is not well-documented in scientific literature.[4]
Mechanisms of Disinfection: A Tale of Two Oxidizers
The antimicrobial activity of both PAA and PAP stems from their ability to act as strong oxidizing agents. However, the nuances of their mechanisms differ, particularly in the context of their primary applications.
Peracetic Acid (PAA): The Aggressive Oxidizer
PAA functions by releasing reactive oxygen species that disrupt the cellular integrity of microorganisms. The primary mechanisms of action include:
-
Oxidation of Cellular Components: PAA denatures proteins, disrupts cell wall permeability by oxidizing sulfhydryl and disulfide bonds in proteins and enzymes, and damages other essential cellular metabolites.[5]
-
Cell Wall Disruption: It is believed that PAA causes protoplasmic oxidation, leading to the disintegration of the cell wall (cell lysis) and leakage of cellular contents.[1]
This broad-based oxidative attack makes it effective against a wide range of microorganisms and less prone to the development of microbial resistance.
This compound (PAP): The Targeted Oxidizer
The mechanism of PAP has been primarily studied in the context of bleaching chromogens (stain molecules). Unlike traditional bleaching agents like hydrogen peroxide, PAP is described as a "radical-free" oxidizer.[6][7]
-
Epoxidation: PAP's primary mode of action is believed to be through epoxidation, where it directly transfers an oxygen atom to molecules containing conjugated double bonds, which are common in chromogens.[6] This reaction breaks down the stain molecules without the formation of highly reactive and potentially damaging free radicals.[6]
While this mechanism is effective for bleaching, its direct translation to broad-spectrum disinfection is not fully elucidated. It is plausible that this oxidative capacity could also damage microbial cell structures, but specific studies on this are lacking.
Diagram: Chemical Structures and Proposed Disinfection Mechanisms
Caption: Chemical structures and proposed primary mechanisms of action for PAA and PAP.
Comparative Efficacy: An Evidence-Based Assessment
A direct comparison of the disinfectant efficacy of PAA and PAP is challenging due to the disparate levels of available data. The following sections summarize the known efficacy of each compound.
Peracetic Acid (PAA): A Proven Broad-Spectrum Disinfectant
PAA exhibits excellent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, viruses, and bacterial spores.[4][8]
-
Bactericidal Activity: PAA is a rapid and effective bactericide. Studies have shown that it can achieve a 6-log reduction in vegetative bacteria within one minute at a concentration of 1.3 mmol/L.[4] It is effective against both Gram-positive and Gram-negative bacteria, including notorious pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[9]
-
Virucidal Activity: PAA has demonstrated virucidal efficacy against a variety of viruses. However, its effectiveness can vary depending on the virus type, concentration, and temperature. For instance, a 1500 ppm PAA solution at 35°C was required to inactivate poliovirus, while 400 ppm at 20°C was sufficient for adenovirus and murine norovirus.[10]
-
Sporicidal Activity: PAA is a potent sporicide, a critical attribute for a high-level disinfectant. It has been shown to be more effective than hydrogen peroxide in this regard.[4] Comparative studies have demonstrated that PAA can inactivate over 99.9% of Bacillus subtilis spores within 30 minutes at 20°C.[11]
-
Fungicidal Activity: PAA is also effective against fungi and yeasts.[4]
This compound (PAP): Emerging Evidence in a Narrow Field
The antimicrobial data for PAP is primarily anecdotal and linked to its use in oral care products, where it is suggested to have "antibacterial properties" that may help reduce plaque.[4] There is a lack of peer-reviewed studies evaluating its efficacy against a standardized panel of microorganisms relevant to general disinfection. Its primary documented function is as a bleaching agent for stains.[3][6]
Head-to-Head Comparison: A Summary of Known Properties
The following table provides a comparative summary of the known properties of PAA and PAP. It is important to reiterate that the data for PAP is limited.
| Feature | Peracetic Acid (PAA) | This compound (PAP) |
| Primary Mechanism | Oxidative damage to cellular components | Radical-free oxidation (epoxidation) |
| Bactericidal Activity | High, broad-spectrum | Limited data available; some claims of antibacterial properties in oral care |
| Virucidal Activity | Effective, but concentration and virus-dependent | No significant data available |
| Sporicidal Activity | High, effective against resistant spores | No significant data available |
| Fungicidal Activity | High | No significant data available |
| Primary Applications | Healthcare disinfection, food processing, water treatment | Teeth whitening, laundry bleaching |
| Optimal pH | More effective in acidic conditions | Effective at neutral pH (in teeth whitening) |
| Stability | Diluted solutions are unstable and should be used shortly after preparation. | Marketed as a stable compound in formulations.[2] |
| Corrosiveness | Can be corrosive to some metals, particularly at higher concentrations.[2][3] | Marketed as less corrosive than peroxide-based agents on dental enamel.[6] |
| Disinfection Byproducts | Can form brominated and iodinated DBPs in saline water, though generally less than chlorine.[6] Minimal DBP formation in regular wastewater. | Data on DBP formation in disinfection applications is not available. |
Factors Influencing Disinfection Efficacy
The performance of any disinfectant is influenced by a variety of environmental factors.
Influence of pH
-
PAA: The efficacy of PAA is generally higher in acidic conditions.[4]
-
PAP: In its primary application of teeth whitening, PAP is formulated to be effective at a neutral pH to minimize damage to tooth enamel.
Influence of Temperature
-
PAA: The antimicrobial activity of PAA generally increases with temperature. However, higher temperatures also accelerate its decomposition.
-
PAP: The effect of temperature on the disinfectant properties of PAP has not been extensively studied.
Presence of Organic Matter
-
PAA: PAA is known to be less affected by the presence of organic matter compared to chlorine-based disinfectants.[4]
-
PAP: In its use as a laundry bleach, PAP is designed to be effective in the presence of organic soil.[2]
Material Compatibility and Corrosiveness
The compatibility of a disinfectant with various materials is a critical consideration for its practical application.
-
PAA: PAA can be corrosive to certain materials, including some metals like steel, brass, and copper, especially at elevated concentrations and temperatures.[2][3] However, it is generally considered non-corrosive to stainless steel at typical use dilutions.
-
PAP: Studies on PAP have primarily focused on its compatibility with dental materials, where it has been shown to be less damaging to enamel than hydrogen peroxide.[6] There is a lack of data on its corrosiveness towards a broader range of materials used in industrial and healthcare settings.
Disinfection Byproducts (DBPs)
The formation of harmful disinfection byproducts is a significant concern with many chemical disinfectants.
-
PAA: In regular wastewater, PAA is considered to form minimal harmful DBPs. However, in saline or bromide-containing waters, it has the potential to form brominated and iodinated DBPs, although generally to a lesser extent than chlorine.[6]
-
PAP: There is currently no available data on the formation of disinfection byproducts from PAP in water or on surfaces.
Experimental Protocols for Efficacy Testing
The evaluation of a disinfectant's efficacy relies on standardized experimental protocols. The following are examples of commonly used methods.
Suspension Test
A suspension test is used to determine the antimicrobial activity of a disinfectant in a liquid phase.
Principle: A known concentration of a test microorganism is suspended in a solution of the disinfectant for a specified contact time. The antimicrobial activity is then stopped by a neutralizer, and the number of surviving microorganisms is determined.
Step-by-Step Methodology:
-
Preparation of Microbial Suspension: A standardized culture of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared to a specific concentration (e.g., 10⁸ CFU/mL).
-
Disinfectant Dilution: The disinfectant is diluted to the desired test concentration.
-
Inoculation: A small volume of the microbial suspension is added to a larger volume of the diluted disinfectant.
-
Contact Time: The mixture is incubated for a predetermined contact time (e.g., 1, 5, 10 minutes).
-
Neutralization: At the end of the contact time, an aliquot of the mixture is transferred to a neutralizing solution to stop the antimicrobial action of the disinfectant.
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating on a suitable growth medium and incubating.
-
Calculation of Log Reduction: The log reduction in the microbial population is calculated by comparing the number of surviving microorganisms to the initial inoculum.
Diagram: Suspension Test Workflow
Caption: A typical workflow for a suspension test to evaluate disinfectant efficacy.
Carrier Test (Surface Disinfection)
A carrier test is used to evaluate the efficacy of a disinfectant on a hard, non-porous surface.
Principle: A standardized carrier (e.g., stainless steel disc) is inoculated with a test microorganism and dried. The inoculated carrier is then exposed to the disinfectant for a specific contact time, after which the surviving microorganisms are recovered and enumerated.
Step-by-Step Methodology:
-
Carrier Preparation: Standardized carriers are cleaned and sterilized.
-
Inoculation: A small volume of a microbial suspension is applied to the surface of each carrier and allowed to dry, forming a microbial film.
-
Disinfectant Application: The inoculated carriers are immersed in or sprayed with the disinfectant solution.
-
Contact Time: The carriers remain in contact with the disinfectant for the specified time.
-
Neutralization and Recovery: The carriers are transferred to a neutralizing broth to stop the disinfectant's action and to recover the surviving microorganisms.
-
Enumeration: The number of surviving microorganisms is determined by plating the neutralized solution.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of survivors on the treated carriers to the number of microorganisms on untreated control carriers.
Conclusion and Future Perspectives
Peracetic acid is a well-established and highly effective broad-spectrum disinfectant with a wealth of scientific data supporting its use in a variety of critical applications. Its rapid action, efficacy against resistant microorganisms like bacterial spores, and favorable environmental profile make it a valuable tool in infection control.
This compound, in contrast, is a compound with a much narrower and more specialized application history, primarily in the cosmetic and detergent industries. While its "radical-free" oxidation mechanism is intriguing and suggests a potential for a gentler mode of action, there is a significant lack of data to support its use as a general-purpose disinfectant. The claims of "antibacterial properties" in the context of oral health are not substantiated by the rigorous, quantitative data required for its consideration in broader disinfection applications.
For researchers, scientists, and drug development professionals, the key takeaway is the importance of a robust evidence base when evaluating and comparing disinfectants. While novel compounds like PAP may hold promise, their efficacy and safety for specific applications must be validated through standardized testing protocols. Future research should focus on evaluating the bactericidal, virucidal, and sporicidal efficacy of PAP against a range of relevant microorganisms and on various surfaces to determine its true potential as a broad-spectrum disinfectant. Until such data is available, PAA remains a more scientifically supported choice for general disinfection purposes.
References
- 1. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dentalproductsreport.com [dentalproductsreport.com]
- 3. âIs PAP Teeth Whitening Effective? [onugechina.com]
- 4. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices for Environmental Infection Prevention and Control | Dental Infection Prevention and Control | CDC [cdc.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. PAP Teeth Whitening vs Traditional Peroxide: What's Safer and More Effective in 2025? - Good Tooth [goodtoothdentalcare.com]
- 8. Effectiveness and Safety of Over-the-Counter Tooth-Whitening Agents Compared to Hydrogen Peroxide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medline.com [medline.com]
- 10. A Look at PAP+ as an Alternative to Hydrogen Peroxide-based Teeth Whitening - Today's RDH [todaysrdh.com]
- 11. Wet wipe - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetics of Phthalimidoperoxycaproic Acid and Other Oxidants
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent can be critical to experimental success. Factors such as reaction speed, selectivity, and stability under various conditions dictate the efficiency and outcome of processes ranging from organic synthesis to disinfection and therapeutic applications. This guide provides an in-depth comparison of the kinetics of Phthalimidoperoxycaproic acid (PAP), a synthetic organic peroxy acid, with other widely used oxidants, offering the data and foundational understanding necessary to make informed decisions in your work.
Introduction to the Oxidants
The efficacy of an oxidant is fundamentally governed by its chemical structure and the mechanism by which it transfers oxygen to a substrate. Here, we compare PAP with two common oxidants: Hydrogen Peroxide (H₂O₂), a ubiquitous and powerful radical generator, and Peracetic Acid (PAA), a more selective organic peroxy acid.
-
This compound (PAP): PAP is a synthetic organic peroxy acid notable for its radical-free oxidation mechanism.[1][2] Its structure includes a cyclic imide group linked to a peroxy functional group, which provides stability while enabling potent, direct oxygen transfer.[2][3] This non-radical pathway is a key differentiator from traditional peroxide-based oxidants.[2]
-
Hydrogen Peroxide (H₂O₂): As one of the most well-known oxidizers, H₂O₂ functions by generating highly reactive hydroxyl radicals (•OH).[3] While effective, this free-radical mechanism can be non-selective, potentially leading to unwanted side reactions and damage to sensitive substrates.[3][4]
-
Peracetic Acid (PAA): PAA is an organic peroxy acid formed from the reaction of acetic acid and hydrogen peroxide.[5][6] Like PAP, it can act as an electrophilic oxidant, but its stability and reactivity profile differ. It is recognized as a more potent disinfectant than chlorine-based agents and has a high oxidation potential.[7]
The Core of Comparison: Reaction Kinetics and Mechanisms
The "better" oxidant is entirely context-dependent. A kinetically sluggish but highly selective oxidant may be ideal for a delicate synthesis, while a fast-acting, aggressive oxidant might be preferred for bulk disinfection. The following sections break down the key kinetic and mechanistic differences.
Mechanism of Action: A Tale of Two Pathways
The most significant distinction lies in the oxidation pathway.
-
PAP's Radical-Free Pathway: PAP operates primarily through an epoxidation mechanism, where it directly transfers an oxygen atom to electron-rich sites, such as the conjugated double bonds found in chromophores (color-causing molecules).[2] This targeted, non-radical process is gentler on substrates, minimizing collateral damage.[2][3] This mechanism is particularly advantageous in applications where substrate integrity is paramount, such as in aesthetic applications or the oxidation of sensitive biomolecules.[2][8]
-
H₂O₂'s Free-Radical Pathway: Hydrogen peroxide relies on the formation of free radicals to oxidize molecules.[1] These radicals are highly reactive and non-specific, attacking a wide range of organic compounds.[3] This can lead to greater substrate degradation, a factor that is a significant concern in biomedical applications.[3][4]
-
PAA's Electrophilic Attack: Peracetic acid also engages in electrophilic attack, targeting electron-rich moieties like the thioether sulfur in certain amino acids and antibiotics.[9][10] Its reactivity is highly selective towards specific functional groups.[7][9]
Below is a diagram illustrating the fundamental difference between PAP's direct oxygen transfer and H₂O₂'s radical-based mechanism.
Caption: Contrasting oxidation mechanisms of PAP and H₂O₂.
Influence of pH on Kinetics
The pH of the reaction medium critically affects the stability and reactivity of these oxidants.
-
PAP: Shows optimal performance in neutral to slightly alkaline conditions (pH 7.0–8.5).[3] This pH range enhances user comfort in biomedical applications and improves formulation stability.[3]
-
Hydrogen Peroxide: Formulations often require acidic to mildly alkaline pH (5.0-6.5) to optimize the generation of free radicals.[3] However, acidic conditions can increase the risk of damage to certain substrates, such as enamel demineralization.[3]
-
Peracetic Acid: The reaction rates of PAA are also pH-dependent. For instance, its reaction with certain amino acids is significantly faster at pH 5 and 7 than at pH 9, which is attributed to the speciation of PAA in solution.[7][10]
Comparative Reaction Rates
Direct kinetic comparisons often rely on measuring second-order rate constants for the oxidation of a model substrate. While a single, universal comparison is challenging due to varying experimental conditions, we can synthesize data from the literature to draw clear distinctions.
For example, in the oxidation of sulfur-containing amino acids, PAA is significantly more reactive than H₂O₂.[7] Studies have shown that PAA can oxidize methionine and cysteine much more effectively than hydrogen peroxide at the same concentration.[7] The second-order rate constant for the reaction of PAA with methionine at pH 7 is 4.6 M⁻¹s⁻¹, whereas for H₂O₂, it is approximately 8.9 x 10⁻² M⁻¹s⁻¹.[7]
| Oxidant | Substrate | pH | Second-Order Rate Constant (k) | Reference |
| Peracetic Acid (PAA) | Methionine | 7 | 4.6 M⁻¹s⁻¹ | [7][10] |
| Peracetic Acid (PAA) | Histidine | 7 | 1.8 M⁻¹s⁻¹ | [7][10] |
| Hydrogen Peroxide (H₂O₂) | Methionine | 7 | 8.9 x 10⁻² M⁻¹s⁻¹ | [7] |
| Hydrogen Peroxide (H₂O₂) | Cysteine | 7 | 5.7 x 10⁻¹ M⁻¹s⁻¹ | [7] |
This table highlights the superior kinetic performance of PAA over H₂O₂ for specific amino acid oxidation, demonstrating its higher reactivity under neutral pH conditions.
Clinical and in-vitro studies in the dental field report that PAP can achieve significant whitening effects in shorter treatment times compared to lower concentrations of hydrogen peroxide, suggesting faster kinetics in that specific application.[1][3]
Experimental Protocol: Measuring Oxidation Kinetics via UV-Vis Spectroscopy
To ensure trustworthiness and provide actionable insights, this section details a generalized protocol for determining the kinetics of an oxidation reaction, such as the bleaching of a chromophore, using UV-Vis spectroscopy. This method monitors the reaction by measuring the decrease in absorbance of a colored substrate over time.
Principle
Under pseudo-first-order conditions (where the oxidant is in large excess), the rate of disappearance of the chromophore is directly proportional to its concentration. The natural logarithm of the absorbance versus time gives a linear plot, the slope of which is the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the oxidant.
Workflow
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the target chromophore (e.g., a polyphenol-based stain) in a suitable solvent.
-
Prepare a stock solution of the oxidant (e.g., PAP, H₂O₂) of known concentration.
-
Prepare a buffer solution to maintain a constant pH throughout the experiment.
-
-
Spectrophotometer Setup:
-
Determine the wavelength of maximum absorbance (λ_max) for the chromophore by scanning its spectrum.
-
Set the UV-Vis spectrophotometer to record absorbance at this λ_max over time.
-
Use a temperature-controlled cuvette holder to maintain a constant reaction temperature.
-
-
Reaction Initiation:
-
Pipette the chromophore solution and buffer into a quartz cuvette. Place it in the spectrophotometer and record a baseline absorbance.
-
To initiate the reaction, rapidly add a small volume of the concentrated oxidant stock solution to the cuvette. Ensure the oxidant is in at least 10-fold excess of the chromophore to maintain pseudo-first-order conditions.
-
Immediately start the time-course measurement.
-
-
Data Analysis:
-
Export the absorbance vs. time data.
-
Calculate the natural logarithm of the absorbance (ln(A)) for each time point.
-
Plot ln(A) versus time (in seconds). The data should yield a straight line.
-
Perform a linear regression on the plot. The absolute value of the slope is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) using the formula: k = k' / [Oxidant].
-
This self-validating protocol ensures that the determined rate constants are reliable and reproducible, forming a solid basis for comparing different oxidants.
Conclusion and Field Implications
The kinetic and mechanistic profiles of PAP, H₂O₂, and PAA reveal distinct advantages for different applications.
-
This compound (PAP) is an excellent choice when substrate integrity is a priority. Its radical-free, direct oxidation mechanism and efficacy at neutral pH make it a superior candidate for biomedical applications, high-selectivity organic synthesis, and advanced material treatments where minimizing collateral damage is crucial.[2][3]
-
Hydrogen Peroxide (H₂O₂) remains a cost-effective and powerful bulk oxidant. Its high reactivity, driven by free radicals, is suitable for applications where speed is paramount and selectivity is less of a concern, such as general disinfection or wastewater treatment.[3][11]
-
Peracetic Acid (PAA) offers a middle ground, providing strong, selective oxidation that is kinetically superior to H₂O₂ in many instances, particularly in disinfection and the oxidation of specific organic compounds.[7][9] Its decomposition kinetics are a critical factor in ensuring safety and proper dosing.[5][11]
For researchers and developers, understanding these kinetic nuances is not just academic; it directly impacts product efficacy, safety, and stability. By selecting an oxidant based on its kinetic properties and mechanism, you can optimize your processes, reduce unwanted byproducts, and achieve superior results.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (PAP) [benchchem.com]
- 3. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]
- 4. A Look at PAP+ as an Alternative to Hydrogen Peroxide-based Teeth Whitening - Today's RDH [todaysrdh.com]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Decomposition Kinetics Of Peracetic Acid And Hydrogen Peroxide In Municipal Wastewaters [wateronline.com]
A Comparative Guide to Enantioselective Oxidation: Peptide-Based Catalysts vs. Metal and Organocatalytic Reagents
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and efficacy. Enantioselective oxidation, the process of converting a prochiral substrate into a single, desired enantiomer of an oxidized product, stands as a cornerstone of asymmetric synthesis. Chiral epoxides, sulfoxides, and alcohols are invaluable building blocks, and the methodologies to produce them are under constant scrutiny and development.[1]
This guide provides an in-depth comparison of a promising class of biomimetic catalysts—short, catalytically active peptides—against established and powerful reagents in the chemist's arsenal: the metal-based Sharpless and Jacobsen-Katsuki catalysts, and the widely used Shi organocatalytic system. We will delve into the mechanistic underpinnings, substrate scope, performance metrics, and practical considerations of each, offering researchers, scientists, and drug development professionals a clear, data-driven framework for methodological selection.
Section 1: The Rise of Peptide-Based Catalysts: A Biomimetic Approach
Nature has long employed enzymes to conduct flawless asymmetric transformations. Recently, the principles of enzymatic catalysis have been distilled into short, robust, and synthetically accessible peptides that can mediate highly selective oxidations.[2] These catalysts, often containing residues like aspartic acid, operate through a non-covalent, hydrogen-bond-donating mechanism.
Mechanism of Action: The core principle involves the peptide creating a chiral pocket that simultaneously binds and activates both the substrate and the oxidant (commonly hydrogen peroxide).[3] For instance, in sulfoxidation, the catalyst uses dual hydrogen bonds: one to the substrate's functional group (e.g., an amide) and another to the oxidant. This ternary complex pre-organizes the transition state, exposing only one face of the substrate to the oxidant and thereby directing the stereochemical outcome.[3] This biomimetic strategy avoids the use of toxic heavy metals and offers a green, sustainable alternative.
Caption: Proposed catalytic cycle for peptide-mediated oxidation.
Section 2: The Titans of Metal-Catalyzed Epoxidation
For decades, two methodologies have dominated the field of enantioselective epoxidation, setting the benchmark for efficiency and selectivity.
The Sharpless-Katsuki Asymmetric Epoxidation
Awarded the Nobel Prize in 2001, the Sharpless epoxidation is a testament to the power of rational catalyst design.[4] It is exceptionally reliable and predictable for the epoxidation of primary and secondary allylic alcohols.[5][6]
Mechanism of Action: The catalyst is a titanium (IV) isopropoxide complex coordinated to a chiral diethyl tartrate (DET) ligand. The allylic alcohol substrate displaces an isopropoxide ligand, binding to the titanium center. This coordination brings the alkene into close proximity with the oxidant, tert-butyl hydroperoxide (TBHP), which is also bound to the metal.[7] The chirality of the DET ligand dictates the face of the double bond from which the oxygen is delivered, with (+)-DET and (-)-DET delivering the oxygen to opposite faces with high fidelity.[8]
Caption: Simplified catalytic cycle of the Sharpless epoxidation.
The Jacobsen-Katsuki Epoxidation
Complementing the Sharpless method, the Jacobsen-Katsuki epoxidation excels in the enantioselective oxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins.[9][10] This broadened substrate scope makes it invaluable for synthesizing complex molecules, as demonstrated in the synthesis of the HIV protease inhibitor, Crixivan.[9]
Mechanism of Action: The active catalyst is a chiral manganese(III)-salen complex.[11] This complex is oxidized by a terminal oxidant, such as buffered sodium hypochlorite (bleach), to a high-valent Mn(V)-oxo species. This potent intermediate then transfers its oxygen atom to the alkene substrate.[10] The stereochemistry is controlled by the bulky groups on the salen ligand, which direct the alkene's approach to the metal-oxo center, favoring a "side-on" pathway to minimize steric hindrance.[11]
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Section 3: Metal-Free Organocatalysis: The Shi Epoxidation
As an alternative to metal-based systems, organocatalysis has emerged as a powerful and often more environmentally benign strategy. The Shi epoxidation utilizes a simple, fructose-derived chiral ketone to catalyze the epoxidation of a wide range of alkenes, including challenging trans- and trisubstituted olefins.[12]
Mechanism of Action: The chiral ketone reacts with a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate), to generate a highly reactive chiral dioxirane in situ. This dioxirane is the active oxidizing agent that transfers an oxygen atom to the alkene.[13] The stereoselectivity arises from the conformation of the dioxirane, which presents a sterically biased face for the alkene to approach, leading to the preferential formation of one enantiomer of the epoxide.[14]
Caption: The catalytic cycle of the Shi epoxidation.
Section 4: Performance Comparison: A Data-Driven Analysis
The choice of an oxidation method ultimately depends on its performance with a specific substrate under viable conditions. The following tables summarize representative data to facilitate a direct comparison.
Table 1: Enantioselective Epoxidation of Representative Alkenes
| Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) | Reference(s) |
|---|---|---|---|---|---|
| Allyl Alcohol | Sharpless: Ti(OⁱPr)₄, (+)-DET | TBHP | >90 | >95 | [4][5] |
| (Z)-1-Phenylpropene | Jacobsen: (R,R)-Mn(Salen)Cl | NaOCl | >80 | >97 | [10][11] |
| trans-Stilbene | Shi: Fructose-derived ketone | Oxone | ~90 | >95 | [13][14] |
| Indene | Jacobsen: (R,R)-Mn(Salen)Cl | NaOCl | ~85 | >98 | [9] |
| 2,2-Dimethylchromene | Jacobsen + N-oxide additive | m-CPBA | >90 | >95 |[11] |
Table 2: Enantioselective Sulfoxidation of Functionalized Thioethers
| Substrate | Catalyst System | Oxidant | Yield (%) | er / ee (%) | Reference(s) |
|---|---|---|---|---|---|
| Modafinil Analogue | Asp-containing Peptide | H₂O₂ | 70-85 | 94:6 er | [3] |
| Thioanisole | Vanadium-Schiff Base | H₂O₂ | High | up to 96% ee | [15] |
| Alkyl Aryl Sulfides | Modified Sharpless: Ti(OⁱPr)₄ | CHP | 63-99 | 70-97% ee | [15][16] |
| Aryl Alkyl Sulfides | Chiral Platinum Diphosphine | H₂O₂ | 63-99 | up to 88% ee |[16] |
Section 5: Experimental Protocols and Mechanistic Rationale
To provide actionable insights, we present generalized, yet detailed, protocols for peptide-catalyzed sulfoxidation and Jacobsen epoxidation.
Protocol 1: Peptide-Catalyzed Enantioselective Sulfoxidation
-
Rationale: This protocol highlights the operational simplicity and mild, aqueous conditions typical of biomimetic catalysis. The choice of buffer and precise pH control are critical for maintaining the peptide's active conformation and preventing side reactions.
-
Procedure:
-
Catalyst Dissolution: To a vial, add the thioether substrate (1.0 equiv., 0.05 mmol). Add the appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Catalyst Addition: Add the aspartyl-containing peptide catalyst (typically 5-10 mol%). Stir the mixture until all solids are dissolved.
-
Oxidant Preparation: In a separate vial, prepare a stock solution of hydrogen peroxide (H₂O₂ 30% aq., ~1.2 equiv.).
-
Reaction Initiation: Add the H₂O₂ solution to the reaction mixture dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup & Purification: Upon completion, quench any remaining oxidant with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral sulfoxide.[3]
-
Analysis: Determine the enantiomeric ratio (er) or enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 2: Jacobsen-Katsuki Enantioselective Epoxidation
-
Rationale: This protocol demonstrates a classic metal-catalyzed reaction. The use of a buffered oxidant is crucial to prevent catalyst degradation and decomposition of the epoxide product. The addition of a co-catalyst like a pyridine N-oxide can enhance rate and selectivity for certain substrates.[11]
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add the alkene substrate (1.0 equiv.) and the (R,R)- or (S,S)-Jacobsen's catalyst (typically 2-5 mol%). Dissolve the components in a suitable solvent such as dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C or the recommended temperature for the specific substrate.
-
Oxidant Addition: Add a buffered solution of commercial bleach (NaOCl, ~1.5 equiv., pH adjusted to ~11) dropwise to the vigorously stirred reaction mixture over 1-2 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or GC analysis. The reaction is often complete shortly after the addition of the oxidant is finished.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the crude epoxide by flash chromatography on silica gel.[14]
-
Analysis: Determine the enantiomeric excess (ee) of the purified epoxide using chiral GC or HPLC.
-
Conclusion: Selecting the Right Tool for the Task
The field of enantioselective oxidation offers a diverse and powerful toolkit. The optimal choice is dictated by the specific synthetic challenge.
-
Peptide-Based Catalysts represent the frontier of green, biomimetic chemistry. They are ideal for functionalized substrates, such as thioethers containing hydrogen-bond-donating groups, and operate under exceptionally mild, often aqueous, conditions. Their primary limitation is a potentially narrower substrate scope compared to more established methods.[3]
-
The Sharpless Epoxidation remains the undisputed champion for allylic alcohols. Its predictability, high enantioselectivity, and the commercial availability of its components make it a first-choice method for this specific substrate class.[4]
-
The Jacobsen-Katsuki Epoxidation provides a robust and highly selective method for a broad range of unfunctionalized alkenes, particularly cis-olefins, that are not amenable to the Sharpless protocol.[10] Its main drawback can be catalyst degradation under certain conditions.[17]
-
The Shi Epoxidation offers a versatile and environmentally friendly metal-free alternative. Its ability to epoxidize electron-deficient and sterically hindered alkenes with high selectivity makes it a valuable tool for complex syntheses.[12][13]
Ultimately, a deep understanding of the mechanism and scope of each of these premier methods empowers the modern chemist to approach the synthesis of chiral molecules with confidence, precision, and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Sharpless Epoxidation [organic-chemistry.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 10. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 11. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 12. Asymmetric catalytic oxidation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Enantioselective Sulfoxidation [organic-chemistry.org]
- 17. redalyc.org [redalyc.org]
A Cost-Benefit Analysis of 2-Amino-4-Picoline in Large-Scale Synthesis: A Guide for Researchers and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the selection of starting materials and intermediates is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and overall product viability. Among the myriad of heterocyclic building blocks, 2-amino-4-picoline (also known as 2-amino-4-methylpyridine) has emerged as a compound of significant interest. This guide provides a comprehensive cost-benefit analysis of utilizing 2-amino-4-picoline in large-scale synthesis, offering a comparative perspective against viable alternatives, supported by available data and established chemical principles.
Introduction to 2-Amino-4-Picoline: A Versatile Pyridine Derivative
2-Amino-4-picoline is a substituted pyridine derivative featuring both an amino and a methyl group on the pyridine ring. This unique substitution pattern imparts a combination of nucleophilicity from the amino group and steric and electronic effects from the methyl group, making it a versatile intermediate in a variety of chemical transformations. Its primary applications are in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where it serves as a foundational scaffold for building more complex molecular architectures.[1]
Industrial Synthesis of 2-Amino-4-Picoline: A Look at Scalable Routes
The economic viability of using 2-amino-4-picoline on a large scale is intrinsically linked to the efficiency and cost-effectiveness of its own synthesis. Several synthetic routes have been developed and patented, with a focus on high yields and suitability for industrial production.
One patented industrial method involves a multi-step process starting from ethyl 2-(4-methylfuran) formate. This route proceeds through ring expansion, hydroxyl chlorination, and dechlorination to yield the final product. A key advantage of this process is the avoidance of difficult-to-separate byproducts, such as 2,6-diamino-4-methylpyridine, and a reported final product purity of over 98%.[2] The overall yield for the final dechlorination step is reported to be around 91%.[2]
Another approach to synthesizing aminopyridines involves the Chichibabin reaction, where a pyridine is heated with sodium amide in an inert solvent. However, this method requires stringent anhydrous conditions and involves the handling of hazardous reagents, which can increase manufacturing costs due to necessary safety measures.[3]
More modern approaches, such as palladium-catalyzed Buchwald-Hartwig amination, offer a powerful tool for the synthesis of aminopyridines under milder conditions.[3][4] The optimization of such catalytic systems is crucial for their application in large-scale manufacturing to ensure high yields and minimize catalyst costs.
Below is a generalized workflow for a patented industrial synthesis of 2-amino-4-picoline:
Figure 1: Patented industrial synthesis workflow for 2-amino-4-picoline.
Cost Analysis: Factors Influencing the Price of 2-Amino-4-Picoline
The cost of 2-amino-4-picoline in a large-scale setting is influenced by several factors:
-
Raw Material Costs: The price of starting materials, such as furfural derivatives or other precursors, is a primary driver of the final cost.[4]
-
Synthesis Route Complexity: Multi-step syntheses with costly reagents, catalysts (e.g., palladium), or extreme reaction conditions will increase the manufacturing cost.[3][4]
-
Yield and Purity: Higher yields and purities, while desirable, may require more intensive purification processes, adding to the overall cost.[2]
-
Scale of Production: As with most chemical manufacturing, the cost per kilogram of 2-amino-4-picoline is expected to decrease significantly with increasing production volume.
-
Regulatory and Safety Compliance: The handling of hazardous materials and adherence to safety and environmental regulations contribute to the operational costs.[4]
While bulk pricing is proprietary and subject to market fluctuations, laboratory-scale quantities can provide a rough, albeit inflated, indication of cost. For instance, 100 grams of 98% pure 2-amino-4-picoline is available from chemical suppliers for approximately
34−
62.[5][6] A quote for 1 kilogram from another supplier is around $1,196.[5] It is important to note that industrial-scale pricing per kilogram would be substantially lower. For comparison, one Indian supplier lists 2-amino-4-methylpyridine at approximately ₹100/kg (around $1.20/kg), though this price may not reflect current market conditions or be applicable to all regions.[7]
Benefit Analysis: Performance in Large-Scale Synthesis
The primary benefit of using 2-amino-4-picoline lies in its utility as a versatile building block for high-value products in the pharmaceutical and agrochemical sectors.
Case Study: Synthesis of Nevirapine Intermediate Analogue
A relevant case study for understanding the application of aminopyridine derivatives in large-scale synthesis is the production of the antiretroviral drug Nevirapine. A key intermediate in some synthetic routes is 2-chloro-3-amino-4-picoline (CAPIC), a structural isomer of a chlorinated derivative of 2-amino-4-picoline.[6][8] A technology transfer report for a low-cost Nevirapine synthesis highlights that the two main pyridine-based starting materials, including CAPIC, account for approximately 72% of the total raw material cost.[6] The overall yield of this optimized, two-step process to produce Nevirapine is an impressive 87%.[6] This underscores the significant contribution of the aminopyridine intermediate to the final product's cost and the importance of an efficient synthesis for this building block.
While not a direct application of 2-amino-4-picoline, this example illustrates the critical role of substituted aminopyridines in the large-scale production of life-saving medicines and provides a benchmark for evaluating the economic impact of such intermediates.
Role in Agrochemical Synthesis
In the agrochemical industry, pyridine derivatives are essential for the production of herbicides and pesticides.[9] The structural features of 2-amino-4-picoline make it a suitable precursor for the development of new crop protection agents.
Comparative Analysis: 2-Amino-4-Picoline vs. Alternatives
The choice of a particular aminopyridine isomer or a differently substituted pyridine derivative depends on the specific requirements of the target molecule and the synthetic strategy. A key alternative to 2-amino-4-picoline in many applications is 2-amino-4-chloropyridine .
| Feature | 2-Amino-4-Picoline | 2-Amino-4-Chloropyridine |
| Key Structural Feature | Methyl group at C4 | Chloro group at C4 |
| Reactivity | Methyl group can be a site for further functionalization. | Chloro group can be displaced via nucleophilic substitution or participate in cross-coupling reactions. |
| Applications | Intermediate for pharmaceuticals and agrochemicals.[10] | Key intermediate in the synthesis of pharmaceuticals (e.g., for neurological disorders) and agrochemicals (herbicides, fungicides).[5] |
| Synthesis | Can be synthesized from furfural derivatives or via Chichibabin reaction of 4-picoline.[3][4] | Can be prepared from 2-pyridine carboxylic acid or 4-chloropyridine-2-methyl formate.[11] |
| Indicative Lab-Scale Price (1 kg) | ~$1,196[5] | ~$1,196[5] |
Key Considerations for Selection:
-
Synthetic Strategy: The choice between a methyl or a chloro substituent at the 4-position is dictated by the desired subsequent transformations. The chloro group offers a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are powerful C-C and C-N bond-forming reactions in modern organic synthesis. The methyl group, while less reactive, can be a target for oxidation or other functionalization.
-
Cost and Availability: Both 2-amino-4-picoline and 2-amino-4-chloropyridine are commercially available. While lab-scale prices appear comparable, bulk pricing for industrial quantities may differ based on the efficiency and cost of their respective manufacturing processes.
-
Downstream Reaction Performance: The electronic and steric properties of the methyl versus the chloro group can influence the yield, reaction rate, and selectivity of subsequent reactions. For instance, the electron-donating nature of the methyl group in 2-amino-4-picoline increases the basicity of the pyridine nitrogen compared to the electron-withdrawing chloro group in 2-amino-4-chloropyridine. This difference in basicity can affect reactivity and potential side reactions.
The following decision framework can guide the selection process:
Figure 2: Decision framework for selecting between 2-amino-4-picoline and 2-amino-4-chloropyridine.
Safety and Handling in a Large-Scale Environment
Both 2-amino-4-picoline and its alternatives are chemicals that require careful handling, especially in a manufacturing setting. Safety data sheets indicate that they can be toxic if swallowed, in contact with skin, or inhaled.[4] Appropriate personal protective equipment (PPE), well-ventilated workspaces, and adherence to established safety protocols are mandatory for their safe handling.
Conclusion and Future Outlook
2-Amino-4-picoline is a valuable and versatile intermediate for large-scale synthesis in the pharmaceutical and agrochemical industries. Its cost-benefit profile is largely dependent on the specific application and the chosen synthetic strategy.
Key Takeaways:
-
Cost-Effectiveness is Application-Specific: The decision to use 2-amino-4-picoline should be based on a thorough evaluation of the overall synthetic route to the final product, considering the cost of all raw materials, reaction yields, and process complexity.
-
Alternatives Offer Different Synthetic Advantages: Substituted aminopyridines, such as 2-amino-4-chloropyridine, provide alternative reactive handles that may be more suitable for certain synthetic transformations, particularly modern cross-coupling reactions.
-
Process Optimization is Crucial: For any large-scale synthesis involving 2-amino-4-picoline or its alternatives, optimization of the reaction conditions, including catalyst loading and reaction time, is essential to maximize yield and minimize costs.
-
Bulk Pricing is Key: A definitive cost-benefit analysis requires obtaining competitive quotes for industrial quantities of the chosen intermediates from reliable suppliers.
The continued development of more efficient and sustainable synthetic methods for 2-amino-4-picoline and other pyridine derivatives will further enhance their attractiveness for large-scale applications. As the demand for novel pharmaceuticals and agrochemicals grows, the strategic selection and efficient utilization of such key building blocks will remain a cornerstone of successful and economically viable chemical manufacturing.
References
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
A Comparative Spectroscopic Guide to Phthalimidoperoxycaproic Acid (PAP) and Its Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
Phthalimidoperoxycaproic acid (PAP) is a synthetic organic peroxy acid that has gained prominence as a non-peroxide bleaching agent.[1][2] Unlike traditional whitening agents like hydrogen peroxide, PAP functions through a radical-free oxidation mechanism, specifically via epoxidation of conjugated double bonds found in chromogens—the molecules responsible for tooth discoloration.[3][4] This process is believed to minimize enamel damage and reduce tooth sensitivity, making it a safer alternative.[4][5]
The primary reaction of PAP during the whitening process involves the transfer of an oxygen atom, leading to its decomposition. The main byproducts of this reaction are Phthalic Acid and 6-Aminocaproic Acid. This guide will focus on the key spectroscopic differences between PAP and these byproducts, utilizing techniques such as UV-Vis, FTIR, NMR, and Mass Spectrometry.
The PAP Reaction Pathway
The efficacy of PAP as a whitening agent is attributed to its ability to break down stains without forming aggressive free radicals.[6] The proposed reaction mechanism involves the epoxidation of chromogens, after which the PAP molecule breaks down into smaller, colorless molecules.[3][4]
Caption: Reaction pathway of PAP in teeth whitening.
Spectroscopic Comparison
The following sections detail the distinct spectroscopic characteristics of PAP and its byproducts, providing a basis for their identification and differentiation.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[7] This technique is particularly useful for quantitative analysis and for monitoring reaction kinetics.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Key Features |
| PAP | ~256 nm | 3.41 x 10^10 M-1·cm-1[8] | Strong absorbance in the UV region due to the phthalimide group. The peroxy acid group does not have a strong chromophore in the UV-Vis range. |
| Phthalic Acid | 200 nm, 226 nm, 276 nm[9] | - | Multiple absorption peaks corresponding to the aromatic ring and carboxylic acid groups. The peak at 276 nm is characteristic. |
| 6-Aminocaproic Acid | - | - | Lacks a significant chromophore, resulting in negligible absorbance in the UV-Vis spectrum. |
The distinct UV absorbance of PAP and Phthalic Acid allows for the monitoring of the PAP decomposition reaction. As PAP degrades, its characteristic absorbance peak will decrease, while the peaks corresponding to Phthalic Acid will emerge.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.[10]
| Compound | Key Functional Groups & Wavenumbers (cm-1) |
| PAP | C=O (imide): ~1710 cm-1 and ~1770 cm-1 (asymmetric and symmetric stretching) C=O (peroxy acid): ~1750 cm-1 O-O (peroxy): ~870 cm-1 |
| Phthalic Acid | C=O (carboxylic acid): ~1700 cm-1 O-H (carboxylic acid): Broad peak from 2500-3300 cm-1 Aromatic C=C: ~1600 cm-1 and ~1480 cm-1 |
| 6-Aminocaproic Acid | N-H (amine): ~3300-3400 cm-1 C=O (carboxylic acid): ~1650 cm-1 (as a zwitterion) O-H (carboxylic acid): Broad peak from 2500-3300 cm-1 |
The most significant differences in the FTIR spectra are the presence of the peroxy group (O-O stretch) in PAP, the distinct imide carbonyl peaks in PAP, and the appearance of the broad O-H and N-H stretches in the byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
| Compound | Key Chemical Shifts (δ, ppm) |
| PAP | Aromatic protons (phthalimide): ~7.8-7.9 ppm -CH2- attached to N: ~3.7 ppm -CH2- adjacent to C=O: ~2.4 ppm |
| Phthalic Acid | Aromatic protons: ~7.6-7.7 ppm[11] Carboxylic acid protons: ~13.0 ppm (broad)[12] |
| 6-Aminocaproic Acid | -CH2- attached to N: ~2.9 ppm -CH2- adjacent to C=O: ~2.2 ppm |
¹³C NMR Spectroscopy
| Compound | Key Chemical Shifts (δ, ppm) |
| PAP | C=O (imide): ~168 ppm C=O (peroxy acid): ~172 ppm |
| Phthalic Acid | C=O (carboxylic acid): ~169 ppm[13] Aromatic carbons: ~130-134 ppm[13] |
| 6-Aminocaproic Acid | C=O (carboxylic acid): ~182 ppm -CH2- attached to N: ~40 ppm |
The key differentiators in the NMR spectra are the aromatic signals of the phthalimide group in PAP and phthalic acid, and the distinct chemical shifts of the aliphatic chain protons and carbons in PAP and 6-aminocaproic acid.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[14]
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Patterns |
| PAP | 277.27[15] | Loss of the peroxycarboxyl group, fragmentation of the aliphatic chain. |
| Phthalic Acid | 166.13[16] | Loss of H2O, CO, and CO2.[17] |
| 6-Aminocaproic Acid | 131.17[18] | Decarboxylation and fragmentation of the aliphatic chain. |
The distinct molecular weights of PAP and its byproducts allow for their unambiguous identification using mass spectrometry.
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
-
UV-Vis: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) to a known concentration.
-
FTIR: For solid samples, prepare a KBr pellet or use an ATR accessory. For solutions, cast a thin film on a suitable IR-transparent window.
-
NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3).
-
MS: Dissolve the sample in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization).
Experimental Workflow for Monitoring PAP Degradation
Caption: Workflow for monitoring PAP degradation.
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for the characterization of PAP and its reaction byproducts. By leveraging the unique spectral fingerprints of each compound, researchers can effectively monitor the stability and reactivity of PAP in various formulations, ensuring product quality and advancing our understanding of its mechanism of action.
References
- 1. gloscience.com [gloscience.com]
- 2. lumina.coltene.com [lumina.coltene.com]
- 3. This compound (PAP) [benchchem.com]
- 4. A Radical-Free Approach to Teeth Whitening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Look at PAP+ as an Alternative to Hydrogen Peroxide-based Teeth Whitening - Today's RDH [todaysrdh.com]
- 6. smilepapi.com [smilepapi.com]
- 7. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of Phthalic acid | SIELC Technologies [sielc.com]
- 10. surfacesciencewestern.com [surfacesciencewestern.com]
- 11. Phthalic acid(88-99-3) 1H NMR spectrum [chemicalbook.com]
- 12. Phthalic acid(88-99-3) IR Spectrum [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aminocaproic acid [webbook.nist.gov]
A Comparative Environmental Risk Assessment of Phthalimidoperoxycaproic Acid (PAP) and Peroxide-Based Dental Bleaching Agents
Introduction: Beyond the Bright Smile - The Environmental Fate of Whitening Agents
The pursuit of aesthetic dentistry has led to a proliferation of tooth whitening products, with consumers and professionals alike seeking effective and safe bleaching solutions. While clinical efficacy and patient safety are paramount, the environmental impact of these chemical agents upon their inevitable release into aquatic ecosystems is a critical consideration often overlooked. This guide provides an in-depth, technical comparison of the environmental profiles of three prominent bleaching agents: Phthalimidoperoxycaproic acid (PAP), hydrogen peroxide, and carbamide peroxide. As researchers, scientists, and drug development professionals, understanding the downstream consequences of our formulations is integral to responsible product stewardship. This document moves beyond marketing claims to provide a scientifically grounded assessment based on available ecotoxicity and biodegradability data, empowering informed decisions in the development of next-generation, environmentally conscious dental products.
Chemical & Mechanistic Overview of Common Bleaching Agents
A foundational understanding of the chemistry of these agents is crucial to appreciating their environmental interactions.
-
Hydrogen Peroxide (H₂O₂): A well-established bleaching agent, hydrogen peroxide functions as a powerful oxidizer.[1] It generates reactive oxygen species (ROS), such as free radicals, which break down the chromogens responsible for tooth discoloration.[2] Its primary appeal from an environmental standpoint is its decomposition into innocuous byproducts: water and oxygen.[3][4]
-
Carbamide Peroxide (CH₆N₂O₃): This agent is an adduct of hydrogen peroxide and urea.[5] In the presence of water, it decomposes into hydrogen peroxide and urea, with the former being the active bleaching component.[6] Consequently, its environmental impact is closely tied to that of its constituents.
-
This compound (PAP): A synthetic organic peroxy acid, PAP has gained traction as a non-peroxide alternative.[7] It is purported to whiten teeth via an epoxidation reaction that breaks down stains without the generation of free radicals.[8] While this "radical-free" mechanism is often highlighted for its gentler impact on tooth enamel, its implications for environmental safety are distinct and warrant careful examination.[2][9]
Comparative Environmental Impact Analysis
The environmental risk of a chemical is primarily determined by its persistence, bioaccumulation potential, and toxicity (PBT).
Biodegradability: The Persistence Factor
A substance's ability to be broken down by microorganisms is a key indicator of its environmental persistence.
-
Hydrogen Peroxide: This compound is considered readily biodegradable, rapidly breaking down into water and oxygen.[3][10] This rapid decomposition minimizes its persistence in the environment.[4]
-
Carbamide Peroxide: As it decomposes into hydrogen peroxide and urea, its biodegradability is twofold.[5] Hydrogen peroxide degrades quickly, while urea, a common fertilizer, is also readily biodegradable but can contribute to nutrient loading (eutrophication) in aquatic systems.
-
This compound (PAP): In contrast to the peroxide-based agents, the European Union Ecolabel program has reported PAP as being persistent in the environment.[9][11] This suggests a slower degradation process, potentially leading to longer residence times and greater potential for exposure in aquatic ecosystems.
Ecotoxicity: The Potential for Harm
The toxicity of these agents to aquatic organisms is a significant concern.
-
Hydrogen Peroxide: Despite its simple breakdown products, hydrogen peroxide is harmful to aquatic life.[11] Its toxicity is influenced by factors such as water temperature and the species and life stage of the organism.[12] For instance, walleye have been shown to be sensitive to concentrations as low as 100 μL/L.[13]
-
Carbamide Peroxide: The toxicity of carbamide peroxide is largely attributed to the hydrogen peroxide it releases.[6] One study indicates a 48-hour LC50 (the concentration lethal to 50% of the test population) for Daphnia magna (water flea) at 7.7 mg/L.[14] It's important to note that ingestion of large doses of carbamide peroxide has been shown to be acutely toxic and sometimes fatal in animal studies.[5]
The following table summarizes the available environmental data for the three bleaching agents:
| Bleaching Agent | Chemical Formula | Primary Breakdown Products | Biodegradability | Aquatic Toxicity |
| Hydrogen Peroxide | H₂O₂ | Water (H₂O), Oxygen (O₂) | Readily biodegradable[3][4] | Harmful to aquatic life[11] |
| Carbamide Peroxide | CH₆N₂O₃ | Hydrogen Peroxide (H₂O₂), Urea (CH₄N₂O) | Readily biodegradable[5][16] | Toxic, primarily due to H₂O₂ release; 48h LC50 for Daphnia magna is 7.7 mg/L[14] |
| PAP | C₁₄H₁₅NO₅ | Not readily available | Persistent in the environment[9][11] | Very high acute toxicity to aquatic life[11] |
Experimental Protocols for Environmental Assessment
To ensure a standardized and rigorous comparison of the environmental impact of these bleaching agents, established methodologies such as the OECD Guidelines for the Testing of Chemicals should be employed.
Assessing Ready Biodegradability (OECD 301)
The OECD 301 series of tests are designed to assess the ready biodegradability of chemical substances in an aerobic aqueous medium.[15][17]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days.[18] The extent of degradation is measured by parameters such as the removal of Dissolved Organic Carbon (DOC) or the production of carbon dioxide (CO₂).[19]
Pass Levels: For a substance to be classified as "readily biodegradable," it must achieve ≥70% DOC removal or ≥60% of the theoretical CO₂ production within a 10-day window during the 28-day test period.[15]
Workflow Diagram:
Caption: Workflow for OECD 301 Ready Biodegradability Test.
Assessing Acute Aquatic Toxicity to Daphnia magna (OECD 202)
This test evaluates the acute toxicity of a substance to the freshwater crustacean Daphnia magna.
Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance at a range of concentrations for 48 hours.[20] The primary endpoint is immobilization, which is the inability to swim after gentle agitation of the test vessel.[20]
Endpoint: The results are expressed as the EC50 (median effective concentration), which is the concentration that immobilizes 50% of the daphnids.[20]
Workflow Diagram:
Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Discussion and Future Directions
The available data presents a clear trade-off. Hydrogen peroxide and carbamide peroxide are favored for their rapid biodegradability, breaking down into relatively harmless substances.[3][4] However, their acute toxicity to aquatic organisms during their active phase is a significant concern.[11]
Conversely, PAP is positioned as a gentler alternative in a clinical context, but its environmental profile appears more problematic.[2][9] Its classification as persistent and very toxic to aquatic life by the EU Ecolabel program raises serious red flags.[9][11] The lack of readily available, peer-reviewed data on its environmental degradation pathway and specific ecotoxicity endpoints (e.g., LC50 values) is a critical knowledge gap that needs to be addressed by manufacturers and the scientific community.
For drug development professionals, this analysis underscores the importance of a holistic approach to product design. While optimizing for clinical performance and patient safety is essential, the environmental fate of the active ingredients must be a co-equal consideration. Future research should focus on:
-
Generating robust ecotoxicological data for PAP: Standardized testing according to OECD guidelines is necessary to quantify its environmental risk.
-
Investigating the environmental breakdown products of PAP: Understanding the nature and potential toxicity of its degradants is crucial.
-
Developing novel bleaching agents with improved environmental profiles: The ideal agent would combine high efficacy with low toxicity and ready biodegradability.
Conclusion
From an environmental perspective, while no bleaching agent is entirely without impact, the rapid degradation of hydrogen peroxide and carbamide peroxide into simple, non-persistent molecules makes them preferable to PAP, despite their acute aquatic toxicity.[3][4] The persistence and high acute aquatic toxicity of PAP, as indicated by regulatory bodies, suggest a greater potential for long-term environmental harm.[9][11] As the dental industry continues to innovate, it is imperative that environmental sustainability becomes a core tenet of product development, ensuring that the quest for a brighter smile does not cast a lasting shadow on our ecosystems.
References
- 1. FA157/FA157: Use of Hydrogen Peroxide in Finfish Aquaculture [edis.ifas.ufl.edu]
- 2. Tooth-Whitening with a Novel Phthalimido Peroxy Caproic Acid: Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Eco-Friendliness of Hydrogen Peroxide - Barnhardt [barnhardt.net]
- 4. redox.com [redox.com]
- 5. Enhancing Stability and Tooth Bleaching Activity of Carbamide Peroxide by Electrospun Nanofibrous Film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. ewg.org [ewg.org]
- 10. Hydrogen Peroxide | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 11. arkema.com [arkema.com]
- 12. Effect of species, life stage, and water temperature on the toxicity of hydrogen peroxide to fish [pubs.usgs.gov]
- 13. researchgate.net [researchgate.net]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. Clinical efficacy of a degradable film-forming product containing carbamide peroxide to reduce tooth discolouration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 19. oecd.org [oecd.org]
- 20. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
A Comparative Guide for Researchers: Phthalimidoperoxycaproic Acid (PAP) vs. Hydrogen Peroxide in Organic Synthesis
In the ever-evolving landscape of organic synthesis, the pursuit of efficient, selective, and sustainable oxidizing agents is paramount. For decades, hydrogen peroxide (H₂O₂) has been a stalwart in this field, lauded for its "green" credentials with water as its only theoretical byproduct.[1][2] However, the emergence of Phthalimidoperoxycaproic Acid (PAP) presents a compelling alternative, offering a distinct mechanistic profile that warrants a detailed comparison for researchers, scientists, and professionals in drug development. This guide provides an in-depth, objective analysis of PAP and hydrogen peroxide, supported by experimental insights to inform judicious reagent selection in organic synthesis.
At a Glance: Key Physicochemical and Mechanistic Differences
Before delving into specific applications, it is crucial to understand the fundamental differences in the nature of these two oxidizing agents.
| Feature | This compound (PAP) | Hydrogen Peroxide (H₂O₂) |
| Chemical Formula | C₁₄H₁₅NO₅[3] | H₂O₂ |
| Oxidation Mechanism | Radical-free; direct oxygen transfer (e.g., epoxidation)[4][5] | Primarily free-radical based, often requiring activation[6][7] |
| Reactivity | Generally higher intrinsic reactivity as a peroxy acid | Lower intrinsic reactivity, typically requires catalytic activation |
| Byproducts | ε-Phthalimidocaproic acid | Water[1][2] |
| Solubility | Slightly soluble in water[3] | Miscible with water |
| Stability | White, odorless crystalline powder at room temperature[3] | Commercially available as aqueous solutions of varying concentrations |
Reaction Mechanisms: A Tale of Two Oxidants
The divergent reaction pathways of PAP and hydrogen peroxide fundamentally dictate their applications, selectivity, and handling requirements.
This compound (PAP): The Radical-Free Pathway
PAP, a synthetic organic peroxy acid, operates through a non-radical mechanism.[4][5] In reactions such as the epoxidation of alkenes, PAP directly transfers an oxygen atom to the substrate.[4] This concerted mechanism, often referred to as the "Prilezhaev reaction" for peroxy acids in general, involves the electrophilic attack of the peroxy acid's outer oxygen on the nucleophilic double bond. This pathway avoids the generation of highly reactive and often unselective free radicals, which can lead to side reactions and substrate degradation.[7]
Hydrogen Peroxide: The Catalytically Driven Radical Pathway
Hydrogen peroxide, in its ground state, is a relatively sluggish oxidant.[8] Its utility in organic synthesis is almost always unlocked through activation, which can be achieved through various means, including transition metal catalysis or acid catalysis.[9][10] This activation typically generates highly reactive oxygen species, such as hydroxyl radicals, which are potent but can be less selective than the direct oxygen transfer of peroxy acids. The necessity of a catalyst is a key differentiator from PAP, introducing an additional variable in reaction optimization.
Comparative Performance in Key Organic Transformations
The choice between PAP and hydrogen peroxide is highly dependent on the specific transformation being targeted. Here, we compare their performance in several common oxidation reactions.
Epoxidation of Alkenes
Epoxides are valuable synthetic intermediates, and their formation from alkenes is a cornerstone of organic synthesis.
PAP in Epoxidation: As a peroxy acid, PAP is well-suited for the epoxidation of a variety of alkenes. The reaction proceeds via a concerted, stereospecific syn-addition of the oxygen atom to the double bond.[11] This means that the stereochemistry of the starting alkene is retained in the epoxide product. The radical-free nature of the oxidation minimizes the risk of side reactions, such as allylic oxidation or polymerization, which can be problematic with radical-based oxidants.
Hydrogen Peroxide in Epoxidation: The epoxidation of alkenes with hydrogen peroxide is a well-established and industrially significant process. However, it almost invariably requires a catalyst to proceed at a reasonable rate.[8] Common catalytic systems include those based on manganese, rhenium, and tungsten.[12] The choice of catalyst and reaction conditions is critical to achieving high selectivity for the epoxide and preventing the formation of diols through epoxide ring-opening. For instance, bicarbonate has been shown to activate hydrogen peroxide for the epoxidation of alkenes in aqueous or mixed-aqueous solutions.[8]
Experimental Workflow: Epoxidation of Alkenes
Caption: Generalized workflow for the epoxidation of alkenes using PAP and catalytic H₂O₂.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters and cyclic ketones to lactones, which are important structural motifs in many natural products and pharmaceuticals.[13][14]
PAP in Baeyer-Villiger Oxidation: Peroxy acids are the classic reagents for effecting the Baeyer-Villiger oxidation.[15] The reaction proceeds through the Criegee intermediate, and the migratory aptitude of the substituents on the ketone determines the regioselectivity of the oxygen insertion.[14] The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[15] PAP, as a pre-formed peroxy acid, can be expected to perform this transformation efficiently under relatively mild conditions.
Hydrogen Peroxide in Baeyer-Villiger Oxidation: The use of hydrogen peroxide in the Baeyer-Villiger oxidation offers a greener alternative to traditional peroxy acids.[16] However, due to its lower reactivity, a catalyst is essential.[10] Both Lewis acids and Brønsted acids have been employed to activate either the ketone carbonyl group or the hydrogen peroxide itself.[10] For example, Sn-zeolites have shown high selectivity for lactone formation using H₂O₂ as the oxidant.[10]
Heteroatom Oxidation: The Case of Sulfides
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals.
PAP in Sulfide Oxidation: The controlled oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone can be challenging. Peroxy acids like PAP are effective for this transformation. The inherent reactivity of PAP allows for the oxidation to be carried out under mild conditions, and by carefully controlling the stoichiometry (typically one equivalent of the oxidant), high selectivity for the sulfoxide can often be achieved.
Hydrogen Peroxide in Sulfide Oxidation: Hydrogen peroxide is a widely used reagent for the oxidation of sulfides.[9] However, achieving high selectivity for the sulfoxide often requires the use of a catalyst.[9] A variety of transition metal catalysts, including those based on manganese, titanium, and tungsten, have been developed for this purpose.[4][9] Without a catalyst, or with an excess of hydrogen peroxide and harsher conditions, over-oxidation to the sulfone is a common outcome.[16]
Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide with Hydrogen Peroxide
This protocol is adapted from a transition-metal-free approach.[16]
-
Reaction Setup: In a round-bottom flask, dissolve thioanisole (2 mmol) in glacial acetic acid (2 mL).
-
Reagent Addition: Slowly add 30% hydrogen peroxide (8 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Neutralize the resulting solution with aqueous sodium hydroxide (4 M).
-
Extraction: Extract the product with dichloromethane (CH₂Cl₂).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the analytically pure sulfoxide.
Safety, Handling, and Environmental Considerations
Safety and Handling:
-
This compound (PAP): PAP is a strong oxidizer and can cause serious eye damage.[17] It is also classified as an organic peroxide, which may cause a fire upon heating.[17] Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored away from heat, sparks, and open flames, and kept in a cool, well-ventilated place.[2]
-
Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide (>30%) are highly corrosive and strong oxidizers.[16] Contact with organic materials can lead to the formation of explosive mixtures. It should be handled with extreme care in a fume hood, using appropriate PPE.
Green Chemistry and Environmental Impact:
-
Hydrogen Peroxide: H₂O₂ is often touted as a "green" oxidant because its primary byproduct is water.[1][2] This gives it a high atom economy. However, a full life-cycle analysis must also consider the energy-intensive anthraquinone process used for its industrial production.
-
This compound (PAP): The synthesis of PAP involves the reaction of ε-phthalimidocaproic acid with hydrogen peroxide, often in the presence of a strong acid catalyst.[4] While PAP itself offers a clean oxidation in many cases, the overall greenness of its application depends on the efficiency and environmental impact of its synthesis and the recyclability of its byproduct, ε-phthalimidocaproic acid. The development of green chemistry metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental (E)-Factor, are crucial for a holistic assessment of the sustainability of processes using either oxidant.[8][18]
Logical Relationship: Factors Influencing Reagent Choice
Caption: Key considerations for selecting between PAP and H₂O₂ in organic synthesis.
Conclusion and Future Outlook
Both this compound and hydrogen peroxide are valuable oxidizing agents in the arsenal of the synthetic organic chemist. The choice between them is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific requirements of the reaction.
-
Hydrogen peroxide remains an excellent choice for large-scale processes where cost and atom economy are primary drivers, provided that a suitable and efficient catalytic system can be developed to control its reactivity and selectivity. Its "green" byproduct, water, is a significant advantage.[1][2]
-
This compound offers the key advantages of a radical-free oxidation mechanism, leading to potentially higher selectivity and milder reaction conditions.[4][5] This makes it particularly attractive for the oxidation of sensitive or complex substrates where avoiding side reactions is critical.
Future research will likely focus on the development of more sustainable and efficient catalytic systems for hydrogen peroxide activation, as well as on greener synthetic routes to PAP and other peroxy acids. As the principles of green chemistry become increasingly integrated into synthetic planning, a thorough understanding of the comparative strengths and weaknesses of reagents like PAP and H₂O₂ will be indispensable for the modern researcher.
References
- 1. Photochemical aerobic oxidation of sulfides to... - Pergamos [pergamos.lib.uoa.gr]
- 2. ivismilepro.com [ivismilepro.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (PAP) [benchchem.com]
- 5. PAP Teeth Whitening vs Traditional Peroxide: What's Safer and More Effective in 2025? - Good Tooth [goodtoothdentalcare.com]
- 6. Hydrogen Peroxide VS this compound (PAP) | Cinoll [cinoll.com]
- 7. A Look at PAP+ as an Alternative to Hydrogen Peroxide-based Teeth Whitening - Today's RDH [todaysrdh.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 14. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 15. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugpatentwatch.com [drugpatentwatch.com]
- 18. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Phthalimidoperoxycaproic Acid (PAP)
As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Phthalimidoperoxycaproic acid (PAP), a synthetic organic peroxy acid, is a powerful oxidizing agent with increasing applications, from a bleaching agent in consumer products to a versatile intermediate in chemical synthesis.[1][2] However, its utility is accompanied by significant hazards that demand a rigorous and well-understood disposal protocol.[3]
This guide provides an in-depth, procedural framework for the proper disposal of PAP. Moving beyond a simple checklist, we will explore the chemical reasoning behind each step, ensuring that your laboratory practices are not only compliant but are fundamentally built on a deep understanding of the risks involved.
Core Hazard Profile of PAP: Understanding the "Why"
This compound (PAP) is classified as an organic peroxide.[3] This class of chemicals is inherently unstable due to the oxygen-oxygen bond in the peroxy acid functional group.[4][5] This instability is the primary driver of its hazards, which include the potential for rapid, exothermic decomposition when subjected to heat, shock, or friction.[4] Understanding this profile is the first step in mitigating risk.
PAP is a white, odorless crystalline powder at room temperature and is slightly soluble in water.[1] Its primary hazards, as defined by the Globally Harmonized System (GHS), underscore the need for meticulous handling during disposal.[3]
Table 1: GHS Hazard Identification for this compound (PAP)
| Hazard Class & Category | H-Statement | GHS Pictogram | Significance for Disposal |
|---|---|---|---|
| Organic Peroxide Type D | H242: Heating may cause a fire.[3] | 🔥 | PAP waste is flammable and thermally sensitive. It must be kept away from all heat and ignition sources during collection and storage.[6] |
| Serious Eye Damage/Irritation Category 1 | H318: Causes serious eye damage.[3] | corrosive | PAP is corrosive to the eyes.[4] Direct contact can cause irreversible damage, mandating the use of sealed eye protection.[6] |
| Hazardous to the Aquatic Environment, Acute Hazard Category 1 | H400: Very toxic to aquatic life.[3] | 環境 | PAP must never be disposed of down the drain or into sewer systems, as it poses a significant threat to environmental ecosystems.[6][7] |
Source: Information compiled from PubChem and various Safety Data Sheets.[3][6]
Pre-Disposal Protocol: Establishing a Safe Workspace
Before handling any PAP waste, the immediate work area must be prepared to minimize risk. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling and segregation of PAP waste must be conducted within a certified chemical fume hood. This is critical to contain any potential vapors or dust and to provide a protective barrier in the event of an unexpected reaction.[8] Ensure all potential ignition sources are removed from the vicinity.[6]
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. A comprehensive PPE strategy is required to protect against the specific hazards of PAP.
Table 2: Essential PPE for Handling PAP Waste
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6] | Protects against corrosive splashes and dust that can cause serious eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected for integrity before use.[8] | Prevents skin contact with PAP, which can cause irritation.[7] |
| Body Protection | Flame-resistant laboratory coat worn over full-length clothing.[6] | Protects against splashes and provides a layer of protection from fire hazards.[6] |
| Face Protection | A face shield should be worn in addition to safety goggles, especially when handling larger quantities. | Provides a secondary barrier against splashes to the entire face. |
Source: Recommendations synthesized from multiple chemical safety data sheets.[6][8]
Step-by-Step Disposal Workflow: From Assessment to Final Pickup
The proper disposal of PAP is a multi-step process that begins with a critical visual assessment of the waste container.
Step 1: Critical Visual Assessment
This initial check is the most important safety step. Organic peroxides can become dangerously unstable over time or with improper storage.[9] Before moving the container, carefully inspect it for any of the following high-hazard indicators:
-
Visible crystal formation: Peroxide crystals are extremely sensitive to shock and friction and can be explosive.[5][9]
-
Discoloration or liquid stratification: These can indicate chemical decomposition and the formation of unstable byproducts.[10]
-
Bulging or misshapen container: This suggests pressure buildup from gaseous decomposition products.
The decision-making process at this stage is absolute and is visualized in the workflow diagram below.
Caption: PAP Disposal Initial Assessment Workflow.
If any of these signs are present, do not handle the container further. Isolate the area, post warning signs, and contact your institution's Environmental Health & Safety (EHS) department immediately for high-hazard waste disposal.[11]
Step 2: Waste Segregation
If the initial assessment shows no signs of degradation, you may proceed with segregation.
-
Designated Container: Collect PAP waste, including any residue and contaminated items, in a dedicated hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene) and have a vented cap to prevent pressure buildup.
-
No Mixing: Never mix PAP waste with other chemical waste streams. PAP is a strong oxidizer and can react violently with many other substances, including metals, acids, bases, and especially reducing agents.[4]
-
Labeling: Immediately label the waste container as "Hazardous Waste" and clearly identify the contents: "this compound (PAP) Waste." Affix the appropriate GHS hazard pictograms (Flammable, Corrosive, Environmental Hazard).
Step 3: On-Site Deactivation (Not Recommended for Routine Disposal)
The safest and most compliant method for disposing of PAP is through a licensed hazardous waste management service without any on-site chemical treatment.[6][12] Attempting to neutralize or deactivate organic peroxides without validated procedures and proper controls can be extremely dangerous.
While some peroxy acids can be neutralized with agents like sodium bicarbonate, this primarily addresses the acidic nature and may not fully mitigate the peroxide's explosive potential.[13] Therefore, on-site chemical deactivation of PAP is not recommended for laboratory personnel. This task should be left to the trained professionals at the treatment and disposal facility.
Step 4: Temporary Storage
Store the sealed and labeled PAP waste container in a designated satellite accumulation area (SAA).[14] The storage conditions are critical to maintaining stability:
-
Location: A cool, dry, and well-ventilated area.[6]
-
Incompatibles: Store separately from all other chemicals.[6]
-
Environment: Protect from sunlight and keep away from any sources of heat, sparks, or open flames.[6]
-
Containment: Place the container in secondary containment to manage any potential leaks.
Step 5: Professional Disposal
Arrange for the removal of the PAP waste through your institution’s EHS department or a licensed hazardous waste contractor.[12][15] Do not allow reactive waste to accumulate for extended periods.[15] Provide the disposal vendor with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the hazards.
Managing Contaminated Materials
Any materials that come into contact with PAP must be treated as hazardous waste.[12] This includes:
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE.
-
Spill Cleanup Materials: Use inert absorbent materials like vermiculite or sand for spills. Do not use combustible materials like paper towels as the primary absorbent.[10]
-
Labware: Disposable labware should be placed in the waste container. Non-disposable labware (e.g., glassware) must be thoroughly decontaminated before reuse.
Place all contaminated disposable items into the designated PAP hazardous waste container for co-disposal.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a non-negotiable aspect of laboratory safety. Its classification as a flammable, corrosive, and environmentally toxic organic peroxide dictates a cautious and informed approach.[1][3] By understanding the chemical principles behind its hazards and adhering to a strict protocol of assessment, segregation, and professional disposal, researchers can effectively manage this valuable chemical while upholding their commitment to a safe and sustainable scientific environment. Always prioritize disposal through a licensed professional and never discharge PAP waste into the sanitary sewer system.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C14H15NO5 | CID 9860421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Peroxides in the Workplace - HSI [hsi.com]
- 5. Peroxide Lab Practices | Ohio University [ohio.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. sc.edu [sc.edu]
- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 13. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
